Product packaging for Diatrizoate(Cat. No.:CAS No. 117-96-4)

Diatrizoate

Cat. No.: B1663593
CAS No.: 117-96-4
M. Wt: 613.91 g/mol
InChI Key: YVPYQUNUQOZFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amidotrizoic acid is a member of the class of benzoic acids that is benzoic acid having iodo substituents at the 2-, 4- and 6-positions and acetamido substituents at the 3- and 5-positions. It is used, mainly as its N-methylglucamine and sodium salts, as an X-ray contrast medium in gastrointestinal studies, angiography, and urography. It has a role as a radioopaque medium, an environmental contaminant and a xenobiotic. It is an organoiodine compound, a member of benzoic acids and a member of acetamides. It is a conjugate acid of an amidotrizoic acid anion.
A commonly used x-ray contrast medium. As diatrizoate meglumine and as this compound sodium, it is used for gastrointestinal studies, angiography, and urography.
Diatrizoic acid is a Radiographic Contrast Agent. The mechanism of action of diatrizoic acid is as a X-Ray Contrast Activity.
Diatrizoic acid has been reported in Bos taurus with data available.
Diatrizoic Acid is an organic, iodinated radiopaque X-ray contrast medium used in diagnostic radiography. The iodine moiety of this compound is not penetrable by X-rays, therefore it blocks the X-ray film exposure by radiation. This makes it possible to distinguish, on X-ray film, body parts that contain this compound meglumine from body parts that do not contain this agent and allows for visualization of different body structures.
DIATRIZOIC ACID is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1954 and has 1 investigational indication.
A commonly used x-ray contrast medium. As this compound MEGLUMINE and as this compound sodium, it is used for gastrointestinal studies, angiography, and urography.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9I3N2O4 B1663593 Diatrizoate CAS No. 117-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPYQUNUQOZFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044521
Record name Diatrizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diatrizoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.07e-01 g/L
Record name Diatrizoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

117-96-4
Record name Diatrizoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diatrizoic acid [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diatrizoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diatrizoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diatrizoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diatrizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIATRIZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UVC90J1LK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diatrizoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>250
Record name Diatrizoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Diatrizoate for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of diatrizoate, a widely used iodinated contrast agent, tailored for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for the successful design and execution of laboratory experiments, ensuring data integrity and personnel safety. This document moves beyond a simple recitation of facts to explain the underlying principles and practical implications of each property.

Chemical Identity and Structure

This compound, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is a tri-iodinated benzoic acid derivative.[1][2] The presence of three iodine atoms on the benzene ring is responsible for its radiopaque properties, which are central to its use in medical imaging.[2] For laboratory applications, it is crucial to recognize that this compound is the anionic form of diatrizoic acid.[1] It is most commonly available as a salt, with meglumine and sodium being the typical cations.[1] The choice of the cation significantly influences the solution's properties, a critical consideration for in vitro and in vivo studies.

The structural formula of diatrizoic acid is presented below:

Caption: Chemical structure of Diatrizoic Acid.

Solubility Profile

The solubility of this compound is a critical parameter for preparing stock solutions and experimental media. Diatrizoic acid itself is very slightly soluble in water and alcohol but dissolves in dimethylformamide and alkali hydroxide solutions. Its salts, however, exhibit significantly higher aqueous solubility.

Table 1: Solubility of this compound Salts

Salt FormSolventSolubilityReference
This compound MeglumineWater at 20°C89 g/100 mL[1]
This compound SodiumWaterEasily soluble[3]
This compound Sodium HydrateWater350 mg/mL

While precise quantitative data for this compound in common organic solvents is not extensively published, the solubility of similar benzoic acid derivatives suggests the following trend: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[3][4][5] It is imperative for researchers to experimentally determine the solubility in their specific solvent system to ensure the accuracy of their solution preparations.

Acidity (pKa)

The pKa of diatrizoic acid is a key determinant of its ionization state at a given pH. The reported pKa is 3.4.[6] This means that at a physiological pH of 7.4, this compound will exist almost entirely in its ionized (anionic) form. This has significant implications for its interaction with biological membranes and proteins, as well as its behavior in chromatographic separations.

Stability and Degradation

This compound exhibits sensitivity to light and should be protected from strong light sources to prevent degradation. Under acidic and alkaline conditions, this compound can degrade to form the 3,5-diamino-2,4,6-triiodobenzoic acid derivative, which is reported to have cytotoxic and mutagenic effects.[6]

A study on the degradation kinetics of sodium this compound under acidic conditions found that the reaction follows pseudo-first-order kinetics.[6] The rate of degradation is dependent on both temperature and acid concentration.[6] Researchers should be mindful of these stability limitations when designing experiments, particularly those involving prolonged incubation times or exposure to harsh pH conditions or light.

References

Diatrizoate: A Comprehensive Guide to Synthesis and Purification for High-Purity Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Image

Diatrizoate, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is a cornerstone of modern medical diagnostics.[1][2] As a high-osmolality iodinated radiocontrast agent, its ability to attenuate X-rays has rendered it invaluable for imaging the gastrointestinal and urinary tracts for decades.[3][4][5][6] However, its utility extends beyond the clinic and into the research laboratory, where it serves as a critical tool in various biomedical studies.[7] For the researcher, the commercial formulation is often unsuitable; the true value lies in the ability to synthesize and purify this compound to exacting standards, free from the excipients and potential impurities of clinical-grade material.

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind the protocols—the "why" that transforms a procedure into a reliable, self-validating system. Our objective is to empower researchers with the knowledge to produce this compound of the highest purity, ensuring the integrity and reproducibility of their scientific investigations.

Part 1: The Synthetic Pathway to this compound

Strategic Overview: A Two-Step Approach

The synthesis of this compound is a classic example of electrophilic aromatic substitution and nucleophilic acyl substitution. While the synthesis can begin from basic benzoic acid, a more direct and efficient route for research-scale production starts with 3,5-diaminobenzoic acid.[8] This approach involves two primary transformations: the exhaustive iodination of the aromatic ring, followed by the acetylation of the amino groups.

The choice to acetylate the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate is critical; the precursor itself is unstable and unsuitable for most applications.[7][9] The final di-acetylation yields a significantly more stable compound, locking in the tri-iodinated structure and providing the final molecule.[7][9]

cluster_synthesis This compound Synthesis Workflow A 3,5-Diaminobenzoic Acid (Starting Material) B 3,5-Diamino-2,4,6-triiodobenzoic Acid (Unstable Intermediate) A->B Step 1: Tri-iodination (Iodine Monochloride) C Diatrizoic Acid (Final Product) B->C Step 2: Di-acetylation (Acetic Anhydride)

Caption: The two-step synthesis of Diatrizoic Acid.

Step 1: Electrophilic Tri-iodination of 3,5-Diaminobenzoic Acid

Causality and Experimental Rationale: The core of this step is an electrophilic aromatic substitution. The two amino groups on the benzoic acid ring are powerful activating groups, which electronically enrich the ortho and para positions (carbons 2, 4, and 6), making them highly susceptible to attack by an electrophile. To achieve exhaustive iodination, a potent electrophilic iodine source is required. Iodine monochloride (ICl) or an in-situ generated equivalent like sodium or potassium iododichloride (NaICl₂ or KICl₂) serves this purpose effectively.[7][10] The reaction is typically conducted under acidic conditions to manage the reactivity and solubility of the species. The resulting intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid, is known to be unstable and should be carried forward to the next step promptly after isolation.[7][9]

Experimental Protocol: Tri-iodination

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 3,5-diaminobenzoic acid in an appropriate volume of aqueous hydrochloric acid.

  • Reagent Preparation: Separately, prepare a solution of the iodinating agent (e.g., NaICl₂). The addition of this agent should be controlled to manage the exothermic nature of the reaction.[7]

  • Iodination: Cool the suspension of the starting material to 0-5 °C in an ice bath. Begin the dropwise addition of the iodinating agent solution, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 20-30 hours to ensure the reaction goes to completion.[7] The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation of Intermediate: The tri-iodinated product will precipitate out of the solution. Isolate the solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual acid and salts, and then with a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum. This intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid[11], is used directly in the subsequent acetylation step.

Step 2: Nucleophilic Di-acetylation

Causality and Experimental Rationale: This step proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atoms of the two primary amino groups on the tri-iodinated intermediate act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride.[12] A catalyst, such as sulfuric acid or trifluoroacetic acid, is often employed to protonate the carbonyl oxygen of the anhydride, further increasing its electrophilicity and accelerating the reaction.[7] This acetylation is paramount as it confers significant stability to the molecule.[7]

Experimental Protocol: Di-acetylation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the dried 3,5-diamino-2,4,6-triiodobenzoic acid in a mixture of acetic anhydride and acetic acid.[7]

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or trifluoroacetic acid to the suspension.

  • Acetylation: Heat the reaction mixture to a temperature of 50-90 °C and maintain for 1-3 hours.[7] The reaction should be monitored by TLC until the starting material is fully consumed.

  • Precipitation and Isolation: Cool the reaction mixture in an ice bath. The crude diatrizoic acid will precipitate. Slowly add cold deionized water to the mixture to hydrolyze any remaining acetic anhydride and fully precipitate the product.

  • Filtration and Washing: Collect the crude diatrizoic acid by vacuum filtration. Wash the solid cake extensively with deionized water to remove acetic acid and the catalyst.

  • Drying: Dry the crude product in a vacuum oven at 60-80 °C to yield off-white, crude diatrizoic acid.[1]

ParameterStep 1: Tri-iodinationStep 2: Di-acetylation
Starting Material 3,5-Diaminobenzoic Acid3,5-Diamino-2,4,6-triiodobenzoic Acid
Primary Reagent Sodium Iododichloride (NaICl₂)Acetic Anhydride
Solvent/Medium Aqueous HClAcetic Acid / Acetic Anhydride
Catalyst N/ASulfuric Acid or Trifluoroacetic Acid
Temperature 0-10 °C (addition), then RT50-90 °C
Reaction Time 20-30 hours1-3 hours
Typical Yield > 90% (crude)> 95% (crude)

Part 2: Purification for Research-Grade this compound

The Imperative of Purity

For research applications, purity is non-negotiable. The presence of impurities can lead to erroneous results, artifacts, and a lack of reproducibility. Key process-related impurities in this compound synthesis include incompletely iodinated species (e.g., 3,5-diacetamido-2,4-diiodobenzoic acid) and the free amine precursor (5-acetamido-3-amino-2,4,6-triiodobenzoic acid).[13][14] These structurally similar compounds may have different physicochemical properties and biological activities, underscoring the need for their removal.

Primary Purification Strategy: Recrystallization

Recrystallization is the most effective method for purifying solid organic compounds like diatrizoic acid.[15] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[16] An ideal solvent will dissolve the this compound completely at its boiling point but very poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[16][17]

cluster_purification This compound Purification Workflow A Crude Diatrizoic Acid B Dissolve in Minimum Hot Solvent (e.g., Water) A->B C Hot Filtration (Removes Insoluble Impurities) B->C D Slow Cooling of Filtrate (Promotes Crystal Growth) C->D E Vacuum Filtration (Isolates Pure Crystals) D->E F Drying (Removes Residual Solvent) E->F G High-Purity Diatrizoic Acid F->G

Caption: The systematic workflow for recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: Deionized water or an aqueous ethanol mixture is a suitable solvent for diatrizoic acid recrystallization.

  • Dissolution: Place the crude diatrizoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid has just completely dissolved.[18]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-boil the mixture for a few minutes. The carbon will adsorb colored impurities.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[18][19]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven to obtain the final, high-purity diatrizoic acid.

Part 3: Quality Control and Final Validation

Purification is only confirmed through rigorous analytical validation. A multi-technique approach is necessary to confirm both the identity and purity of the synthesized this compound.

Analytical TechniquePurposeExpected Result for Pure this compound
HPLC (UV, 238 nm)[20] Quantify purity and detect related impurities.A single major peak with purity >99.5%. Absence of peaks corresponding to known impurities.
Mass Spectrometry (MS) Confirm molecular weight.A molecular ion peak corresponding to the exact mass of diatrizoic acid (C₁₁H₉I₃N₂O₄, MW: 613.91 g/mol ).[1][3]
¹H NMR Spectroscopy Confirm chemical structure.Peaks corresponding to the acetyl methyl protons and aromatic protons with correct integration and chemical shifts.
Melting Point Assess purity.A sharp melting point consistent with literature values.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for purity assessment.[14][21] A stability-indicating method, often employing a C18 column with a mobile phase of buffered water and methanol or acetonitrile, can effectively separate this compound from its precursors and degradation products.[20] Mass Spectrometry provides unambiguous confirmation of the molecular weight, while NMR Spectroscopy validates the precise chemical structure.[21][22]

Conclusion

The synthesis and purification of this compound for research applications is a systematic process that demands careful attention to both reaction mechanics and purification theory. By understanding the causality behind each step—from the electrophilic attack of iodine to the principles of differential solubility in recrystallization—researchers can reliably produce a final product of exceptionally high purity. This rigorous approach ensures that subsequent experiments are built on a foundation of chemical integrity, leading to valid, reproducible, and impactful scientific outcomes.

References

An In-depth Technical Guide to Diatrizoate Solubility in Common Laboratory Buffers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Physicochemical Properties of Diatrizoate and the Importance of Solubility

This compound, or amidotrizoate, is an ionic, high-osmolality radiocontrast agent.[1][2] Its chemical structure, 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid, features a tri-iodinated benzoic acid core, which is responsible for its radiopacity.[3][4] The presence of the carboxylic acid group makes its solubility highly dependent on pH. This compound is typically available as salts, most commonly this compound meglumine and this compound sodium, or a combination of both, to enhance its aqueous solubility.[2][5]

The solubility of this compound is a critical parameter that influences its bioavailability, efficacy, and safety. In drug development, poor aqueous solubility can hinder formulation efforts and lead to unreliable results in in vitro and in vivo studies.[6][7] For instance, in oral formulations, the drug must dissolve in the gastrointestinal fluids to be absorbed.[7][8] In parenteral formulations, insolubility can lead to precipitation, causing potential emboli and other adverse effects. Therefore, a thorough understanding of this compound's solubility in relevant biological buffers is paramount.

Section 2: Factors Influencing this compound Solubility

The solubility of any compound is governed by a complex interplay of its physicochemical properties and the characteristics of the solvent.[9][10] For this compound, the key factors are:

  • pH: As a carboxylic acid, the ionization state of this compound is dictated by the pH of the medium. At pH values below its pKa, the less soluble, un-ionized form predominates. As the pH increases above the pKa, the more soluble, ionized carboxylate form becomes dominant.[3][7]

  • Counter-ion: The choice of the salt form significantly impacts solubility. This compound meglumine and this compound sodium are the most common forms.[2] While both are water-soluble, their specific solubility characteristics can differ.[3]

  • Buffer Composition: The components of the buffer system can interact with this compound and influence its solubility. Factors such as ionic strength and the presence of specific ions can have an effect.[11][12]

  • Temperature: For most solid solutes, solubility increases with temperature.[10] This is an important consideration for preparing supersaturated solutions or for studies conducted at physiological temperatures (37°C).

  • Presence of Co-solvents: Organic co-solvents like DMSO are often used to prepare stock solutions of poorly soluble compounds.[6] However, the presence of even small amounts of co-solvents can significantly alter the aqueous solubility.[6]

Section 3: Quantitative Solubility of this compound in Common Laboratory Buffers

The following table summarizes the reported solubility of this compound and its salts in water and provides context for its expected solubility in common laboratory buffers. It is important to note that specific solubility values in buffers can vary depending on the exact buffer composition, pH, and temperature.

Solvent/BufferFormReported SolubilityReference
WaterThis compound Sodium350 mg/mL[13]
WaterThis compound Sodium≥ 50 mg/mL (saturation unknown)[14]
WaterThis compound Sodium60 g/10 mL (likely an error in the source, should be interpreted with caution)[15][16]
WaterDiatrizoic AcidVery slightly soluble[3]
Phosphate Buffered Saline (PBS), pH 7.4This compound SodiumExpected to be highly soluble[17]
TRIS BufferThis compound SodiumExpected to be soluble, pH-dependent[18]
Alkali Hydroxide SolutionsDiatrizoic AcidSoluble[3]
DimethylformamideDiatrizoic AcidSoluble[3]
AlcoholDiatrizoic AcidVery slightly soluble[3]

Expert Insight: The high solubility of this compound sodium in water suggests that it will also be readily soluble in standard aqueous buffers like Phosphate Buffered Saline (PBS) at physiological pH (7.4), where the carboxylic acid group is fully ionized.[17] For buffers with a lower pH, closer to the pKa of this compound's carboxylic acid, a decrease in solubility would be expected.

Section 4: Experimental Protocol for Determining this compound Solubility

A robust and reproducible method for determining the equilibrium solubility of this compound is essential for accurate formulation and experimental design. The following protocol outlines a standard shake-flask method.[6][19]

Materials and Equipment
  • This compound (acid, sodium salt, or meglumine salt)

  • Selected laboratory buffers (e.g., PBS, TRIS-HCl)

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Buffer Preparation: Prepare the desired laboratory buffers at the target pH and ionic strength.[19] It is crucial to accurately measure the pH of the final buffer solution.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the buffer. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled incubator on an orbital shaker.[19] For physiological relevance, 37°C is often used.

    • Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure that equilibrium solubility is reached.[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved solid particles.[19] This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[20]

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the filtered sample. This concentration represents the equilibrium solubility.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Visual Inspection: At the end of the equilibration period, there must be visible excess solid in each vial. The absence of excess solid indicates that the compound has completely dissolved, and the true solubility is higher than the measured concentration.

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau once equilibrium is achieved.

  • Method Validation: The analytical method used for quantification (e.g., HPLC-UV) should be validated for linearity, accuracy, and precision.

Section 5: Visualizations

Chemical Structure and Ionization of this compound

G cluster_this compound This compound Structure cluster_ionization pH-Dependent Ionization diatrizoate_img low_ph Low pH (Acidic) Diatrizoic Acid (Less Soluble) high_ph High pH (Alkaline) This compound Anion (More Soluble) low_ph->high_ph + OH- high_ph->low_ph + H+

Caption: Chemical structure and pH-dependent ionization of this compound.

Experimental Workflow for Solubility Determination

G start Start prep_buffer Prepare Buffer start->prep_buffer add_excess Add Excess this compound prep_buffer->add_excess equilibrate Equilibrate (24-48h at controlled temp.) add_excess->equilibrate filter Filter Supernatant equilibrate->filter analyze Analyze by HPLC/UV-Vis filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for determining the equilibrium solubility of this compound.

Section 6: Conclusion

The solubility of this compound is a fundamental property that dictates its utility in various scientific and clinical applications. This guide has provided an in-depth overview of the factors influencing its solubility and a detailed, self-validating protocol for its experimental determination. By understanding and controlling these parameters, researchers and drug development professionals can ensure the reliability of their experimental results and develop safe and effective this compound-based formulations.

References

An In-Depth Technical Guide to the In Vitro Characterization of Diatrizoate's Osmotic Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and quantify the osmotic properties of diatrizoate in an in vitro setting. This compound, a first-generation ionic monomer, is a high-osmolality contrast medium (HOCM) whose clinical efficacy and side-effect profile are intrinsically linked to its potent osmotic activity.[1][2] Understanding these properties is critical for preclinical safety assessment, formulation development, and mechanistic studies into contrast-induced adverse effects.

The Physicochemical Basis of this compound's Osmolality

This compound is a derivative of tri-iodinated benzoic acid.[3] It is typically formulated as a salt, commonly with meglumine or sodium as the cation.[1][4] The key to its high osmolality lies in its nature as an ionic monomer. When dissolved in an aqueous solution, each molecule of the this compound salt dissociates into two osmotically active particles: a radiopaque anion (this compound) and a cation (sodium or meglumine).[5] This 3:2 ratio (three iodine atoms for every two particles in solution) is characteristic of ionic monomers and results in solutions that are significantly hypertonic relative to physiological fluids like blood plasma (~290 mOsm/kg H₂O).[1][6] The osmolality of this compound solutions can range from 1500 to over 2100 mOsm/kg, creating a steep osmotic gradient when introduced into a biological system.[1][2]

G cluster_0 This compound Salt in Solid State cluster_1 Aqueous Solution cluster_2 Result DiatrizoateSalt This compound-Meglumine/Sodium Anion This compound Anion (1 Osmotic Particle) DiatrizoateSalt->Anion Dissociation Cation Meglumine+ or Na+ (1 Osmotic Particle) DiatrizoateSalt->Cation Dissociation Result High Osmotic Load (2 Particles per Molecule) G cluster_workflow Vapor Pressure Osmometry Workflow Start Start Calibrate Calibrate with Known Standards Start->Calibrate Prepare Prepare this compound Dilutions Calibrate->Prepare Load Load Sample & Solvent onto Thermistors Prepare->Load Equilibrate Equilibrate in Vapor-Saturated Chamber Load->Equilibrate Measure Measure Temperature Differential (ΔT) Equilibrate->Measure Calculate Calculate Osmolality (ΔT ∝ Osmolality) Measure->Calculate End End Calculate->End G cluster_cell Cell in Isotonic Medium cluster_solution Hypertonic this compound Solution Cell_Normal Cell H2O_out H₂O Cell_Normal->H2O_out Cell_Shrunk Shrunken Cell H2O_in H₂O H2O_in->Cell_Normal H2O_efflux Net H₂O Efflux Cell_Shrunk->H2O_efflux

References

Preamble: Beyond Opacity – Unraveling the Molecular Dialogue of Diatrizoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Interactions of Diatrizoate with Proteins and Macromolecules

This compound, a tri-iodinated benzoic acid derivative, is a cornerstone of diagnostic imaging, serving as a high-density contrast agent for X-ray-based modalities.[1] Its efficacy is rooted in the high atomic number of iodine, which attenuates X-rays more effectively than soft tissues.[1] However, the journey of this molecule through a biological system is far from passive. Upon administration, this compound inevitably encounters a dense and complex milieu of proteins and other macromolecules. The resulting non-covalent interactions, while often transient, are critical determinants of the agent's pharmacokinetic profile, distribution, potential for adverse effects, and overall diagnostic performance.

This guide moves beyond a simplistic view of this compound as an inert imaging agent. Instead, we will dissect the nuanced and dynamic interplay between this compound and its macromolecular partners. For the researcher and drug development professional, a deep understanding of these interactions is not merely academic; it is fundamental to designing safer, more effective contrast agents and to interpreting their behavior in vivo. We will explore the fundamental forces governing these interactions, the sophisticated biophysical techniques used to characterize them, and the functional consequences that arise from this molecular dialogue.

Section 1: The Physicochemical Foundation of this compound-Protein Interactions

The propensity of this compound to engage with proteins is dictated by its molecular architecture. The central benzene ring, substituted with three iodine atoms, creates a large, relatively hydrophobic surface. The two N-acetyl groups provide hydrogen bonding capabilities, while the deprotonated carboxylate group (at physiological pH) offers a key site for electrostatic interactions. The binding is a dynamic equilibrium governed by a symphony of non-covalent forces.[2][3]

  • Hydrophobic Interactions: The nonpolar regions of the this compound molecule can favorably interact with hydrophobic pockets on a protein's surface, such as those found in the binding sites of serum albumin.

  • Electrostatic Interactions: The negatively charged carboxylate group of this compound is a primary driver for binding to positively charged patches on protein surfaces.

  • Hydrogen Bonding: The amide groups of this compound can act as both hydrogen bond donors and acceptors, forming specific contacts with polar residues on a protein.

  • Van der Waals Forces: These ubiquitous, short-range interactions contribute significantly to the overall stability of the this compound-protein complex.[4][5]

The most abundant protein in plasma, Human Serum Albumin (HSA), serves as a primary binding partner for a vast array of exogenous molecules, including this compound.[6][7] Its well-characterized binding sites, particularly Sudlow's sites I and II, are known to accommodate various ligands, making HSA a crucial model system for studying these interactions.[8]

cluster_this compound This compound Molecule cluster_Protein Macromolecule (e.g., Protein) D This compound D_carboxyl Carboxylate Group (-COO⁻) D->D_carboxyl D_iodine Iodinated Ring (Hydrophobic) D->D_iodine D_amide Amide Groups D->D_amide P Protein D->P Van der Waals Forces P_pos Positive Residues (e.g., Lys, Arg) D_carboxyl->P_pos Electrostatic Interaction P_hydrophobic Hydrophobic Pocket D_iodine->P_hydrophobic Hydrophobic Interaction P_polar Polar Residues (for H-Bonding) D_amide->P_polar Hydrogen Bonding P->P_pos P->P_hydrophobic P->P_polar

Caption: Key non-covalent forces driving this compound-protein interactions.

Section 2: A Multi-Technique Approach to Characterizing Binding

No single technique can fully elucidate a molecular interaction. A robust characterization relies on a synergistic approach, where different methods provide complementary pieces of the puzzle. The choice of technique is driven by the specific question being asked—be it binding affinity, thermodynamics, kinetics, or structural consequences.

A Hypothesis: This compound interacts with Protein X B Initial Screening & Qualitative Binding A->B Test for interaction C Fluorescence Spectroscopy (Quenching Assay) B->C Provides evidence of binding D Quantitative Thermodynamic & Stoichiometric Analysis C->D If binding confirmed F Quantitative Kinetic & Affinity Analysis C->F E Isothermal Titration Calorimetry (ITC) (Direct ΔH, Kd, n) D->E Gold standard for thermodynamics H Structural & Conformational Analysis E->H Characterize impact on protein G Surface Plasmon Resonance (SPR) (kon, koff, Kd) F->G Real-time kinetics G->H Characterize impact on protein I Circular Dichroism (CD) (Secondary/Tertiary Structure Changes) H->I J Computational Modeling (Molecular Docking) H->J K Comprehensive Interaction Profile I->K Synthesize data J->K Synthesize data

Caption: A logical workflow for the biophysical characterization of interactions.

Spectroscopic Techniques: A First Look at Binding

Spectroscopic methods are often the first line of investigation due to their high sensitivity and relative simplicity.[9][10] They excel at confirming an interaction and providing initial estimates of binding parameters.

  • Fluorescence Spectroscopy: This is one of the most widely used techniques.[11] Proteins containing tryptophan or tyrosine residues are intrinsically fluorescent.[9] The binding of a ligand like this compound near these residues can "quench" or decrease the fluorescence intensity. By titrating the protein with increasing concentrations of this compound, one can determine the binding constant (Ka) and the number of binding sites (n) using the Stern-Volmer equation.[9] The mechanism of quenching (static vs. dynamic) can provide further insight into the nature of the complex formation.[9][12]

  • UV-Visible Absorbance Spectroscopy: The formation of a this compound-protein complex can alter the microenvironment of the protein's aromatic amino acids, leading to subtle shifts in its UV absorption spectrum.[4][9] While less sensitive than fluorescence, this technique can confirm complex formation and provide complementary evidence.[13]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing changes in the secondary and tertiary structure of a protein upon ligand binding.[8] Alterations in the far-UV CD spectrum (190-250 nm) can indicate changes in α-helical or β-sheet content, while changes in the near-UV spectrum (250-350 nm) reflect modifications to the tertiary structure.[4][9][13] This is crucial for understanding the functional consequences of binding.

Experimental Protocol: Fluorescence Quenching Titration

  • Principle: To quantify the binding affinity between this compound and a target protein (e.g., HSA) by monitoring the quenching of the protein's intrinsic tryptophan fluorescence.

  • Materials:

    • Target protein (e.g., Human Serum Albumin, HSA), 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

    • This compound sodium solution, 10 mM in PBS, pH 7.4.

    • PBS buffer, pH 7.4.

    • Spectrofluorometer with temperature control.

    • Quartz cuvettes (1 cm path length).

  • Procedure:

    • Instrument Setup: Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission scan range from 310 nm to 450 nm. Set the temperature to 25°C.

    • Sample Preparation: Place 2.0 mL of the HSA solution into the quartz cuvette.

    • Initial Spectrum: Record the fluorescence emission spectrum of the protein alone. This is your F₀ value (the fluorescence intensity at the emission maximum).

    • Titration: Add small aliquots (e.g., 2 µL) of the this compound stock solution to the cuvette. After each addition, mix gently by inverting the cuvette (avoid introducing bubbles) and allow the system to equilibrate for 2 minutes.

    • Data Acquisition: Record the fluorescence spectrum after each addition of this compound. Note the fluorescence intensity at the emission maximum (F).

    • Correction: The addition of this compound dilutes the protein concentration and may also have an inner filter effect. Correct the observed fluorescence using the formula: F_corr = F_obs * 10^((A_ex + A_em)/2), where A_ex and A_em are the absorbances of this compound at the excitation and emission wavelengths, respectively.

    • Repeat: Continue the titration until the fluorescence intensity no longer changes significantly.

  • Data Analysis:

    • Plot F₀/F_corr versus the concentration of the quencher ([Q], this compound).

    • Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.

    • For determining the binding constant (Ka) and number of binding sites (n), use the Scatchard equation: log[(F₀ - F)/F] = log(Ka) + n log[Q]. A plot of log[(F₀ - F)/F] versus log[Q] yields a straight line with a slope of 'n' and a y-intercept of log(Ka).[11]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC stands alone as the only technique that directly measures the heat change (enthalpy, ΔH) associated with a binding event.[14][15] This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing the binding constant (Ka, and its inverse, the dissociation constant Kd), the stoichiometry of binding (n), and the enthalpy change (ΔH).[14][15] From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, offering profound insights into the forces driving the interaction.[5][15]

  • Positive ΔH and Positive ΔS: Suggests the binding is primarily driven by hydrophobic interactions.

  • Negative ΔH and Small ΔS: Suggests the binding is driven by hydrogen bonding and/or van der Waals forces.

  • Small ΔH and Positive ΔS: Suggests the binding is driven by electrostatic interactions.

Experimental Protocol: Isothermal Titration Calorimetry

  • Principle: To measure the heat released or absorbed when this compound is titrated into a solution containing the target protein, allowing for the direct determination of all thermodynamic binding parameters.

  • Materials:

    • Target protein (e.g., HSA), precisely dialyzed into the same buffer as the ligand to avoid heats of dilution. A typical concentration is 10-50 µM.

    • This compound sodium solution, prepared in the final dialysis buffer. A typical concentration is 10-20 times that of the protein (e.g., 200-1000 µM).

    • Final dialysis buffer (e.g., PBS, pH 7.4).

    • Isothermal Titration Calorimeter.

  • Procedure:

    • Preparation: Thoroughly degas all solutions (protein, ligand, and buffer) immediately before use to prevent air bubbles, which cause significant artifacts in the data.

    • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Loading: Carefully load the protein solution into the sample cell and the this compound solution into the injection syringe, following the manufacturer's instructions to avoid bubbles.

    • Titration Experiment: Program the instrument to perform a series of small injections (e.g., 10-20 injections of 2-5 µL each) of the this compound solution into the protein-filled sample cell. Allow sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).

    • Control Experiment: Perform a control titration by injecting the this compound solution into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heats of dilution (from the control experiment) from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This fitting process directly yields the values for Ka, n, and ΔH. ΔG and ΔS are then calculated automatically (ΔG = -RTln(Ka); ΔG = ΔH - TΔS).

Separation Methods: Quantifying Bound vs. Free Fractions

These classic biochemical techniques physically separate the protein-bound this compound from the free (unbound) fraction, allowing for direct measurement of the free drug concentration.[11]

  • Equilibrium Dialysis: Considered the gold standard for accuracy in measuring plasma protein binding.[16][17] The method involves two chambers separated by a semipermeable membrane that allows free this compound to pass but retains the larger protein and protein-diatrizoate complex.[16] At equilibrium, the concentration of free this compound is the same in both chambers. By measuring the this compound concentration in the protein-free chamber, one can accurately determine the unbound fraction. While highly accurate, this method is time-consuming.[16]

  • Ultrafiltration: A faster alternative to equilibrium dialysis.[16][18] This technique uses centrifugal force to push the solvent and free this compound through a semipermeable membrane, while the protein and protein-bound complex are retained.[11] The concentration of this compound in the ultrafiltrate represents the unbound concentration. Care must be taken to account for potential non-specific binding of the drug to the filter membrane.[18]

Technique Key Information Provided Advantages Limitations
Fluorescence Spectroscopy Binding Constant (Ka), Stoichiometry (n), Binding MechanismHigh sensitivity, small sample requirementRequires intrinsic or extrinsic fluorophore; susceptible to inner filter effects
Isothermal Titration Calorimetry (ITC) Ka, n, ΔH, ΔS, ΔG (Complete Thermodynamics)Direct measurement of heat, no labeling required, universal applicabilityRequires relatively large amounts of pure sample, lower throughput
Equilibrium Dialysis Unbound Drug Fraction (%UB), KaGold standard for accuracy, minimal protein concentration effectsTime-consuming (hours to days to reach equilibrium)[16][18]
Ultrafiltration Unbound Drug Fraction (%UB)Rapid, suitable for high-throughput screeningPotential for non-specific binding to membrane, protein concentration effects[18][19]
Circular Dichroism (CD) Protein Conformational ChangesProvides direct insight into structural impact of bindingDoes not provide direct binding affinity data

Section 3: Functional Consequences and Computational Insights

The interaction of this compound with proteins is not a benign association; it can have significant functional repercussions.

  • Impact on Enzyme Kinetics: If the target protein is an enzyme, this compound binding can modulate its catalytic activity. Binding at the active site can lead to competitive inhibition, where this compound competes with the natural substrate. Binding at an allosteric site can cause non-competitive or uncompetitive inhibition, altering the enzyme's conformation and efficiency.[20][21] Enzyme kinetic studies, such as those generating Michaelis-Menten plots, are essential to characterize these effects.[22]

cluster_noncomp E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) S Substrate (S) ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) P Product (P) I Inhibitor (I) (e.g., this compound) lab1 Active Site Blocked EI->lab1 lab2 Catalysis Prevented ESI->lab2

Caption: Mechanisms of enzyme inhibition by a ligand like this compound.

  • Pharmacokinetic Modulation: The binding of this compound to plasma proteins like HSA sequesters the molecule in the bloodstream, reducing the concentration of the free, pharmacologically active fraction.[16][17] This can affect its volume of distribution, clearance rate, and the potential for off-target interactions.

  • Computational Modeling: In silico techniques like molecular docking and molecular dynamics (MD) simulations are invaluable for visualizing and predicting interactions at an atomic level.[23][24][25] Docking can predict the most likely binding pose of this compound within a protein's binding site, while MD simulations can reveal the dynamic stability of the complex over time. These computational approaches can guide experimental design and help interpret biophysical data.[26][27]

Conclusion

The interaction of this compound with proteins and macromolecules is a multifaceted process with significant implications for its use as a contrast agent. A comprehensive understanding requires a sophisticated, multi-pronged investigational strategy that combines spectroscopic, calorimetric, and separation-based techniques with computational modeling. For scientists in drug development and related fields, this detailed characterization is not just a measure of binding; it is a critical step in building a complete safety and efficacy profile, paving the way for the rational design of next-generation diagnostic and therapeutic agents.

References

Degradation pathways of diatrizoate under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Degradation Pathways of Diatrizoate

Authored by a Senior Application Scientist

Abstract

This compound (DTZ), a widely used iodinated X-ray contrast medium, exhibits high chemical stability and hydrophilicity, leading to its persistence in aquatic environments and resistance to conventional wastewater treatment.[1] This technical guide provides a comprehensive overview of the degradation pathways of this compound under various experimental conditions, synthesized from recent scientific literature. We delve into the mechanisms, transformation products (TPs), and kinetic parameters associated with advanced oxidation processes (AOPs), microbial degradation, and chemical hydrolysis. This document is intended for researchers, environmental scientists, and drug development professionals seeking to understand and mitigate the environmental impact of pharmaceutical compounds. We emphasize the causality behind experimental choices, present detailed protocols for key methodologies, and critically evaluate the potential for increased toxicity from degradation byproducts.

Introduction: The this compound Challenge

This compound is an ionic, tri-iodinated benzoic acid derivative essential for medical imaging. Its structure, designed for in-vivo stability, inherently results in poor biodegradability. Consequently, it passes through wastewater treatment plants largely unchanged, becoming a ubiquitous micropollutant in surface and groundwater.[1] The presence of DTZ and its transformation products in the environment raises concerns due to the potential formation of toxic iodinated disinfection byproducts (I-DBPs) during water treatment and the intrinsic toxicity of certain metabolites.[2][3] Understanding the degradation pathways is paramount for developing effective remediation strategies.

Degradation Strategies & Mechanistic Insights

The degradation of this compound can be induced through several experimental routes, each with unique mechanisms and outcomes. The primary strategies involve harnessing highly reactive radical species, leveraging microbial metabolism, or applying chemical stressors.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which can non-selectively degrade recalcitrant organic pollutants.[4][5]

Causality of AOP Selection: The core principle of using AOPs for DTZ degradation lies in overcoming the molecule's high activation energy barrier for oxidation. The generated radicals have extremely high redox potentials, enabling them to attack the electron-rich aromatic ring and functional groups of the this compound molecule, initiating a cascade of degradation reactions that would otherwise be thermodynamically or kinetically unfavorable.

The following diagram illustrates the general principle of AOPs in degrading this compound.

AOP_Overview General Principle of AOPs for this compound Degradation cluster_inputs Energy & Precursors cluster_radicals Reactive Species cluster_target Target Pollutant cluster_outputs Outcome UV UV Light OH •OH UV->OH activates H₂O₂ UV->OH SO4 SO₄•⁻ UV->SO4 activates S₂O₈²⁻ UV->SO4 eaq e_aq⁻ Ozone Ozone (O3) Ozone->OH in water Fe2 Fe²⁺ (Fenton) Fe2->OH catalyzes H₂O₂ PS Persulfate (S₂O₈²⁻) PS->SO4 H2O2 H₂O₂ H2O2->OH DTZ This compound OH->DTZ attack SO4->DTZ attack eaq->DTZ attack TPs Transformation Products DTZ->TPs degrades to Mineralization CO₂ + H₂O + I⁻ TPs->Mineralization further oxidation Sulfite Sulfite DTZ_Degradation_Pathway Simplified this compound Degradation Pathways cluster_uv UV-Based AOPs cluster_hydrolysis Chemical Hydrolysis cluster_microbial Microbial Action cluster_advanced Further Oxidation (AOPs) DTZ This compound (DTZ) Deiodinated_TP Deiodinated Products (e.g., TP488) DTZ->Deiodinated_TP UVC / UV-Sulfite (Deiodination) Diamino_TP 3,5-Diamino Derivative (Cytotoxic) DTZ->Diamino_TP Acid/Alkali Deacetylated_TP Deacetylated Metabolites DTZ->Deacetylated_TP Water/Sediment Ring_Cleavage Ring Cleavage Products Deiodinated_TP->Ring_Cleavage •OH / SO₄•⁻ attack Diamino_TP->Ring_Cleavage •OH / SO₄•⁻ attack Deacetylated_TP->Ring_Cleavage •OH / SO₄•⁻ attack Mineralization_End CO₂, H₂O, I⁻, Br⁻ Ring_Cleavage->Mineralization_End Experimental_Workflow Workflow for a Typical Degradation Study Prep 1. Reagent Preparation Setup 2. Reactor Setup (UV Lamp, Stirrer) Prep->Setup Run 3. Initiate Reaction (Add Oxidant, Start UV) Setup->Run Controls Control Experiments (e.g., No UV, No Oxidant) Setup->Controls parallel run Sample 4. Timed Sampling Run->Sample Quench 5. Quench Reaction (Add Scavenger) Sample->Quench Analyze 6. Instrumental Analysis (HPLC, LC-MS, TOC) Quench->Analyze Data 7. Data Processing (Kinetics, TP ID) Analyze->Data Controls->Analyze

References

An In-Depth Technical Guide on the Cytotoxicity of Diatrizoate on Different Cell Lines in Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance and Toxicological Concerns of Diatrizoate

This compound is a high-osmolarity, ionic, iodinated contrast medium that has been widely used in diagnostic imaging procedures such as computed tomography (CT) scans and angiography. Its function is to opacify blood vessels and the gastrointestinal tract, thereby enhancing the visibility of internal structures. Despite its diagnostic utility, the administration of this compound is not without risks. One of the primary concerns is contrast-induced nephropathy (CIN), a form of acute kidney injury.[1] The pathophysiology of CIN is complex and not fully elucidated, but direct toxic effects of the contrast agent on renal cells are considered a significant contributing factor.[2][3][4] This guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, focusing on its effects on various cell lines, the underlying molecular mechanisms, and the established methodologies for its assessment.

Part 1: Molecular Mechanisms of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound are multifaceted and involve a combination of hyperosmolar stress and direct chemotoxicity. These stressors can trigger a cascade of cellular events, ultimately leading to cell death through apoptosis or necrosis.

Hyperosmolarity-Induced Cell Injury

This compound solutions are hypertonic compared to physiological fluids. This high osmolality can induce osmotic stress on cells, leading to cell shrinkage and alterations in membrane integrity.[5][6] Studies on vascular endothelial cells have shown that exposure to hypertonic solutions of meglumine this compound can cause cell shrinkage and expansion of intercellular clefts.[5]

Direct Chemotoxicity and Cellular Dysfunction

Beyond its osmotic effects, this compound exhibits direct chemical toxicity. Research on rabbit proximal tubule segments has demonstrated that this compound can cause a dose-dependent decline in tubule potassium (K+), ATP, and total adenine nucleotide (TAN) content.[2][3] Furthermore, it leads to a significant decrease in basal and uncoupled respiratory rates and an increase in intracellular calcium (Ca2+) levels, all of which are indicative of cellular injury.[2][3] The meglumine component of some this compound formulations can also contribute to this toxicity.[2][3]

Induction of Oxidative Stress

A growing body of evidence suggests that reactive oxygen species (ROS) play a crucial role in various cellular signaling pathways and can be induced by both endogenous and exogenous stimuli.[7][8][9] The generation of ROS is a key event in this compound-induced cytotoxicity. While the precise mechanisms are still under investigation, it is believed that this compound can disrupt mitochondrial function, a primary source of intracellular ROS.[10] This oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and trigger pro-inflammatory signaling pathways.[8][11]

Activation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[12][13] this compound-induced cytotoxicity often involves the activation of the intrinsic apoptotic pathway.[14]

  • Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, such as DNA damage or oxidative stress.[14] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of this pathway.[12][14] this compound can lead to an upregulation of Bax and downregulation of Bcl-2, causing the permeabilization of the outer mitochondrial membrane.[14] This results in the release of cytochrome c into the cytoplasm.[12][14] Cytosolic cytochrome c then binds to Apaf-1 and procaspase-9 to form the apoptosome, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[12][13]

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[12][13][15] While less commonly implicated in this compound toxicity, it is a crucial mechanism of apoptosis that can be activated by certain cytotoxic agents.

The following diagram illustrates the key signaling events in this compound-induced apoptosis:

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; CellStress [label="Cellular Stress\n(Hyperosmolarity, Chemotoxicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="↑ Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="↓ Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> CellStress [color="#5F6368"]; CellStress -> ROS [color="#5F6368"]; ROS -> Mitochondria [color="#5F6368"]; Mitochondria -> Bax [color="#5F6368"]; Mitochondria -> Bcl2 [color="#5F6368"]; Bax -> CytoC [color="#5F6368"]; Bcl2 -> CytoC [style=dashed, arrowhead=tee, color="#EA4335"]; CytoC -> Apoptosome [color="#5F6368"]; Apoptosome -> Caspase3 [color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; }

Caption: this compound-induced apoptotic signaling pathway.

Part 2: Comparative Cytotoxicity of this compound on Different Cell Lines

The cytotoxic effects of this compound can vary significantly depending on the cell type.[16] This cell-specific response is due to differences in cellular characteristics, metabolic activity, and the expression of proteins involved in drug metabolism and apoptosis.[16]

Renal Cells

Renal cells, particularly those of the proximal tubule, are highly susceptible to this compound-induced toxicity.[2][3][4] Studies using suspensions of rabbit proximal tubule segments have shown that this compound causes direct cellular injury, leading to metabolic dysfunction.[2][3] In vitro studies on polarized renal epithelial cell monolayers (MDCK and LLC-PK1 cells) have also demonstrated that this compound is more toxic than the non-ionic contrast agent iopamidol, and that LLC-PK1 cells are more susceptible than MDCK cells.[17] This cytotoxicity is associated with an alteration of cell polarity.[17] Electron microscopy of isolated perfused rat kidneys has revealed cytoplasmic vacuolation of proximal tubular cells after perfusion with this compound.[18][19]

Endothelial Cells

The vascular endothelium is another primary target of this compound toxicity. In vitro studies on cultured human umbilical vein endothelial cells (HUVECs) have shown that hyperosmolal ionic contrast media like this compound cause significantly more cell damage, as measured by chromium-51 release, compared to non-ionic agents.[20] Electron microscopy studies in rats have revealed that intra-aortic injections of meglumine this compound lead to endothelial cell shrinkage and the expansion of intercellular clefts in large arteries and, to a lesser extent, in muscle capillaries.[5][6] The damaging effect of methylglucamine this compound on the aortic endothelium has also been demonstrated and is proportional to the rate of endothelial cell proliferation.[21]

Other Cell Lines

The cytotoxicity of this compound has been evaluated in various other cell lines, often in the context of broader toxicological screening. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies.[22][23][24][25] It is important to note that IC50 values can differ for the same compound in different cell lines and can also be influenced by the specific cytotoxicity assay used.[16]

Cell Line Effect of this compound Reference
Rabbit Renal Proximal Tubule CellsDirect toxicity, decreased K+, ATP, and respiratory rates; increased Ca2+.[2][3]
MDCK (Madin-Darby Canine Kidney) CellsReduced cell viability, alteration of cell polarity.[17]
LLC-PK1 (Porcine Kidney) CellsHigher susceptibility to cytotoxicity compared to MDCK cells.[17]
Human Umbilical Vein Endothelial Cells (HUVECs)Increased cell membrane damage compared to non-ionic contrast media.[20]
Rat Aortic Endothelial CellsCell shrinkage, expansion of intercellular clefts, damage proportional to proliferation rate.[5][21]

Part 3: Methodologies for Assessing this compound Cytotoxicity

A variety of in vitro assays are available to assess the cytotoxicity of this compound. These assays measure different cellular parameters, such as metabolic activity, membrane integrity, and the activation of apoptotic pathways.

Experimental Workflow

The following diagram outlines a general workflow for assessing the cytotoxicity of this compound in cultured cell lines:

// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treatment with this compound\n(Dose-response and Time-course)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Cell Viability Assays\n(MTT, MTS, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Membrane Integrity Assays\n(LDH Release)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assays\n(Annexin V/PI Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Measurement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(IC50 determination, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Viability [color="#5F6368"]; Treatment -> Membrane [color="#5F6368"]; Treatment -> Apoptosis [color="#5F6368"]; Treatment -> ROS [color="#5F6368"]; Viability -> Data [color="#5F6368"]; Membrane -> Data [color="#5F6368"]; Apoptosis -> Data [color="#5F6368"]; ROS -> Data [color="#5F6368"]; Data -> Conclusion [color="#5F6368"]; }

Caption: General workflow for in vitro cytotoxicity assessment.

Cell Viability Assays

These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[26][27][28][29] The amount of formazan produced is proportional to the number of viable cells.[28]

    Protocol for MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time period.

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[29]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[28]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Membrane Integrity Assays

These assays detect the leakage of intracellular components into the culture medium, which is an indicator of cell membrane damage and necrosis.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytoplasmic enzyme that is released into the culture medium upon cell lysis.[30][31] The LDH assay measures the activity of this enzyme in the supernatant.[32][33]

    Protocol for LDH Assay:

    • Seed cells in a 96-well plate and treat with this compound as described above.

    • Collect the cell culture supernatant.

    • Add the supernatant to a new plate containing the LDH assay reaction mixture.[34]

    • Incubate at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[30]

Apoptosis Assays

These assays are used to detect and quantify cells undergoing apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[35][36][37] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and binds to the exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter cells in late apoptosis or necrosis.[37]

    Protocol for Annexin V/PI Staining:

    • Induce apoptosis in cells by treating with this compound.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.[35]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[38]

    • Incubate for 15-20 minutes at room temperature in the dark.[35][38]

    • Analyze the cells by flow cytometry.

    • Interpretation of Results:

      • Annexin V-negative/PI-negative: Viable cells.[35]

      • Annexin V-positive/PI-negative: Early apoptotic cells.[35]

      • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.[35]

Conclusion

The in vitro cytotoxicity of this compound is a significant concern, particularly for renal and endothelial cells. The underlying mechanisms involve a combination of hyperosmolar stress, direct chemotoxicity, oxidative stress, and the induction of apoptosis primarily through the intrinsic mitochondrial pathway. A variety of well-established in vitro assays can be employed to assess these cytotoxic effects. Understanding the molecular basis of this compound toxicity and utilizing robust assessment methodologies are crucial for the development of safer contrast agents and for mitigating the risk of adverse clinical events such as contrast-induced nephropathy. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for investigating the cytotoxicity of this compound and other contrast media.

References

Methodological & Application

Application Notes & Protocols: Isolating Peripheral Blood Mononuclear Cells (PBMCs) Using Diatrizoate-Based Density Gradient Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of High-Fidelity PBMC Isolation

Peripheral blood mononuclear cells (PBMCs), a diverse population of immune cells including lymphocytes (T cells, B cells, NK cells) and monocytes, are fundamental to a vast array of research and clinical applications. From immunology and infectious disease to cancer immunotherapy and drug development, the quality of isolated PBMCs directly dictates the reliability and reproducibility of downstream assays. Therefore, a robust and well-understood isolation methodology is paramount.

This guide provides a comprehensive overview of the principles and a detailed protocol for the isolation of PBMCs from whole blood using diatrizoate-based density gradient media. This method, widely adopted for its efficacy and reliability, leverages subtle differences in the buoyant density of blood components to achieve a high degree of purity and viability in the target cell population.

The Scientific Principle: Density Gradient Centrifugation

The cornerstone of this technique is density gradient centrifugation. Whole blood is a complex suspension of cells with varying densities. Erythrocytes (red blood cells) and granulocytes are the densest components, while PBMCs are less dense. Platelets and plasma are the least dense components.

This compound-based separation media, such as the commonly used Ficoll-Paque™ or Histopaque®, are sterile, iso-osmotic solutions containing a high molecular weight polysaccharide (e.g., Ficoll) and sodium this compound.[1][2][3] The combination of these components is precisely adjusted to create a solution with a specific density, typically 1.077 g/mL for human PBMC isolation.[3][4]

When anticoagulated and diluted whole blood is carefully layered on top of this medium and subjected to centrifugation, the components of the blood separate into distinct layers based on their density:

  • Erythrocytes and granulocytes , having a higher density than the separation medium, sediment to the bottom of the tube.

  • PBMCs , with a lower density, are unable to penetrate the this compound medium and therefore band together at the plasma-medium interface, forming a characteristic "buffy coat".[5]

  • Plasma and platelets , being the least dense, remain in the upper layer.

This elegant separation allows for the straightforward aspiration and collection of a highly enriched population of viable PBMCs.

Below is a diagram illustrating the principle of density gradient separation for PBMC isolation.

G cluster_before Before Centrifugation cluster_after After Centrifugation b1 Diluted Whole Blood b2 This compound Medium (e.g., Ficoll-Paque™) a1 Plasma & Platelets b1->a1 Centrifugation a2 PBMC Layer (at interface) a3 This compound Medium a4 Erythrocytes & Granulocytes

Caption: Principle of Density Gradient Separation of Blood Components.

Expected Performance and Quality Control

The success of PBMC isolation is quantified by several key metrics. The following table summarizes typical performance data when using a this compound-based medium like Ficoll-Paque™.

ParameterExpected OutcomeKey Considerations
PBMC Purity 95% ± 5% mononuclear cells[4]Purity can be affected by the age of the blood sample and the skill of the technician in aspirating the PBMC layer.[6][7]
Cell Viability >90%[4][6]Viability is critically dependent on the freshness of the blood sample; processing within 8 hours of collection is recommended.[8] Delays can significantly compromise viability.[7]
PBMC Recovery 60% ± 20% of mononuclear cells in the original sample[4]Recovery can be influenced by the dilution of the blood sample and the centrifugation parameters.
Granulocyte Contamination <5%Contamination can increase if the blood sample is stored for over 24 hours, as granulocytes can become activated and their density profile may change.[9]
Erythrocyte Contamination <10%While most erythrocytes pellet at the bottom, some contamination of the PBMC layer can occur. An optional RBC lysis step can be performed if high purity is required.

Detailed Protocol for PBMC Isolation

This protocol is optimized for the isolation of PBMCs from human peripheral blood using a this compound-based density gradient medium.

Materials:

  • Anticoagulated whole blood (e.g., with heparin, EDTA, or citrate)

  • This compound-based density gradient medium (e.g., Ficoll-Paque™, Histopaque®-1077) warmed to room temperature (18-20°C)[5]

  • Phosphate-Buffered Saline (PBS), sterile

  • Conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Experimental Workflow:

G start Start: Anticoagulated Whole Blood dilute 1. Dilute Blood 1:1 with PBS start->dilute prepare_gradient 2. Prepare this compound Medium in a new tube layer 3. Carefully layer diluted blood over the medium dilute->layer prepare_gradient->layer centrifuge 4. Centrifuge at 400-1000 x g for 20-40 min (BRAKE OFF) layer->centrifuge aspirate_plasma 5. Aspirate upper plasma layer centrifuge->aspirate_plasma collect_pbmc 6. Collect PBMC layer at the interface aspirate_plasma->collect_pbmc wash1 7. Wash PBMCs with PBS (Centrifuge at 300 x g, BRAKE ON) collect_pbmc->wash1 wash2 8. Repeat Wash Step wash1->wash2 resuspend 9. Resuspend in appropriate medium wash2->resuspend end_node Ready for Downstream Applications resuspend->end_node

Caption: Step-by-step workflow for PBMC isolation.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the anticoagulated whole blood with an equal volume of sterile PBS at room temperature.[10] This dilution step is crucial as it reduces the viscosity of the blood and enhances the resolution of the cell separation.

  • Gradient Preparation: Add the this compound-based medium to a sterile conical centrifuge tube. The volume will depend on the amount of blood being processed (e.g., 15 mL of medium in a 50 mL tube for layering up to 30-35 mL of diluted blood).[5][11]

  • Layering: Carefully layer the diluted blood over the density gradient medium.[12] This is a critical step; hold the tube at an angle and slowly dispense the blood against the inner wall of the tube just above the medium's surface. A sharp interface between the two layers should be visible. Mixing the layers will lead to poor separation.

  • Centrifugation: Centrifuge the tubes in a swinging-bucket rotor at 400-1000 x g for 20-40 minutes at room temperature (18-20°C).[5][10] Crucially, the centrifuge brake must be turned off. [5][12] A sudden stop can disrupt the carefully formed cell layers, leading to cross-contamination.

  • Aspiration and Collection: After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" of PBMCs at the interface, the density gradient medium, and a pellet of erythrocytes and granulocytes at the bottom.[5]

    • Carefully aspirate and discard the upper plasma layer, being careful not to disturb the PBMC layer.

    • Using a fresh sterile pipette, carefully collect the entire PBMC layer and transfer it to a new sterile centrifuge tube.[5]

  • Washing the PBMCs: It is essential to wash the collected PBMCs to remove any residual density gradient medium and platelets.

    • Add at least 3 volumes of sterile PBS to the collected PBMCs (e.g., if you collected 2 mL of the PBMC layer, add at least 6 mL of PBS).[12]

    • Gently mix the cells by pipetting.

    • Centrifuge at 300-500 x g for 10 minutes at room temperature.[5][12] For this and subsequent wash steps, the brake can be on to save time.

    • Carefully aspirate and discard the supernatant.

  • Repeat Wash: Resuspend the cell pellet in fresh PBS and repeat the centrifugation step (Step 6). This second wash further purifies the PBMC population. For highly efficient platelet removal, a lower centrifugation speed (e.g., 200 x g) can be used.[11]

  • Final Resuspension: After the final wash, discard the supernatant and resuspend the PBMC pellet in a medium appropriate for your downstream application (e.g., cell culture medium, freezing medium, or buffer for flow cytometry).

Troubleshooting & Expert Insights

  • Low PBMC Yield: This can result from improper layering (mixing of blood and medium), using a cold density gradient medium (which is denser and may prevent some PBMCs from banding correctly), or incorrect centrifugation speed/time.[5] Ensure the medium is at room temperature.

  • High Granulocyte Contamination: This is often observed with blood samples older than 24 hours.[9] The physiological state of granulocytes changes over time, altering their density and causing them to co-isolate with PBMCs. Always aim to process blood as fresh as possible.

  • Red Blood Cell Contamination: A visible red pellet after the wash steps indicates significant RBC contamination. While some contamination is expected, excessive amounts can be addressed with an optional RBC lysis step after the final wash.[5]

  • Difficulty in Visualizing Layers: This can occur with samples that are highly lipemic or hemolyzed. Diluting the blood sample further (e.g., 1:2 or 1:3 with PBS) can sometimes improve the separation.

By understanding the principles behind the this compound-based separation and adhering to a meticulous protocol, researchers can consistently obtain high-quality PBMCs, ensuring the integrity and success of their scientific endeavors.

References

In vitro blood-brain barrier permeability assay using diatrizoate

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Blood-Brain Barrier Integrity and Paracellular Permeability Assay Using Diatrizoate

Abstract

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1] Robust and reproducible in vitro models that accurately mimic the barrier's properties are essential for the early-stage screening of drug candidates. A critical validation step for any in vitro BBB model is to confirm its physical integrity and low permeability to molecules that typically do not cross into the brain. This document provides a detailed guide to establishing a co-culture BBB model and subsequently validating its integrity by measuring paracellular permeability using this compound, a well-established, low-permeability marker compound. We detail the principles behind the assay, provide step-by-step protocols for model setup and permeability assessment, and offer guidance on data analysis and interpretation.

Introduction: The Imperative of a Validated BBB Model

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[2] This barrier is formed by brain microvascular endothelial cells (BMECs) connected by complex tight junctions, which severely restrict paracellular flux (the passage of substances between cells).[3] While crucial for protecting the brain, this barrier is also a primary obstacle for over 98% of potential neurotherapeutics.

In vitro BBB models, particularly those using Transwell systems, have become indispensable tools for assessing the brain-penetrating potential of new chemical entities.[4][5] However, the utility of these models is entirely dependent on their physiological relevance, specifically the formation of a tight endothelial monolayer that restricts passive diffusion. Models that are "leaky" can produce false positives, suggesting a compound can cross the BBB when, in reality, it is merely passing through a compromised barrier.

Therefore, validating the integrity of the in vitro barrier is a non-negotiable step. This is achieved through two complementary measurements:

  • Transendothelial Electrical Resistance (TEER): A real-time, non-invasive measurement of the ionic conductance across the monolayer. High TEER values are indicative of well-formed tight junctions.[6][7][8]

  • Paracellular Permeability (Papp): A functional assay that quantifies the passage of a known, restricted hydrophilic marker across the monolayer.

This guide focuses on the use of This compound as a gold-standard paracellular marker to functionally validate the tightness of an in vitro BBB model.

Principle of the Assay: this compound as a Paracellular Integrity Marker

The movement of molecules across the BBB can occur via two main routes: the transcellular pathway (through the cells), which is often mediated by transporters or passive diffusion for lipophilic molecules, and the paracellular pathway (between the cells), which is tightly controlled by junctional proteins.

The this compound permeability assay is designed to specifically probe the integrity of the paracellular pathway. This compound is an ideal marker for this purpose due to its physicochemical properties:

  • High Hydrophilicity: It is a polar molecule, making it unlikely to passively diffuse across the lipid membranes of the endothelial cells.

  • Low Transporter Affinity: It is not a significant substrate for major BBB influx or efflux transporters.

  • Chemical Stability: It remains intact throughout the course of the assay.

By introducing this compound to the apical (blood-side) chamber of a Transwell model, its appearance in the basolateral (brain-side) chamber is almost exclusively due to passage through the paracellular route. A low rate of transport, quantified by the apparent permeability coefficient (Papp), confirms the presence of a restrictive barrier with intact tight junctions.

Experimental Workflow: From Co-Culture to Permeability Data

The overall process involves two major phases: establishing a high-integrity co-culture BBB model and then performing the this compound permeability assay on the validated model.

G cluster_0 Phase 1: BBB Model Establishment cluster_1 Phase 2: Permeability Assay A Day 0: Seed Astrocytes on Basolateral Side of Inverted Transwell B Day 1: Invert Transwell & Seed Endothelial Cells on Apical Side A->B 24h Incubation C Day 2-5: Co-culture (Allow Monolayer to Form) B->C Allow Adhesion D Day 5: Measure TEER (Validate Barrier Integrity) C->D Daily Monitoring E Equilibrate Validated Transwells with Assay Buffer D->E Proceed if TEER > Acceptance Threshold Validation Validation Checkpoint F Add this compound (Donor) to Apical Chamber E->F G Sample from Basolateral (Receiver) Chamber at Time Points (t=0, 30, 60, 90, 120 min) F->G H Quantify this compound Concentration (LC-MS/MS) G->H I Calculate Papp Value H->I

Caption: High-level experimental workflow from model setup to data analysis.

Protocol I: Establishment of an In Vitro Co-Culture BBB Model

This protocol describes a common method for creating a contact co-culture model using brain endothelial cells and astrocytes, which are known to induce and maintain the barrier properties of the BBB.[9][10][11]

Materials and Reagents
  • Cells:

    • Brain Microvascular Endothelial Cells (e.g., hCMEC/D3, bEnd.3, or primary cells)

    • Astrocytes (e.g., primary rat astrocytes or an immortalized line like C8-D1A)

  • Culture Media: Appropriate complete media for each cell type (e.g., DMEM, Endothelial Cell Growth Medium).

  • Transwell® Inserts: 12-well or 24-well format with 0.4 µm pore size, polyester (PET) membrane.

  • Coating Solution: Collagen IV (50 µg/mL) and Fibronectin (10 µg/mL) in sterile PBS.

  • Standard cell culture reagents: PBS, Trypsin-EDTA, FBS, antibiotics, etc.

  • Equipment: Laminar flow hood, CO2 incubator (37°C, 5% CO2), inverted microscope.

Step-by-Step Methodology
  • Coat Transwell Inserts:

    • Pre-coat the apical side of the Transwell membranes with the Collagen IV/Fibronectin solution.

    • Incubate for at least 4 hours at 37°C (or overnight at 4°C). Aspirate excess solution and allow to air dry completely in the hood before use.

  • Seed Astrocytes (Basolateral Side):

    • Place a sterile petri dish inside the laminar flow hood. Add small droplets of sterile water to create a humidified environment.

    • Invert the Transwell plate so the basolateral side of the membrane is facing up. Place the inverted inserts onto the plate lid within the humidified dish.

    • Trypsinize and count the astrocyte cells. Resuspend to a concentration of 1 x 10^5 cells/mL.

    • Carefully add the astrocyte cell suspension (e.g., 100 µL for a 24-well insert) to the basolateral side of the membrane.[9]

    • Incubate the inverted plate for 4-6 hours at 37°C to allow for cell attachment.

    • After incubation, carefully flip the inserts to their normal orientation and place them into the companion plate containing astrocyte culture medium. Incubate overnight.

  • Seed Endothelial Cells (Apical Side):

    • The following day, check the astrocytes for adherence using an inverted microscope.

    • Aspirate the medium from the apical chamber of the Transwell insert.

    • Trypsinize and count the endothelial cells. Resuspend to a seeding density that will form a confluent monolayer (e.g., 2.5 x 10^5 cells/cm²).

    • Add the endothelial cell suspension to the apical chamber.

    • Co-culture the cells for 3-5 days, changing the media in both chambers every 48 hours.

G cluster_well cluster_insert plate Companion Plate Well (Basolateral 'Brain' Compartment) insert Transwell Insert (Apical 'Blood' Compartment) membrane Porous Membrane (0.4 µm) endothelial Endothelial Cells (Confluent Monolayer) astrocytes Astrocytes endothelial_ptr endothelial_ptr->membrane Apical Side astrocytes_ptr astrocytes_ptr->membrane Basolateral Side

References

Measuring tight junction permeability with diatrizoate in cell monolayers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Measuring Tight Junction Permeability with Diatrizoate in Cell Monolayers

Introduction: The Gatekeepers of Paracellular Transport

Epithelial and endothelial cell layers form selective barriers that are fundamental to physiological homeostasis. These barriers regulate the passage of ions, solutes, and water between biological compartments. A critical component of this barrier function is the tight junction (TJ), a complex network of proteins that seals the space between adjacent cells, controlling paracellular transport.[1][2] The integrity of these junctions is paramount; their disruption is implicated in numerous pathologies, including inflammatory bowel disease, celiac disease, and metabolic disorders.[3][4]

In drug discovery and development, assessing a compound's ability to cross these barriers is a cornerstone of predicting oral bioavailability and understanding potential toxicity.[5][6] The paracellular pathway, governed by tight junctions, allows the passage of small, hydrophilic molecules.[7] Therefore, robust and reliable methods to quantify the permeability of this pathway are essential.

This guide provides a comprehensive overview and detailed protocol for measuring tight junction permeability using this compound, a well-characterized, hydrophilic probe, in an in vitro cell monolayer model. We will delve into the scientific rationale behind the methodology, provide step-by-step instructions for execution, and offer guidance on data interpretation and troubleshooting.

Scientific Rationale: Why this compound?

The ideal paracellular marker should be small, hydrophilic, metabolically inert, and unable to cross the cell membrane via transcellular routes.[8] this compound (3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid) is an iodinated benzoic acid derivative commonly used as an X-ray contrast agent.[9][10] Its physicochemical properties make it a suitable candidate for permeability assays:

  • Hydrophilicity: this compound is highly water-soluble, favoring the paracellular route over transcellular diffusion across lipid membranes.[11][12]

  • Molecular Size: With a molecular weight of approximately 614 g/mol , it is small enough to pass through the "leak" pathway of tight junctions but is generally excluded from healthy, intact monolayers.[7]

  • Chemical Stability: It is chemically stable under physiological conditions.[13]

  • Detection: It can be readily quantified. Non-radiolabeled this compound can be measured with high sensitivity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14] Alternatively, its radiolabeled form, ¹²⁵I-diatrizoate, allows for extremely sensitive detection via liquid scintillation counting.[15][16]

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is the industry-standard model for these assays.[5][17] When cultured on semi-permeable supports, Caco-2 cells differentiate over ~21 days to form a polarized monolayer that morphologically and functionally resembles the enterocytes of the small intestine, complete with well-defined tight junctions.[5][18]

Experimental Workflow Overview

The overall process involves culturing a cellular monolayer on a permeable membrane insert, verifying the barrier integrity, performing the transport experiment with this compound, and quantifying the amount of this compound that has crossed the monolayer.

G cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_assay Phase 3: Permeability Assay cluster_analysis Phase 4: Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21-28 days to allow differentiation A->B Medium change every 2-3 days C Measure Transepithelial Electrical Resistance (TEER) B->C D TEER > 200 Ω·cm²? C->D E Monolayer suitable for assay D->E Yes F Discard or culture longer D->F No G Wash monolayer with pre-warmed HBSS buffer E->G H Add this compound solution to Apical (donor) side G->H I Add fresh HBSS to Basolateral (receiver) side H->I J Incubate at 37°C (e.g., 2 hours) I->J K Collect samples from Apical and Basolateral sides J->K L Quantify this compound (LC-MS/MS or Scintillation) K->L M Calculate Apparent Permeability (Papp) L->M

Caption: Workflow for this compound Permeability Assay.

Protocol I: Monolayer Integrity Assessment via TEER

Before initiating any permeability study, it is imperative to confirm that the cell monolayer is confluent and that functional tight junctions have formed. Transepithelial Electrical Resistance (TEER) is a non-invasive, quantitative method to measure the electrical resistance across the monolayer, which is a reliable indicator of barrier integrity.[19][20]

Rationale: A high TEER value indicates a low ionic conductance across the paracellular pathway, signifying well-formed tight junctions.[19] TEER should be measured before and after the permeability assay to ensure the experimental conditions did not damage the monolayer.

Materials:

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2) or an EndOhm chamber.[21][22]

  • Sterile 70% isopropanol or ethanol.

  • Sterile Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS).

  • A blank Transwell insert (without cells) for background measurement.

Procedure:

  • Sterilization: Sterilize the electrode probe by immersing it in 70% isopropanol for 15 minutes, then allow it to air dry completely in a sterile biosafety cabinet.[21][23]

  • Equilibration: Remove the cell culture plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. TEER is temperature-sensitive.[21]

  • Rinsing: Rinse the electrode with sterile PBS or culture medium to remove any residual alcohol.[21]

  • Blank Measurement: Place the blank Transwell insert into a well containing the same volume of culture medium as the experimental wells. Measure the resistance; this value will be subtracted from all subsequent readings.[19][21]

  • Sample Measurement: Carefully place the shorter electrode into the apical (inner) compartment and the longer electrode into the basolateral (outer) compartment. Ensure the electrodes do not touch the cell monolayer.[23]

  • Record Value: Allow the reading on the EVOM to stabilize before recording the resistance in Ohms (Ω).

  • Calculation: To normalize the data, calculate the TEER value in Ω·cm².

    • Step A: Subtract the resistance of the blank insert from the resistance of the cell monolayer (Net Resistance = R_total - R_blank).[21]

    • Step B: Multiply the net resistance by the surface area of the Transwell membrane (TEER = Net Resistance × Area in cm²).[21]

  • Quality Control: For Caco-2 cells, monolayers are typically considered suitable for permeability assays when TEER values are ≥ 200 Ω·cm².[24]

Protocol II: this compound Permeability Assay (Apical to Basolateral)

This protocol describes the measurement of this compound transport from the apical (A) compartment, simulating the gut lumen, to the basolateral (B) compartment, simulating the bloodstream.

Materials:

  • Differentiated Caco-2 monolayers in Transwell inserts with acceptable TEER values.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4. Warm to 37°C before use.[5]

  • Dosing Solution: this compound (or ¹²⁵I-diatrizoate) dissolved in Transport Buffer at a known concentration (e.g., 10 µM).

  • Control Compounds: A high-permeability marker (e.g., ¹⁴C-Mannitol) and a low-permeability marker (e.g., ³H-Inulin or FITC-Dextran 4kDa) should be run in parallel to validate the assay system.[8][25]

  • Incubator at 37°C with 5% CO₂.

  • Shaker plate (optional, for gentle agitation).

Procedure:

  • Preparation: Warm the Transport Buffer and Dosing Solution to 37°C.

  • Washing: Gently remove the culture medium from both the apical and basolateral compartments of the Transwell inserts. Wash the monolayers twice with pre-warmed Transport Buffer to remove any residual medium.[5]

  • Pre-incubation: Add fresh Transport Buffer to both compartments (e.g., 0.4 mL to apical, 1.2 mL to basolateral for a 12-well format) and pre-incubate for 30 minutes at 37°C. This step allows the cells to acclimate.[5]

  • Initiate Transport:

    • Carefully remove the buffer from the apical (donor) compartment.

    • Add the this compound Dosing Solution to the apical compartment. Record the exact volume and concentration (C₀).

    • Remove the buffer from the basolateral (receiver) compartment and replace it with fresh, pre-warmed Transport Buffer.

  • Incubation: Place the plate in the 37°C incubator for a defined period (e.g., 120 minutes). Gentle agitation (e.g., 50 rpm) can help reduce the unstirred water layer.[6][24]

  • Sampling:

    • At the end of the incubation period, collect the entire volume from the basolateral (receiver) compartment into a labeled tube for analysis.

    • Collect a sample from the apical (donor) compartment to confirm the initial concentration.

  • Post-Assay TEER: Immediately after sampling, rinse the monolayers with Transport Buffer and perform a final TEER measurement to confirm that barrier integrity was maintained throughout the experiment.

Protocol III: Quantification of this compound

The choice of quantification method depends on whether a radiolabeled or non-radiolabeled form of this compound was used.

A. Quantification by Liquid Scintillation Counting (for ¹²⁵I-Diatrizoate)

Rationale: This method detects the Auger electrons emitted during the decay of ¹²⁵I, providing high sensitivity and a wide dynamic range for quantification.[16][26]

Procedure:

  • Transfer a known volume of the collected samples (from apical and basolateral compartments) into liquid scintillation vials.[27]

  • Add an appropriate volume of scintillation cocktail (e.g., 4 mL) to each vial. The cocktail contains fluors that emit light when excited by the radiation.[27]

  • Vortex the vials gently to ensure thorough mixing.

  • Place the vials in a liquid scintillation counter and measure the counts per minute (CPM).

  • Use a standard curve prepared from the initial dosing solution to convert CPM values to the concentration of ¹²⁵I-diatrizoate.

B. Quantification by LC-MS/MS (for non-radiolabeled this compound)

Rationale: LC-MS/MS provides excellent specificity and sensitivity for quantifying small molecules in complex biological matrices like culture medium.[28]

Procedure:

  • Sample Preparation: Samples may require protein precipitation. Add 2-3 volumes of cold acetonitrile to each sample, vortex, and centrifuge at high speed (e.g., 14,000 rpm) to pellet precipitated proteins.[29] Transfer the supernatant for analysis.

  • LC Separation: Inject the prepared sample onto a suitable liquid chromatography system (e.g., using a C18 column) to separate this compound from other media components.[13][14]

  • MS/MS Detection: Analyze the column eluent using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound must be established to ensure selective detection.

  • Quantification: Create a calibration curve using known concentrations of this compound prepared in the same Transport Buffer. Calculate the concentration in the unknown samples by comparing their peak areas to the calibration curve.

Data Analysis and Interpretation

The primary output of the permeability assay is the apparent permeability coefficient (Papp), which is a measure of the rate of transport across the monolayer.

Calculation of Papp:

The Papp value (in cm/s) is calculated using the following equation:[5]

Papp = (dQ/dt) / (A × C₀)

Where:

  • dQ/dt: The rate of transport of this compound into the receiver compartment (e.g., in µmol/s or CPM/s). This is calculated as the total amount in the receiver compartment divided by the incubation time in seconds.

  • A: The surface area of the membrane (in cm²).

  • C₀: The initial concentration of this compound in the donor compartment (e.g., in µmol/mL or CPM/mL).

Data Presentation:

Results should be summarized in a clear, tabular format.

Table 1: Sample Permeability Data and Interpretation

CompoundPapp (x 10⁻⁶ cm/s)Expected Human AbsorptionPermeability Class
Propranolol (High Perm. Control)25.2Well absorbed (>85%)High
This compound (Test) 0.8 Poorly absorbed (<50%) Low
FITC-Dextran 4kDa (Low Perm. Control)0.1Negligibly absorbedVery Low

Note: The classification thresholds are based on established Caco-2 models and may need to be validated for each specific laboratory setup.[5]

A low Papp value for this compound, comparable to the low permeability control, indicates a robust and intact tight junction barrier. An unexpectedly high Papp value may suggest a compromised monolayer or that the test conditions have disrupted tight junction integrity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low TEER values (<200 Ω·cm²) - Incomplete cell differentiation.- Cell monolayer is not confluent.- Contamination.- Extend the culture period to 28 days.- Increase initial cell seeding density.- Check for microbial contamination; discard culture if present.
High variability in TEER readings - Inconsistent electrode placement.- Temperature fluctuations.- Electrode contamination.- Ensure consistent electrode positioning in each well.[21]- Allow the plate to equilibrate to room temperature before reading.[21]- Clean electrodes thoroughly between plates.
High Papp value for this compound - Compromised monolayer integrity.- Cytotoxicity of this compound at the tested concentration.- Incorrect calculation.- Verify pre- and post-assay TEER values. If post-assay TEER has dropped significantly, the result is invalid.- Perform a cell viability assay (e.g., MTT or LDH) to test for this compound toxicity at the working concentration.[10][30]- Double-check all parameters in the Papp calculation.
Low compound recovery - Non-specific binding to plasticware.- Compound instability in buffer.- Use low-binding plates and pipette tips.- Assess the stability of this compound in the transport buffer over the incubation period by analyzing the donor concentration at t=0 and the final time point.

References

Utilizing Diatrizoate as a Non-Permeating Solute for Precise Cell Volume Measurement

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Application Note & Protocol Guide

Authored by: Gemini, Senior Application Scientist

Foundational Principles: The Critical Role of Cell Volume

Cell volume is a fundamental biophysical parameter that is tightly regulated. It is intrinsically linked to a multitude of cellular processes, including proliferation, apoptosis, migration, and metabolism.[1][2] Cells maintain their volume through a dynamic equilibrium of water and solutes across the plasma membrane, a process governed by osmosis.[3][4] Disruptions in this delicate balance can lead to pathological conditions, making the accurate measurement of cell volume a critical aspect of biomedical research.[1]

Various techniques exist for measuring cell volume, including the Coulter principle, light microscopy, and flow cytometry.[5][6][7] A common experimental approach to study volume regulation involves challenging cells with anisotonic solutions to induce swelling or shrinkage. The key to this method is the use of an impermeant solute—a molecule that does not readily cross the cell membrane—to control the extracellular osmolarity.[8][9] This application note details the use of Diatrizoate, a high-osmolality radiocontrast agent, as an effective non-permeating solute for such studies.

This compound: A Rationale for its Use as an Osmolyte

This compound, also known as amidotrizoate, is an iodine-containing compound widely used in medical imaging.[10][11] Its physicochemical properties make it an excellent candidate for use as a non-permeating solute in cell volume studies.

  • High Molecular Weight and Ionic Nature: Diatrizoic acid has a molar mass of 613.916 g/mol .[10] Its large size and ionic character at physiological pH significantly hinder its passage through the lipid bilayer and ion channels of the cell membrane.

  • High Osmolality: this compound solutions are characterized by high osmolality, allowing for the creation of significant osmotic gradients with relatively low concentrations.[10][12] This property is advantageous for inducing rapid and measurable changes in cell volume.

  • Chemical Stability and Solubility: this compound is stable and highly soluble in aqueous solutions, facilitating the straightforward preparation of experimental buffers.[11]

The fundamental principle is that when cells are placed in a solution containing this compound, the solute remains in the extracellular space. This creates an osmotic gradient, forcing water to move across the cell membrane from the region of lower solute concentration (higher water concentration) to the region of higher solute concentration (lower water concentration) until equilibrium is reached.[3][13]

Conceptual Workflow: Osmotic Principle with this compound

G solute_in Endogenous Solutes membrane Semi-Permeable Plasma Membrane This compound This compound (Impermeant) water H₂O water->membrane Net Water Movement (Cell Shrinkage) G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_sol Prepare & Validate This compound Solutions (Protocol 1) load_dye Load Cells with Calcein-AM prep_sol->load_dye prep_cell Prepare Cells (Protocol 2) prep_cell->load_dye prep_val Validate Cytotoxicity (Protocol 4) prep_val->prep_sol Determine Safe Concentration baseline Record Baseline Fluorescence (Isotonic) load_dye->baseline challenge Apply Anisotonic Challenge baseline->challenge measure Measure Kinetic Fluorescence Change (Protocol 3) challenge->measure normalize Normalize Data (F/F₀) measure->normalize interpret Interpret Volume Change (Swelling/Shrinking, RVD/RVI) normalize->interpret

References

Application Notes and Protocols: Diatrizoate Administration for Micro-CT Imaging in Small Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Diatrizoate for Preclinical Micro-CT

Micro-Computed Tomography (micro-CT) is an essential non-invasive imaging modality in preclinical research, providing high-resolution three-dimensional anatomical data from small animal models.[1][2] While excellent for imaging high-contrast tissues like bone, its utility for soft tissue differentiation is limited without the use of contrast agents.[1][3] this compound is a well-established, water-soluble, iodinated radiopaque contrast medium that serves as a versatile tool for enhancing soft tissue contrast in a variety of preclinical applications.[4][5]

What is this compound?

This compound (also known as amidotrizoate) is an ionic, high-osmolality iodinated contrast agent.[4][6] It is typically formulated as a salt of meglumine, sodium, or a mixture of both.[7] Commercially available formulations include Gastrografin® and Hypaque™, which are widely used in clinical and preclinical imaging.[4][5][8] Its high water solubility and biological behavior make it suitable for multiple administration routes and imaging applications.[4][9]

Mechanism of Contrast Enhancement

The contrast-enhancing property of this compound is derived from the iodine atoms integrated into its molecular structure.[5][10] Iodine has a high atomic number, which makes it highly effective at absorbing X-rays.[10] When this compound is introduced into the body, it increases the attenuation of X-rays in the tissues where it distributes. This results in these areas appearing brighter (more radiopaque) on a CT image, creating a sharp contrast against surrounding tissues and allowing for clear visualization of internal structures like blood vessels or the gastrointestinal tract.[5][10]

Key Applications in Small Animal Imaging

The physicochemical properties of this compound lend it to several key applications in drug development and disease modeling:

  • Gastrointestinal (GI) Imaging: Used for opacification of the GI tract to assess morphology, motility, and integrity.[5][11][12]

  • Vascular Imaging (Angiography): Intravenous administration allows for the visualization of the vasculature, crucial for studies in oncology and cardiovascular disease.[5][13]

  • Urography and Renal Clearance: Its primary route of excretion through the kidneys enables the assessment of renal function and morphology of the urinary system.[8][10][13]

Core Scientific Principles: Pharmacokinetics and Safety

A thorough understanding of the pharmacokinetics and safety profile of this compound is critical for designing effective imaging studies and ensuring animal welfare.

Pharmacokinetic Profile

The behavior of this compound in the body is highly dependent on the route of administration.

  • Absorption: When administered orally or rectally to a subject with an intact and healthy GI tract, this compound is only sparingly absorbed into the systemic circulation.[11] This property is the cornerstone of its use for GI tract opacification.

  • Distribution: Following intravenous (IV) injection, this compound rapidly distributes throughout the extracellular fluid compartments.[10] It opacifies blood vessels and diffuses into the interstitial space of non-neural tissues.[8] It does not cross the blood-brain barrier in healthy subjects.[8]

  • Excretion: this compound that enters the systemic circulation is excreted almost exclusively by the kidneys via glomerular filtration, without being metabolized.[8][10][14] This rapid renal clearance means its utility as a vascular agent is limited to the first few minutes post-injection, a critical consideration for imaging protocol timing.[8][15]

Essential Safety and Animal Welfare Considerations

While generally safe, the high osmolality of this compound solutions requires careful management.

  • Hypertonicity and Dehydration: this compound solutions are hypertonic. When administered orally or rectally, this can draw a significant amount of fluid into the intestinal lumen, leading to hypovolemia, hypotension, and dehydration.[11][16] This is a particularly serious risk in young, elderly, or debilitated animals.[16] Causality: It is for this reason that dilution of the stock solution is a mandatory step for most applications, especially for GI imaging.

  • Aspiration Risk: Aspiration of this compound into the lungs can cause serious complications, including pulmonary edema.[16] This risk underscores the importance of using proper oral gavage techniques.

  • Renal Toxicity: While this compound is used to assess renal function, caution is advised in animals with pre-existing renal impairment, as the contrast agent may exacerbate the condition.[5][10]

  • General Animal Care: All procedures should be conducted under an approved animal care and use protocol. This includes appropriate anesthesia to prevent motion during scans, physiological monitoring (respiration, temperature), and ensuring a full recovery post-procedure. Radiation dose should also be considered, especially in longitudinal studies, to minimize potential biological effects.[17][18]

Experimental Workflow Overview

A typical contrast-enhanced micro-CT study follows a standardized workflow. This process ensures reproducibility and minimizes stress on the animal.

G cluster_prep Phase 1: Preparation cluster_imaging Phase 2: Imaging cluster_post Phase 3: Post-Procedure & Analysis animal_prep Animal Acclimation & Fasting (if required) anesthesia Anesthesia Induction & Physiological Monitoring animal_prep->anesthesia catheter Catheter Placement (for IV studies) anesthesia->catheter pre_scan Acquire Baseline Pre-Contrast Scan catheter->pre_scan admin This compound Administration (Oral, IV, or Rectal) pre_scan->admin post_scan Acquire Post-Contrast Scan(s) at Timed Intervals admin->post_scan recovery Animal Recovery & Monitoring post_scan->recovery recon Image Reconstruction (e.g., Filtered Back-Projection) post_scan->recon analysis Data Segmentation, Quantification & Interpretation recon->analysis

General workflow for this compound-enhanced micro-CT imaging in small animals.

Application-Specific Protocols

Protocol 1: Gastrointestinal (GI) Tract Opacification
  • Objective: To visualize segments of the GI tract for assessing anatomy, transit time, or identifying potential obstructions or leaks.[12][16] This protocol is particularly valuable when barium sulfate is contraindicated due to a suspected perforation.[4][19]

  • Principle: this compound is administered orally (for upper GI) or rectally (for colon). Because it is poorly absorbed, it remains within the lumen, providing clear delineation of the intestinal walls on a CT scan.[11] The hypertonicity of the agent can also help dislodge meconium in models of meconium ileus by drawing water into the bowel.[4]

  • Materials:

    • This compound solution (e.g., Gastrografin®)

    • Sterile water or saline for dilution

    • Oral gavage needles (for mice/rats)

    • Small, flexible catheter (for rectal administration)

    • Syringes

  • Protocol Steps:

    • Preparation: Fast the animal for 4-6 hours to ensure an empty stomach, but allow free access to water to maintain hydration.

    • Anesthesia: Anesthetize the animal using an appropriate inhalant (e.g., isoflurane).

    • Pre-Contrast Scan: Acquire a baseline micro-CT scan of the abdomen.

    • Contrast Administration:

      • Oral: Slowly administer the diluted this compound solution via oral gavage. Be cautious to prevent esophageal or tracheal injury.

      • Rectal: Gently insert a lubricated flexible catheter into the rectum and slowly infuse the diluted contrast agent.

    • Post-Contrast Scan: Acquire scans at desired time points post-administration (e.g., immediately for stomach, 30-90 minutes for small intestine, 2-4 hours for colon) to track transit.

    • Recovery: Allow the animal to recover fully from anesthesia on a warming pad.

  • Dosage and Dilution Table (GI Administration)

    Species Administration Route Dilution (this compound:Water) Recommended Dose (per 25g mouse) Recommended Dose (per 250g rat)
    Mouse Oral (Gavage) 1:2 to 1:4 0.1 - 0.2 mL N/A
    Rat Oral (Gavage) 1:2 to 1:4 N/A 1.0 - 2.0 mL
    Mouse/Rat Rectal (Enema) 1:3 to 1:5 0.1 mL 1.0 mL

    Note: These are starting recommendations. Doses should be optimized for the specific study and animal model. The key is to use the lowest volume necessary to achieve opacification to minimize dehydration risk.[16]

Protocol 2: Vascular Imaging and Angiography
  • Objective: To visualize the major blood vessels and assess tissue perfusion or tumor vascularity.[8][13]

  • Principle: A bolus of this compound is injected intravenously. The micro-CT scan must be acquired rapidly, as the contrast agent quickly distributes from the vascular space into the extracellular fluid and is then cleared by the kidneys.[8][10] This method provides a "snapshot" of the vasculature immediately following injection.

  • Materials:

    • Injectable this compound solution (e.g., Hypaque™-76)

    • Sterile saline

    • Tail vein catheter (for mice/rats)

    • Syringe pump (recommended for consistent injection rate)

  • Protocol Steps:

    • Preparation: Anesthetize the animal and place a catheter in the lateral tail vein. Ensure the catheter is patent with a small saline flush.

    • Positioning: Position the animal in the micro-CT scanner.

    • Pre-Contrast Scan: Acquire a baseline scan of the region of interest.

    • Contrast Administration: Inject the this compound solution as a rapid bolus via the tail vein catheter. Using a syringe pump ensures a consistent injection rate.

    • Post-Contrast Scan: Timing is critical. Initiate the scan immediately upon completion of the bolus injection. The vascular phase is very short (typically lasting 1-2 minutes).

    • Recovery: Remove the catheter and ensure hemostasis. Allow the animal to recover fully from anesthesia.

  • Dosage and Timing Table (IV Administration)

    Species Recommended Dose (per 25g mouse) Recommended Dose (per 250g rat) Injection Rate Scan Initiation
    Mouse 50 - 100 µL N/A 1-2 mL/min Immediately after injection
    Rat N/A 0.5 - 1.0 mL 3-5 mL/min Immediately after injection

    Note: The high osmolality and rapid clearance are limitations for prolonged blood pool imaging. For longer studies, nanoparticle-based contrast agents may be more suitable.[1][3]

Protocol 3: Assessment of Renal Function and Clearance
  • Objective: To visualize the renal collecting system and bladder, and to quantitatively assess renal filtration and excretion over time.[8][13]

  • Principle: Following IV injection, this compound is filtered by the glomeruli and concentrated in the urine, opacifying the renal pelvis, ureters, and bladder.[8][10] Dynamic scanning allows for the characterization of the rate of uptake and clearance, providing a functional assessment of the kidneys.

  • Materials:

    • Injectable this compound solution

    • Sterile saline

    • Tail vein catheter

    • Syringe pump

  • Protocol Steps:

    • Preparation & Catheterization: Follow steps 1 and 2 from the Vascular Imaging protocol.

    • Pre-Contrast Scan: Acquire a baseline scan covering the kidneys and bladder.

    • Contrast Administration: Inject the this compound solution as an IV bolus.

    • Dynamic Post-Contrast Scans: Acquire a series of scans at set time points post-injection to capture the different phases of renal clearance.

    • Recovery: Recover the animal as described previously.

  • Dynamic Scanning Timeline (Renal Clearance)

    Time Point Post-Injection Expected Observation Key Measurement
    1-3 minutes Cortical/Medullary Enhancement Peak enhancement in renal parenchyma
    5-15 minutes Pyelogram Phase Opacification of renal pelvis and ureters
    20-60 minutes Cystogram Phase Bladder filling and opacification

    Note: Analysis involves measuring the change in Hounsfield Units (HU) over time in regions of interest (ROIs) placed over the renal cortex, medulla, and bladder.

Micro-CT Imaging and Data Analysis

Recommended Imaging Parameters

Optimal imaging parameters depend on the specific micro-CT system and the research question. However, some general guidelines apply:

  • Tube Voltage: 40-80 kVp. Lower kVp can increase contrast for iodine but may not provide sufficient penetration.

  • Voxel Size: 50-100 µm is typically sufficient for in vivo organ-level imaging. Higher resolution is possible but increases scan time and radiation dose.[2][20]

  • Gating: For thoracic or upper abdominal imaging, respiratory and/or cardiac gating is highly recommended to minimize motion artifacts.[21]

Data Reconstruction and Analysis

Raw projection data is reconstructed into a 3D volume, most commonly using a filtered back-projection algorithm.[3] Subsequent analysis involves using imaging software to:

  • Define Regions of Interest (ROIs): Delineate organs or tissues to quantify changes in radiodensity (measured in Hounsfield Units).

  • Image Segmentation: Isolate the contrast-enhanced structures (e.g., vasculature, GI tract) for 3D visualization and volumetric analysis.

  • Quantification: Measure parameters such as organ volume, vessel density, or contrast clearance rates.

Conclusion

This compound is a cost-effective and versatile contrast agent for a range of micro-CT applications in small animal models. Its distinct pharmacokinetic profiles, depending on the route of administration, allow for targeted imaging of the gastrointestinal, vascular, and urinary systems. A comprehensive understanding of its properties, particularly its hypertonicity and rapid renal clearance, is paramount for designing scientifically sound and ethically responsible experiments. By following well-defined protocols and carefully considering the scientific principles behind them, researchers can leverage this compound to generate high-quality, quantitative data to advance drug development and the study of disease.

References

Use of diatrizoate for measuring glomerular filtration rate (GFR) in rats

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Measurement of Glomerular Filtration Rate (GFR) in Rats Using Diatrizoate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the determination of Glomerular Filtration Rate (GFR) in rat models. It moves beyond a simple set of instructions to provide a foundational understanding of the principles, practicalities, and pitfalls associated with this technique.

Introduction: The Significance of GFR and the Role of this compound

The Glomerular Filtration Rate (GFR) is the paramount measure of kidney function, representing the volume of fluid filtered from the renal glomerular capillaries into Bowman's capsule per unit time.[1] Accurate GFR measurement is critical in preclinical research for evaluating the renal effects of novel therapeutic compounds, understanding the pathophysiology of kidney disease, and assessing overall animal health.[2]

The gold standard for GFR measurement has historically been the clearance of inulin, a polysaccharide that is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the renal tubules.[1][3][4] However, inulin-based methods can be operationally complex.[2] This has led to the adoption of alternative exogenous markers.

This compound, a tri-iodinated benzoic acid derivative commonly used as a radiocontrast agent, serves as an effective alternative for GFR measurement.[5] Like inulin, it is eliminated from the body primarily through glomerular filtration. Its properties make it a reliable marker for GFR assessment in preclinical models.[5][6] This guide details the methodologies for its application in rats.

Principle of this compound Clearance

The measurement of GFR using this compound is based on the clearance principle. After intravenous administration, this compound is distributed in the extracellular fluid and is freely filtered by the glomeruli. Because it undergoes minimal tubular reabsorption or secretion, the rate at which it is cleared from the blood plasma is directly proportional to the GFR.

By measuring the concentration of this compound in the plasma over time after a known amount has been administered, one can calculate the plasma clearance, which provides a precise measure of GFR.

Figure 1: Principle of this compound Clearance for GFR Measurement D_blood This compound in Plasma Heart Systemic Circulation Glomerulus Glomerulus Heart->Glomerulus Renal Artery Glomerulus->D_blood Efferent Arteriole (Unfiltered this compound) Tubule Renal Tubule Glomerulus->Tubule Free Filtration Urine Excretion in Urine Tubule->Urine note1 No significant reabsorption note2 No significant secretion

Caption: Principle of this compound Clearance for GFR Measurement

Experimental Protocol: Plasma Clearance Method

This protocol outlines the constant infusion method to achieve a steady-state plasma concentration of this compound, which is considered a robust approach for GFR determination. A bolus-only method can also be adapted but requires more complex pharmacokinetic modeling.[7]

Materials and Reagents
  • This compound meglumine or this compound sodium solution (e.g., Gastrografin®, Hypaque®)[5][8]

  • Sterile 0.9% saline

  • Anesthetic (e.g., Inactin, Isoflurane)

  • Heparinized saline (10-20 U/mL)

  • Polyethylene tubing for catheterization (e.g., PE-50)

  • Surgical tools (forceps, scissors, sutures)

  • Syringe pump for infusion

  • Blood collection tubes (e.g., heparinized microcentrifuge tubes)

  • Centrifuge

  • Heating pad to maintain rat body temperature

Animal Preparation (Aseptic Technique Recommended)
  • Anesthesia: Anesthetize the rat according to your institution's approved animal care and use protocol. Anesthetics like inactin or isoflurane are often used in renal function experiments due to their relatively minimal effects on kidney hemodynamics.[1]

  • Temperature Control: Place the anesthetized rat on a heating pad to maintain a core body temperature of 37°C. This is crucial as hypothermia can significantly reduce GFR.

  • Catheterization:

    • Femoral Vein: Surgically expose the femoral vein and insert a catheter for the infusion of this compound and maintenance fluids. Secure the catheter with sutures and flush with heparinized saline to ensure patency.

    • Femoral or Carotid Artery: Expose the chosen artery and insert a catheter for blood sampling. This provides systemic arterial blood and avoids contamination from the infused this compound. Secure and flush as with the venous catheter.

  • Stabilization: Allow the animal to stabilize for at least 30-60 minutes after surgery before beginning the infusion protocol. During this time, infuse saline at a low rate (e.g., 10 µL/min/100g body weight) to maintain hydration.

This compound Administration (Constant Infusion)
  • Priming (Bolus) Dose: Administer an initial bolus dose of this compound via the venous catheter to rapidly achieve a target plasma concentration. The exact dose may require optimization, but a starting point can be derived from literature.[9]

  • Constant Infusion: Immediately following the bolus, begin a constant infusion of this compound using a syringe pump. The goal is to maintain a stable, steady-state plasma concentration for the duration of the experiment. The infusion rate must be precisely controlled.

  • Equilibration Period: Allow the this compound to infuse for a 60-minute equilibration period to ensure a steady state is reached throughout the animal's system.

Sample Collection
  • Baseline Blood Sample (Optional): A small blood sample (e.g., 100-150 µL) can be taken from the arterial line before this compound administration to serve as a blank for the analytical assay.

  • Timed Blood Sampling: After the equilibration period, collect 3-4 timed arterial blood samples. For example, collect samples at 60, 80, and 100 minutes after the start of the infusion.

  • Sample Processing:

    • Collect each blood sample into a heparinized tube.

    • Immediately centrifuge the samples (e.g., 10,000 x g for 5 minutes) to separate the plasma.

    • Carefully transfer the supernatant (plasma) to a fresh, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until analysis. Proper storage is essential to prevent degradation of this compound.[10]

Figure 2: Experimental Workflow for GFR Measurement A 1. Animal Preparation (Anesthesia, Catheterization) B 2. Stabilization Period (30-60 min) A->B C 3. This compound Administration (Bolus + Constant Infusion) B->C D 4. Equilibration Period (60 min) C->D E 5. Timed Arterial Blood Sampling D->E F 6. Plasma Separation (Centrifugation) E->F G 7. This compound Analysis (HPLC / Spectrophotometry) F->G H 8. GFR Calculation G->H

Caption: Experimental Workflow for GFR Measurement

Analysis of this compound Concentration

Accurate quantification of this compound in plasma is the most critical part of the assay. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high sensitivity and specificity.

HPLC Method
  • Sample Preparation: Plasma samples typically require protein precipitation. Add a volume of cold acetonitrile (e.g., 3 volumes) to the plasma sample, vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins. The supernatant is used for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: An isocratic mobile phase, such as methanol-water with a pH-adjusting acid like phosphoric acid, is often effective.[10] A typical ratio might be 25:75 (v/v) methanol to water.[10]

    • Detection: UV detection at approximately 238 nm is suitable for this compound.[10][11]

  • Quantification: Create a standard curve by spiking known concentrations of this compound into blank rat plasma and processing these standards alongside the unknown samples. The concentration in the experimental samples is determined by interpolating their peak areas from this standard curve.

Note: Spectrophotometric methods have also been developed but may be less specific than HPLC, as they can be susceptible to interference from other substances in the plasma.[11][12]

Data Analysis and GFR Calculation

The GFR is calculated using the standard clearance formula:

GFR (mL/min) = (I) / (P)

Where:

  • I = Infusion rate of this compound (in mg/min or µ g/min ). This is calculated from the concentration of the infusate and the pump flow rate.

  • P = Steady-state plasma concentration of this compound (in mg/mL or µg/mL). This is the average concentration determined from the timed plasma samples.

The final GFR is typically normalized to the rat's body weight (e.g., mL/min/100g).

ParameterTypical Value/Range for a RatNotes
Adult Rat Body Weight250 - 400 gEnsure accurate measurement before the experiment.
AnesthesiaInactin (100 mg/kg, IP) or Isoflurane (2-3%)Inactin provides stable, long-lasting anesthesia.
Infusion Rate (Saline)10 µL/min/100gTo maintain hydration post-surgery.
This compound DoseVariable, requires optimizationDoses can range from low (14 mg/kg) to high (1800 mg/kg) depending on the study design.[9] High doses may impact renal function.[6]
Blood Sample Volume100 - 150 µL per sampleKeep total blood loss to a minimum (<10% of total blood volume).
Expected GFR (Healthy Rat)~1.0 mL/min/100g (varies with strain/conditions)A value of 3.2 mL/min for a whole rat (not normalized) has been reported.[1]

Important Considerations and Limitations

  • Potential Nephrotoxicity: this compound, especially at high concentrations, can have direct effects on the kidney, including a potential decrease in GFR.[6][13] Researchers should use the lowest effective dose for GFR measurement to minimize this confounding factor.

  • Stability: this compound can degrade, particularly under acidic conditions, to form potentially cytotoxic compounds.[10] Samples should be processed promptly and stored properly. The analytical method should be stability-indicating, meaning it can distinguish the parent compound from its degradants.[10][11]

  • Anesthesia: All anesthetic agents can affect cardiovascular and renal hemodynamics.[1] The choice of anesthetic should be consistent across all experimental groups, and its potential impact on GFR should be acknowledged.

  • Hydration Status: Dehydration can significantly lower GFR. It is essential to maintain the animal's hydration status with a continuous saline infusion throughout the experiment.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Unstable Plasma Concentrations Improper catheter placement; incorrect pump calibration; animal instability (blood pressure changes).Verify catheter patency. Recalibrate syringe pump. Monitor animal's vital signs (blood pressure, heart rate) throughout the experiment.
Low GFR Values Dehydration; hypothermia; excessive surgical stress; anesthetic effects; nephrotoxic effect of this compound.Ensure adequate saline infusion. Maintain body temperature at 37°C. Allow for a proper stabilization period. Use a lower this compound dose.
High Variability Between Animals Inconsistent surgical technique; differences in hydration or anesthetic depth; analytical error.Standardize all surgical and experimental procedures. Ensure consistent fluid administration. Validate the analytical method for precision and accuracy.
No/Low Signal in HPLC Sample degradation; error in infusion preparation; incorrect sample processing.Process samples immediately and store at -80°C. Double-check all calculations for infusate concentration. Review the protein precipitation and extraction steps.

References

Application Note: Diatrizoate as a High-Contrast Agent for Small-Angle X-ray Scattering (SAXS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle of Contrast Variation in SAXS

Small-angle X-ray scattering (SAXS) is a powerful technique for characterizing the structure of macromolecules and their complexes in solution.[1] The scattering signal arises from the difference in electron density between the solute (e.g., a protein or nucleic acid) and the surrounding solvent—this difference is known as the "contrast".[1] For complex biological systems composed of multiple components, such as protein-nucleic acid or protein-lipid complexes, deciphering the contribution of each part from a single scattering curve is often impossible.

Contrast Variation SAXS (CV-SAXS) overcomes this limitation by systematically altering the electron density of the solvent.[2] By adding a contrast agent to the buffer, the solvent's electron density can be raised until it matches that of one of the components in the complex.[2] At this "match point," the matched component becomes effectively invisible to X-rays, and the resulting scattering signal originates solely from the remaining, unmatched components.[1][2] This allows for the individual structural analysis of each component within its native assembly.

This application note provides a detailed guide for utilizing diatrizoate, an iodinated medical contrast medium, as a high-contrast agent for CV-SAXS experiments, particularly for researchers in structural biology and drug development.

This compound: A High-Density Alternative to Traditional Agents

Traditionally, agents like sucrose and glycerol have been used for contrast variation. However, achieving the electron density required to match proteins (approximately 420-440 e⁻/nm³) often necessitates very high concentrations of these agents, leading to prohibitively high solution viscosity and potential alterations of the protein's hydration shell.[1][2]

This compound, a non-proprietary name for 3,5-diacetamido-2,4,6-triiodobenzoic acid, offers a compelling alternative.[3] Marketed under trade names like Gastrografin® and MD-76R®, it is an FDA-approved, water-soluble compound containing three iodine atoms per molecule.[4][5][6] The high atomic number of iodine (Z=53) means that this compound solutions can reach high electron densities at significantly lower molar concentrations and viscosities compared to sucrose.[1] This makes it an excellent candidate for studying large complexes or for use in automated, flow-based SAXS sample environments.[7]

Advantages of this compound:
  • High Electron Density: Achieves protein match points at lower concentrations than sucrose, reducing viscosity-related issues.[1]

  • Lower Viscosity: Easier to handle, compatible with microfluidic and flow-based SAXS systems, and reduces the risk of high backpressure.[6]

  • Commercial Availability: Readily available in sterile, high-concentration solutions.[4][5][8]

Considerations and Potential Artifacts:
  • Ionic Nature: this compound is an ionic compound, typically formulated as a mix of meglumine and sodium salts.[4][8] This charge could potentially lead to non-specific electrostatic interactions with highly charged biomolecules.[9] It is crucial to include sufficient salt (e.g., 150 mM NaCl) in the buffer to screen these potential charge interactions.

  • X-ray Absorption: The high iodine content leads to greater X-ray absorption compared to low-Z agents like sucrose. This may require optimization of the sample path length (capillary diameter) or use of higher energy X-rays to ensure sufficient signal transmission.[1]

  • Buffer Matching: As with any CV-SAXS experiment, precise matching between the buffer of the macromolecule and the contrast agent solution is paramount to avoid subtraction artifacts. Dialysis is the recommended method for achieving a perfect match.

Physicochemical Properties and Electron Density Calculations

A common commercial formulation of this compound contains 660 mg/mL of this compound meglumine and 100 mg/mL of this compound sodium, providing a total of 367 mg/mL of organically bound iodine.[4][5][8] To perform a CV-SAXS experiment, a series of dilutions of this stock solution must be prepared and their electron densities accurately determined.

The electron density (ρ) of a solution can be calculated if its chemical composition and mass density (d) are known.

Table 1: Calculated Electron Densities of this compound Solutions

% Stock Solution (v/v)This compound Salts Conc. (mg/mL)Estimated Mass Density (g/mL)*Calculated Electron Density (e⁻/nm³)
0% (Buffer Only)01.00334
5%381.02347
10%761.04360
15%1141.06374
20%1521.08387
25%1901.10400
30%2281.12413
35%2661.14426
40%3041.16439
45%3421.18452
50%3801.20465

*Note: Mass densities are estimated based on interpolation from the known density of water and an isotonic (1-in-4.6) dilution of Gastrografin®.[5][8] For highest accuracy, the mass density of each prepared solution should be measured experimentally.

Table 2: Typical Electron Densities of Biological Macromolecules

ComponentTypical Electron Density (e⁻/nm³)
Water334
Typical Protein420 - 440
Phospholipid Bilayer380 - 410
RNA/DNA~550

(Source: Svergun & Koch, 2003)[2]

Based on these calculations, the match point for a typical protein is expected to be reached at a concentration of approximately 35-40% (v/v) of the stock this compound solution.

Experimental Protocol: CV-SAXS of a Protein-Lipid Complex

This protocol outlines the steps for analyzing a hypothetical protein embedded in a lipid nanodisc using this compound. The goal is to match out the protein component to study the structure of the lipid bilayer.

Workflow Diagram

CV_SAXS_Workflow cluster_prep PART 1: Sample & Buffer Preparation cluster_acq PART 2: SAXS Data Acquisition cluster_analysis PART 3: Data Analysis P1 Prepare Stock Solutions: 1. Protein-Nanodisc Complex 2. This compound Stock 3. Base Buffer (e.g., HEPES, NaCl) P2 Dialyze Protein-Nanodisc against Base Buffer (Crucial for buffer matching) P1->P2 P3 Prepare Contrast Series: Dilute this compound Stock with Base Buffer (0% to 50%) P1->P3 P4 Prepare Sample Series: Mix Dialyzed Protein-Nanodisc with each this compound dilution P2->P4 P3->P4 A1 Measure Scattering for: 1. Each Buffer in Contrast Series 2. Each Sample in Contrast Series P4->A1 A2 Monitor for Radiation Damage (Use multiple short exposures) A1->A2 D1 Buffer Subtraction: Subtract corresponding buffer from each sample curve A2->D1 D2 Guinier Analysis: Plot ln(I(q)) vs. q² for all curves D1->D2 D3 Stuhrmann Analysis: Plot √I(0) vs. Electron Density D2->D3 D4 Identify Protein Match Point (x-intercept of Stuhrmann plot) D3->D4 D5 Model Nanodisc Structure using the scattering curve at the protein match point D4->D5

Caption: Experimental workflow for a CV-SAXS experiment using this compound.

Step-by-Step Methodology

1. Materials and Stock Solutions:

  • Macromolecular Sample: Purified protein-nanodisc complex at a starting concentration of 5-10 mg/mL.

  • Base Buffer: A buffer in which the complex is stable (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The presence of salt is critical to minimize potential electrostatic interactions with the ionic this compound.[9]

  • Contrast Agent Stock: Commercial sterile this compound meglumine and this compound sodium solution (e.g., Gastrografin®).

2. Sample Dialysis (Critical Step):

  • Dialyze at least 1 mL of your purified protein-nanodisc complex against 2 Liters of the Base Buffer at 4°C for a minimum of 18 hours, with one buffer change.

  • Rationale: This is the most reliable method to ensure that the solvent of your macromolecule is identical to the buffer you will use to dilute the contrast agent, which is essential for accurate background subtraction.

  • Retain the final dialysis buffer; this will be your "0% Contrast" buffer and the diluent for the entire contrast series.

3. Preparation of Contrast Series:

  • Prepare a series of this compound concentrations. For example, to create a 40% solution, mix 4 parts this compound stock with 6 parts of the final dialysis buffer. Prepare at least 5-7 concentrations spanning the expected match point of the protein (e.g., 0%, 15%, 25%, 35%, 40%, 45%, 50%).

  • Prepare a corresponding sample for each point by mixing your dialyzed stock complex with each contrast buffer. A common approach is a 9:1 (sample:buffer) or similar ratio, ensuring the final macromolecule concentration is appropriate for SAXS.

  • Self-Validation: It is imperative to prepare both the sample in contrast agent and the corresponding buffer-contrast agent mix for each data point.

4. SAXS Data Collection:

  • Before measuring your samples, measure the scattering profile of each corresponding buffer-contrast solution.

  • Collect scattering data for each sample across the concentration series. Use a flow cell if available to minimize radiation damage.[10] If using a static cell, use multiple short exposures and compare them to check for radiation-induced aggregation.

  • Record data to a q-range of at least 0.01 Å⁻¹ to 0.5 Å⁻¹.

5. Data Analysis:

  • Buffer Subtraction: For each sample, subtract the scattering curve of its corresponding buffer-contrast solution.

  • Guinier Analysis: Perform a Guinier analysis on each subtracted curve to obtain the forward scattering intensity, I(0), and the radius of gyration, Rg. The I(0) value will decrease as the contrast approaches the match point.

  • Stuhrmann Plot: Plot the square root of the forward scattering intensity (√I(0)) as a function of the calculated electron density of the solvent for each concentration. The data should fall on a straight line.

  • Determine Match Point: The x-intercept of the Stuhrmann plot reveals the average electron density of the entire complex. If one component dominates the change in scattering, this can be used to find the match point of that component.

  • Structural Modeling: The subtracted scattering curve at the concentration closest to the protein's match point can be used for structural modeling of the remaining component (the lipid nanodisc).

Principle of Contrast Matching Diagram

Contrast_Matching Contrast Matching Principle cluster_before No Contrast Agent cluster_after With this compound P_no Protein L_no Lipid P_match Protein (Matched) P_no->P_match Δρ ≈ 0 (Invisible) S_no Solvent (ρ ≈ 334) L_match Lipid L_no->L_match Δρ > 0 (Visible) S_match Solvent (ρ ≈ 430) S_no->S_match Electron density increased

Caption: Matching the solvent electron density to the protein renders it "invisible".

Conclusion

This compound is a highly effective and practical contrast agent for CV-SAXS experiments. Its high electron density and relatively low viscosity provide significant advantages over traditional agents, enabling the structural characterization of complex biological systems that were previously challenging to study. By following a rigorous protocol with careful attention to buffer matching and accounting for the ionic nature of the agent, researchers can successfully isolate the scattering signals from individual components within macromolecular assemblies, yielding invaluable insights for drug development and fundamental biological research.

References

Troubleshooting & Optimization

Troubleshooting diatrizoate precipitation in phosphate-buffered saline (PBS)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, scientists, and Drug Development Professionals

Welcome to our dedicated technical support resource for troubleshooting issues related to the use of diatrizoate with phosphate-buffered saline (PBS). This guide is designed to provide in-depth, practical solutions to common challenges, particularly the formation of precipitates, that can be encountered during experimental work. As Senior Application Scientists, we have curated this information to ensure scientific accuracy and provide actionable insights based on established principles and field experience.

Introduction: The Challenge of this compound Precipitation in PBS

This compound, a high-density, iodine-containing contrast agent, is widely used in various biomedical applications, including angiography and radiography.[1][2] It is often formulated as a salt, commonly with meglumine or sodium, to enhance its solubility in aqueous solutions.[2] Phosphate-buffered saline (PBS) is a ubiquitously used buffer in biological research due to its isotonic nature and pH-stabilizing capacity, which mimics the physiological environment.[3]

However, the combination of these two reagents can sometimes lead to unexpected precipitation, compromising experimental integrity and leading to inaccurate results.[4] This guide will delve into the underlying causes of this phenomenon and provide systematic troubleshooting strategies.

Troubleshooting Guide: this compound Precipitation

This section addresses specific issues related to this compound precipitation in PBS, offering step-by-step guidance to identify and resolve the problem.

Issue 1: Immediate Precipitate Formation Upon Mixing this compound with PBS

Q: I observed a white, cloudy precipitate immediately after adding my this compound solution to PBS. What is the likely cause and how can I fix it?

A: This is a classic compatibility issue that can often be traced back to the specific formulation of your this compound and the composition of your PBS.

Probable Causes:

  • Incompatibility of this compound Salt: The most common cause is the use of this compound meglumine. Meglumine can react with phosphate ions in the PBS to form meglumine phosphate, a sparingly soluble salt that precipitates out of solution.[5] While meglumine itself is soluble in water, its salt with phosphate can be insoluble.[6]

  • High Concentration of Reactants: Even with potentially compatible salts, high concentrations of both this compound and phosphate can exceed the solubility product of potential precipitates.

  • pH of the Final Solution: The pH of your final mixture can influence the solubility of both the this compound salt and any potential phosphate salts.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for immediate this compound precipitation in PBS.

Step-by-Step Experimental Protocol to Test for Meglumine Phosphate Precipitation:

  • Objective: To confirm if the precipitate is meglumine phosphate.

  • Materials:

    • This compound meglumine solution

    • This compound sodium solution (as a control)[7]

    • Phosphate-buffered saline (PBS)

    • Tris-buffered saline (TBS) or HEPES-buffered saline (HBS) as alternative buffers[8]

    • Centrifuge

    • Microscope

  • Procedure:

    • Prepare four separate test tubes:

      • Tube A: this compound meglumine + PBS

      • Tube B: this compound sodium + PBS

      • Tube C: this compound meglumine + TBS (or HBS)

      • Tube D: this compound sodium + TBS (or HBS)

    • Add the this compound solution to the respective buffers at the same concentration used in your original experiment.

    • Observe for immediate precipitate formation.

    • If a precipitate forms in Tube A, centrifuge the tube to pellet the precipitate.

    • Examine the supernatant and the pellet. The presence of a precipitate in Tube A but not in Tubes B, C, or D strongly suggests the formation of meglumine phosphate.

Recommended Solutions:

  • Switch to this compound Sodium: If you are using this compound meglumine, the most straightforward solution is to switch to a this compound sodium formulation. Sodium salts are generally more compatible with phosphate buffers.[7]

  • Use an Alternative Buffer: If your experimental conditions allow, consider replacing PBS with a phosphate-free buffer such as:[9]

    • Tris-buffered saline (TBS)

    • HEPES-buffered saline (HBS)

    • Saline (0.9% NaCl) if buffering is not critical.

Frequently Asked Questions (FAQs)

Q1: Why is this compound meglumine incompatible with PBS?

A1: The incompatibility arises from a classic chemical reaction between the meglumine cation and the phosphate anion.[5] Meglumine is a large organic cation, and when it encounters phosphate ions (PO₄³⁻) from the PBS, it can form meglumine phosphate. This salt has low solubility in aqueous solutions and readily precipitates out, appearing as a white, cloudy substance.[10]

Caption: Interaction of meglumine and phosphate leading to precipitation.

Q2: At what concentrations does this precipitation typically occur?

A2: The concentration at which precipitation occurs can vary depending on the exact formulation of the this compound, the concentration of phosphate in the PBS, the pH, and the temperature. However, the issue is more pronounced at higher concentrations of both this compound meglumine and phosphate.

Q3: Can I just filter out the precipitate and use the remaining solution?

A3: This is strongly discouraged. The formation of a precipitate indicates a change in the chemical composition of your solution. Filtering out the precipitate will alter the concentration of the this compound and potentially the pH and ionic strength of your solution, leading to unreliable and non-reproducible experimental results.[11]

Q4: Does the pH of the PBS affect the precipitation?

A4: Yes, the pH of the PBS can influence the equilibrium of the phosphate ions and the solubility of the this compound.[6] While the primary issue with this compound meglumine is the salt formation, ensuring your PBS is at the correct physiological pH (typically 7.2-7.4) is crucial for overall experimental consistency.[3]

Q5: Are there any other components of my media that could cause this compound to precipitate?

A5: While the interaction with phosphate is the most common cause of precipitation with this compound meglumine, other divalent cations (e.g., calcium, magnesium) present in some cell culture media can also potentially form insoluble phosphate salts, though this is a more general issue not specific to this compound.[3] Always ensure the compatibility of all components in your final solution.

Summary of Key Recommendations

Problem Primary Cause Recommended Solution Alternative Actions
Immediate precipitation of this compound in PBSReaction between meglumine and phosphateSwitch from this compound meglumine to this compound sodium.[7]Replace PBS with a phosphate-free buffer (e.g., TBS, HBS).[8][9]
Cloudiness or delayed precipitationHigh concentrations of reactants or suboptimal pHLower the concentration of this compound or PBS.Adjust the pH of the final solution to the optimal range for solubility.[6]

References

Technical Support Center: Optimizing Diatrizoate for High-Resolution Micro-CT

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing diatrizoate-based contrast enhancement in high-resolution micro-computed tomography (micro-CT). This guide is designed for researchers, scientists, and professionals in drug development who are looking to visualize and quantify soft tissue structures with precision. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to achieve high-quality, artifact-free 3D datasets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an effective contrast agent for micro-CT?

This compound is an iodine-based contrast medium.[1] Its effectiveness in X-ray imaging, including micro-CT, stems from the high atomic number of the iodine atoms integrated into its molecular structure.[2][3][4] X-ray attenuation is directly related to the atomic number of the elements in a material. Soft tissues, composed primarily of low atomic number elements (carbon, hydrogen, oxygen), exhibit poor X-ray contrast, making them difficult to distinguish from one another.[5][6]

By introducing this compound, which diffuses into the extracellular spaces of tissues, we are essentially "staining" the sample with a high atomic number element.[2] Iodine (Z=53) is significantly more effective at absorbing X-rays than the elements in soft tissue.[3][7] This differential absorption dramatically increases the attenuation of the stained tissue, creating a strong contrast against unstained or less-stained structures in the resulting micro-CT image.[2][4] this compound is available as salts, most commonly sodium or meglumine, or a mixture of both.[1][8]

Q2: What are the critical factors I need to consider when selecting a this compound concentration?

Optimizing this compound concentration is a balancing act. It is not a one-size-fits-all parameter and depends on several interconnected factors:

  • Tissue Type and Density: Different tissues absorb the contrast agent at different rates and to different extents. Dense, fibrous tissues may require higher concentrations or longer incubation times for adequate penetration compared to more porous tissues. The goal is to enhance the contrast between specific tissues of interest, such as muscle and adipose tissue.[5]

  • Sample Size and Thickness: Larger or thicker samples require more time for the agent to diffuse to the core. A higher concentration can sometimes expedite this process, but it also increases the risk of over-staining the outer layers, which can lead to beam hardening artifacts.

  • Desired Level of Contrast: The required contrast depends on the research question. Are you trying to delineate major organs, or are you resolving fine cellular layers? Higher concentrations generally yield higher contrast but can also obscure subtle details if not applied correctly. A difference of 50-100 Hounsfield Units (HU) can be enough to differentiate some tissues, but greater separation improves image quality and simplifies segmentation.[3]

  • Micro-CT Scanner Energy Settings (kVp): The energy of the X-ray beam affects how the iodine is visualized. The radiodensity of iodinated contrast is optimal at specific energy levels.[9] While you may not always have full control over this, being aware of your scanner's capabilities can help in tailoring the staining protocol.

Q3: How does the choice between ionic and non-ionic contrast agents affect my ex vivo staining protocol?

This compound is an ionic high-osmolar contrast medium.[1][9] For ex vivo staining of fixed tissues, the primary differences compared to non-ionic agents (like iohexol or iopamidol) relate to their chemical properties and potential for interaction:

  • Ionic Nature: Ionic agents dissociate in solution, creating a higher osmolality.[3] In living systems, this can cause fluid shifts and has implications for renal toxicity.[3][10] For fixed ex vivo samples, this is less of a physiological concern, but the high ionic strength could potentially affect tissue morphology or interact differently with cellular components compared to non-ionic agents.

  • Binding and Diffusion: While both agent types work by passive diffusion, their charge may influence interactions with charged molecules within the fixed tissue matrix, potentially affecting staining patterns.

  • Stability: Ensure the this compound solution is stable and free of precipitation, as this can lead to artifacts. The formulation and any buffers used can affect the physical stability of the contrast agent suspension.[11]

For most standard ex vivo soft tissue staining, this compound is a cost-effective and highly effective choice. However, if you encounter issues with tissue shrinkage or specific staining artifacts, testing a non-ionic agent could be a valuable troubleshooting step.[12]

Troubleshooting Guide

Problem 1: My micro-CT image has poor contrast between different soft tissues.

This is the most common challenge. Before making drastic changes, follow this logical progression:

  • Increase Incubation Time: Diffusion is time-dependent. If the core of your sample appears unstained or poorly contrasted, the most likely culprit is insufficient staining time. For larger samples, staining can take several days.[12]

  • Increase this compound Concentration: If extending the time is not feasible or proves insufficient, a modest increase in concentration can boost the signal. See the data table below for recommended starting points and consider increasing the concentration in increments of 10-15%.

  • Verify Fixation: Poor fixation can impede uniform stain penetration. Ensure your sample was thoroughly fixed in a suitable fixative (e.g., 10% Neutral Buffered Formalin) for a sufficient duration before staining.[12]

  • Agitation: Gentle agitation during the staining process can improve the diffusion kinetics, especially for larger or irregularly shaped samples.

  • Dehydration/Rehydration: Ensure the sample is properly hydrated before staining. If stored in ethanol, rehydrate through a graded series of ethanol back to your buffer or water before introducing the aqueous this compound solution.[13]

Caption: Decision tree for troubleshooting poor soft tissue contrast.

Problem 2: I'm seeing bright streaks or dark bands (beam hardening artifacts) in my image.

Beam hardening occurs when an X-ray beam, composed of a spectrum of energies, passes through a highly attenuating material. The lower-energy X-rays are absorbed preferentially, "hardening" the beam (increasing its average energy).[14] The reconstruction algorithm, which assumes a monochromatic beam, misinterprets this energy shift, creating characteristic artifacts like dark streaks between two dense objects or cupping artifacts (darkness in the center of a uniform object).[14][15]

Solutions:

  • Reduce this compound Concentration: This is the most direct solution. Over-staining is a primary cause of beam hardening.

  • Use Scanner Correction Software: Modern micro-CT scanners have built-in beam hardening correction algorithms. Ensure this feature is enabled during reconstruction.[16]

  • Increase kVp: Using a higher energy X-ray beam can help penetrate the dense sample more uniformly, reducing the relative amount of beam hardening.

  • Pre-filtration: Placing a thin filter (e.g., aluminum or copper) between the X-ray source and the sample can pre-harden the beam, making its interaction with the sample more uniform.[16]

Problem 3: There are circular rings or bands on my reconstructed images (ring artifacts).

Ring artifacts are caused by the miscalibration or failure of individual detector elements in the micro-CT scanner.[14] They appear as circles or arcs centered on the axis of rotation.

Solutions:

  • This is a scanner issue, not a staining issue. Do not try to solve it by changing your staining protocol.

  • Detector Recalibration: The primary solution is to run the detector calibration routine provided by the scanner manufacturer. This normalizes the response of each detector element.[14][15]

  • Contact Service Engineer: If calibration does not resolve the issue, a detector element may be faulty and require service.

Data & Protocols

Table 1: Recommended Starting Concentrations for Ex Vivo this compound Staining

These are suggested starting points. Optimization will be required based on the factors discussed above. The this compound solution is typically prepared in a buffer like PBS or in deionized water.

Tissue Type/ApplicationThis compound Concentration (w/v)Typical Incubation TimeKey Considerations
General Soft Tissue Survey (e.g., whole mouse organs)15% - 25%24 - 72 hoursGood starting point for differentiating major organs.[5][6]
Muscle vs. Adipose Tissue20% - 30%48 hoursHigher concentration helps delineate muscle bundles from surrounding fat.[5]
Cartilage and Tendons25% - 40%72 hours - 7 daysThese dense connective tissues require higher concentrations and longer times for penetration.[6][17]
Vascular Perfusion (fixed tissue)30% - 50%N/A (Perfusion)For visualizing vessel lumens, a higher concentration is perfused directly into the vasculature.[18]
Protocol 1: Preparation of this compound Staining Solution
  • Determine Target Concentration and Volume: Decide on the desired final concentration (e.g., 25% w/v) and the total volume needed to fully submerge your sample.

  • Weigh this compound Salt: Carefully weigh out the required amount of this compound meglumine/sodium salt powder. For a 25% (w/v) solution, you would use 25g of this compound for every 100mL of final volume.

  • Dissolve in Solvent: Add the powder to approximately 80% of your final volume of solvent (e.g., 80mL of PBS for a 100mL final solution).

  • Heat and Stir: Gently heat the solution (to ~40-50°C) on a magnetic stir plate. This compound can be difficult to dissolve at high concentrations. Do not boil.

  • Adjust to Final Volume: Once fully dissolved, allow the solution to cool to room temperature. Transfer it to a graduated cylinder and add solvent to reach the final desired volume.

  • Filter Sterilize (Optional but Recommended): To prevent microbial growth during long incubation periods, filter the solution through a 0.22 µm syringe filter.

  • Store Properly: Store the solution in a sealed, light-protected container at 4°C.

Protocol 2: General Ex Vivo Staining Workflow

This protocol assumes the sample has already been adequately fixed (e.g., in 10% NBF).

G cluster_prep Sample Preparation cluster_stain Staining cluster_scan Scanning & Analysis Fixation 1. Fix Sample (e.g., 10% NBF) Wash_1 2. Wash in PBS Fixation->Wash_1 Rehydration 3. Rehydrate (if stored in EtOH) Wash_1->Rehydration Immersion 4. Immerse in this compound Solution Rehydration->Immersion Incubation 5. Incubate with Agitation (See Table 1) Immersion->Incubation Wash_2 6. Wash in PBS (Optional) Incubation->Wash_2 Mounting 7. Mount for Scanning Wash_2->Mounting Scanning 8. Micro-CT Scan Mounting->Scanning Reconstruction 9. Reconstruct & Analyze Scanning->Reconstruction

References

Technical Support Center: Efficient Removal of Diatrizoate from Cell Pellets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing diatrizoate from cell pellets following density gradient centrifugation. We will delve into the rationale behind each step, offer solutions to common problems, and provide detailed protocols to ensure high cell viability and purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use and removal of this compound.

Q1: What is this compound and why is it used in cell separation?

This compound is an iodinated benzoic acid derivative. In products like Histopaque®, it is combined with polysucrose to create solutions of specific densities.[1] These solutions are used in density gradient centrifugation to separate cells based on their buoyant density.[1][2] For example, when separating peripheral blood mononuclear cells (PBMCs), the this compound-based medium allows erythrocytes and granulocytes to pellet while PBMCs form a distinct layer at the plasma-medium interface.[3][4] Its high density and relatively low viscosity make it an effective agent for these separations.[5]

Q2: Why is it critical to remove this compound from my cell pellet?

Complete removal of this compound is crucial for the success of subsequent experiments. Residual this compound can:

  • Induce Cytotoxicity: High concentrations of this compound can be toxic to cells, leading to reduced viability and apoptosis.[5][6]

  • Interfere with Downstream Assays: The dense, ionic nature of this compound can inhibit enzymatic reactions essential for applications like PCR.[7] It can also interfere with antibody binding in flow cytometry and other immunoassays.[8]

  • Affect Cell Function: Studies have shown that this compound can alter cell membrane proteins and disrupt cellular junctions, potentially skewing the results of functional assays.[5]

Q3: What are the signs of incomplete this compound removal?

Indicators of residual this compound contamination include:

  • A "Sticky" or Gelatinous Pellet: The cell pellet may be difficult to resuspend and appear translucent or clumpy.

  • Low Cell Viability: A significant decrease in viable cells post-washing, as assessed by methods like trypan blue exclusion.[9]

  • Poor Assay Performance: Issues such as PCR inhibition, high background in flow cytometry, or poor cell growth in culture often point to contamination.[7]

Q4: Can I use pure water to wash my cell pellet?

No, washing cells with pure water (a hypotonic solution) will cause them to swell and lyse due to osmotic stress. It is essential to use an isotonic wash buffer, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), to maintain the physiological osmotic pressure and ensure cell integrity.[8][10]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the washing process.

Problem 1: Low Cell Viability After Washing

  • Possible Cause A: Osmotic or Mechanical Stress.

    • Scientific Rationale: Cells are sensitive to their osmotic environment and can be damaged by harsh physical handling. An improper buffer can cause cell death, while excessive centrifugation can create a tightly packed pellet that is difficult to resuspend without causing significant cell loss.[8][11]

    • Solution: Use a gentle, isotonic wash buffer and optimize your centrifugation protocol.

      • Recommended Wash Buffer: 1X PBS (calcium and magnesium-free) supplemented with 0.5-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS).[7][12] The protein component helps to stabilize cell membranes and minimize cell loss during washes.[13]

      • Optimized Centrifugation: See the table below for general recommendations. The goal is to create a soft pellet that is easily resuspended.

Cell TypeRecommended g-force (RCF)Time (minutes)Temperature
Lymphocytes / PBMCs250-300 x g10Room Temp (18-25°C)
Cultured Adherent Cells150-200 x g5-74°C or Room Temp
Sensitive Primary Cells100-150 x g5-104°C

A gentle wash workflow is crucial for maintaining cell health.

  • Possible Cause B: Harsh Resuspension Technique.

    • Scientific Rationale: Vigorous pipetting or vortexing can shear cell membranes, leading to lysis.

    • Solution: After aspirating the supernatant, gently flick the tube to loosen the pellet. Add a small volume of wash buffer and gently pipette up and down to achieve a single-cell suspension before adding the remaining wash buffer volume.[13][14]

Problem 2: Cell Pellet is Clumpy or Aggregated

  • Possible Cause: Presence of Free DNA from Dead Cells.

    • Scientific Rationale: The process of density gradient centrifugation can be stressful for cells, leading to some cell death.[15] Dying cells release DNA, which is inherently "sticky" and acts as a net, causing viable cells to aggregate into clumps.[14][16]

    • Solution: Add DNase I to the Wash Buffer.

      • Protocol: Add DNase I to your wash buffer to a final concentration of 20-100 µg/mL.[16][17]

      • Incubate the resuspended pellet in the DNase-containing buffer for 15 minutes at room temperature, swirling gently.[17] This allows the enzyme to digest the extracellular DNA, breaking up the clumps. Proceed with the standard washing steps.

      • Note: Do not use DNase I if you intend to perform downstream DNA extraction.[16]

Problem 3: Poor Performance in Downstream Applications (e.g., PCR Inhibition)

  • Possible Cause: Residual this compound Contamination.

    • Scientific Rationale: this compound is a dense, viscous substance. A single wash is often insufficient to dilute it to a concentration that no longer interferes with sensitive downstream assays.

    • Solution: Increase the Number and Volume of Washes.

      • Perform a minimum of three sequential washes to progressively dilute the this compound.

      • Use a large wash volume relative to the pellet size (e.g., 10-15 mL for a pellet in a 15 mL conical tube) to maximize dilution efficiency.

Part 3: Detailed Protocols & Visual Workflows

Protocol 1: Standard this compound Removal from Cell Pellets

  • Initial Pellet Collection: After density gradient centrifugation, carefully aspirate the upper layer and transfer the cell interface layer (e.g., PBMCs) to a new conical tube.

  • First Wash:

    • Fill the tube with at least 10 mL of Wash Buffer (1X PBS + 1% BSA).

    • Invert gently to mix.

    • Centrifuge at 300 x g for 10 minutes at room temperature.[11]

    • Carefully aspirate and discard as much supernatant as possible without disturbing the pellet.

  • Second Wash:

    • Add 0.5 mL of Wash Buffer and gently resuspend the pellet by pipetting up and down until no clumps are visible.[13]

    • Add an additional 10 mL of Wash Buffer and mix.

    • Centrifuge at 300 x g for 10 minutes.

    • Aspirate and discard the supernatant.

  • Third Wash & Final Resuspension:

    • Repeat the resuspension and washing steps from step 3.

    • After the final centrifugation, aspirate the supernatant and resuspend the cell pellet in the appropriate buffer or media for your downstream application.

G cluster_workflow Standard Washing Workflow start Cell Pellet in This compound Medium wash1 Step 1: Add Wash Buffer & Centrifuge (300 x g, 10 min) start->wash1 aspirate1 Aspirate Supernatant wash1->aspirate1 resuspend Step 2: Gently Resuspend Pellet in Small Volume aspirate1->resuspend wash2 Add More Buffer & Centrifuge (300 x g, 10 min) resuspend->wash2 aspirate2 Aspirate Supernatant wash2->aspirate2 repeat_wash Step 3: Repeat Wash Step aspirate2->repeat_wash final_pellet Clean Cell Pellet Ready for Use repeat_wash->final_pellet

Caption: Standard protocol for washing cell pellets after density gradient centrifugation.

Protocol 2: Troubleshooting Workflow for Common Issues

This workflow helps diagnose and solve common problems encountered during cell washing.

References

Technical Support Center: Minimizing Diatrizoate-Induced Artifacts in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a common yet often overlooked challenge in fluorescence microscopy: artifacts induced by diatrizoate-based iodinated contrast agents. This guide provides in-depth, field-proven insights and practical troubleshooting strategies to help you achieve high-quality, reliable fluorescence imaging data from tissues previously exposed to this compound for clinical or pre-clinical imaging modalities like X-ray computed tomography (CT).

Introduction: The Challenge of this compound in Fluorescence Microscopy

This compound, a widely used iodinated contrast agent, is invaluable for enhancing contrast in X-ray and CT imaging. However, its presence in tissue samples can introduce significant artifacts in subsequent fluorescence microscopy analysis, primarily through two mechanisms:

  • Fluorescence Quenching: The high atomic number of iodine in the this compound molecule can lead to a phenomenon known as the "heavy-atom effect." This effect promotes intersystem crossing in excited fluorophores, causing them to transition to a non-emissive triplet state, which ultimately quenches the fluorescence signal. This results in a significant reduction in signal intensity, making it difficult to detect your target molecules.

  • Osmolality-Induced Morphological Changes: this compound is a high-osmolality contrast agent. When tissues are exposed to such hyperosmotic solutions, cells can undergo osmotic shock, leading to changes in cell volume, morphology, and the integrity of cellular structures. These alterations can compromise the biological accuracy of your fluorescence images.

This guide will equip you with the knowledge and practical protocols to mitigate these artifacts and rescue your fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is extremely weak or completely absent in a tissue section that was previously imaged using a CT scanner with contrast. What is the likely cause?

A: The most probable cause is fluorescence quenching by residual this compound in the tissue. The iodine atoms in this compound are effective quenchers of many common fluorophores.

Q2: I observe distorted cell shapes and sizes in my fluorescence images of a this compound-exposed tissue sample compared to my control samples. Why is this happening?

A: This is likely due to the high osmolality of the this compound solution. The hypertonic environment can cause cells to shrink or undergo other morphological changes.

Q3: Can I just increase the laser power or exposure time to compensate for the weak signal?

A: While you can try to increase the excitation intensity or detector gain, this often leads to increased background noise and photobleaching of the already weakened signal, further degrading image quality. A better approach is to remove the quenching agent.

Q4: Are there alternative contrast agents that are more compatible with fluorescence microscopy?

A: Yes, several alternatives are being explored. Low-osmolality iodinated contrast agents may induce fewer morphological artifacts. Gadolinium-based contrast agents, used for MRI, are another option, though their quenching properties on specific fluorophores should be considered.[1] For preclinical studies, nanoparticle-based contrast agents are also in development.

Q5: Is it possible to remove this compound from my tissue samples before I start my immunofluorescence protocol?

A: Yes, it is possible to wash out a significant amount of residual this compound from tissue sections. This guide provides a detailed protocol for this purpose.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to identifying and resolving common issues encountered when performing fluorescence microscopy on this compound-exposed tissues.

Problem 1: Weak or No Fluorescence Signal
Potential Cause Underlying Mechanism Troubleshooting Steps & Solutions
Residual this compound Fluorescence Quenching: The heavy iodine atoms in this compound promote the transition of the excited fluorophore to a non-emissive triplet state, reducing fluorescence emission.Implement a thorough washout protocol: Before starting your staining procedure, perform an extensive washing of your fixed tissue sections with a buffered solution like PBS. Refer to the detailed Protocol for this compound Washout from Tissue Sections below.
Over-fixation of Tissue Epitope Masking: Aldehyde fixatives can cross-link proteins, potentially masking the epitope your primary antibody is supposed to bind to.Optimize fixation time: Reduce the duration of fixation.[2] Perform antigen retrieval: Use heat-induced or enzymatic antigen retrieval methods to unmask the epitope.[2]
Suboptimal Antibody Concentration Insufficient Binding: The concentration of your primary or secondary antibody may be too low to generate a detectable signal.Titrate your antibodies: Perform a dilution series to determine the optimal concentration for your antibodies.[3]
Photobleaching Fluorophore Destruction: Excessive exposure to excitation light can irreversibly destroy your fluorophores.Minimize light exposure: Use the lowest possible laser power and exposure time. Store your slides in the dark.[2] Consider using an antifade mounting medium.
Problem 2: High Background Fluorescence
Potential Cause Underlying Mechanism Troubleshooting Steps & Solutions
Non-specific Antibody Binding Hydrophobic or Ionic Interactions: Antibodies may bind to unintended targets in the tissue, creating a diffuse background signal.Use a blocking solution: Incubate your tissue sections with a blocking buffer (e.g., normal serum from the secondary antibody host species or BSA) to block non-specific binding sites.[4]
Autofluorescence Endogenous Fluorophores: Some biological structures (e.g., collagen, elastin, lipofuscin) naturally fluoresce, which can obscure your specific signal.Use a quenching agent: Treat your sections with an autofluorescence quencher like sodium borohydride or Sudan Black B.[1] Choose appropriate fluorophores: Shift to longer wavelength fluorophores (e.g., in the red or far-red spectrum) where autofluorescence is typically lower.
Inadequate Washing Unbound Reagents: Insufficient washing can leave behind unbound fluorescently labeled antibodies or other reagents.Optimize washing steps: Increase the number and duration of your wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20.[5][6]
Problem 3: Altered Cellular or Tissue Morphology
Potential Cause Underlying Mechanism Troubleshooting Steps & Solutions
Osmotic Shock Hyperosmolality Effects: The high concentration of this compound can cause cells to lose water and shrink, leading to a distorted appearance.Rehydration and Equilibration: The this compound washout protocol, which involves extensive washing in an isotonic PBS solution, will help to rehydrate the tissue and allow cells to return to a more physiological state.
Harsh Tissue Processing Mechanical or Chemical Damage: Aggressive handling or harsh chemical treatments during fixation or antigen retrieval can damage the tissue structure.Gentle Handling: Handle tissue sections with care to avoid physical damage. Optimize processing conditions: Titrate the concentration and duration of enzymatic digestion or the temperature and time for heat-induced antigen retrieval.

Experimental Protocols

Protocol 1: this compound Washout from Tissue Sections

This protocol is designed to be performed on fixed tissue sections (either paraffin-embedded and rehydrated, or frozen sections) before proceeding with your standard immunofluorescence staining protocol. The principle is to use serial dilutions and extended incubation times in an isotonic buffer to facilitate the diffusion of the high-concentration this compound out of the tissue.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Coplin jars or a staining dish

  • Orbital shaker (optional, but recommended)

Procedure:

  • Initial Rehydration (for paraffin sections): Deparaffinize and rehydrate your tissue sections through a standard series of xylene and graded ethanol washes, ending in distilled water.[7]

  • Initial PBS Rinse: Place the slides in a slide rack and immerse them in a Coplin jar filled with PBS for 5 minutes.

  • Serial PBS Washes:

    • Transfer the slide rack to a fresh Coplin jar of PBS. Place on an orbital shaker at a gentle speed for 30 minutes at room temperature.

    • Repeat this step two more times, each time with fresh PBS. This series of washes helps to gradually reduce the concentration of this compound in and around the tissue.

  • Overnight Wash (Optional but Recommended for Dense Tissues): For denser tissues or when you suspect high concentrations of residual contrast agent, perform a final wash in a fresh jar of PBS overnight at 4°C with gentle agitation.

  • Proceed to Staining: After the final wash, your tissue sections are ready for your standard immunofluorescence protocol (e.g., blocking, primary antibody incubation, etc.).

Self-Validation: To validate the effectiveness of the washout, you can include a control slide that does not undergo the extended washing protocol and compare the fluorescence signal intensity and background to a slide that has been thoroughly washed. A significant improvement in signal-to-noise ratio in the washed slide indicates successful removal of the quenching agent.

Protocol 2: General Immunofluorescence Staining for Tissues Post-Washout

This is a standard indirect immunofluorescence protocol that can be followed after the this compound washout.

Materials:

  • Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary Antibody (diluted in blocking buffer)

  • Fluorophore-conjugated Secondary Antibody (diluted in blocking buffer)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Blocking and Permeabilization: After the this compound washout, incubate the tissue sections in blocking buffer for 1 hour at room temperature in a humidified chamber. This step blocks non-specific antibody binding sites and permeabilizes the cell membranes.[5][6]

  • Primary Antibody Incubation: Drain the blocking buffer and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[5]

  • Washing: Wash the slides three times for 5-10 minutes each in PBS with 0.05% Tween-20 to remove unbound primary antibody.[6]

  • Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[6]

  • Washing: Repeat the washing step as in step 3 to remove unbound secondary antibody.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Final Wash: Perform a final brief wash in PBS.

  • Mounting: Mount the coverslip using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence or confocal microscope.

Visualization of Workflows and Mechanisms

Mechanism of this compound-Induced Fluorescence Quenching

G cluster_fluorophore Fluorophore S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption of Photon S1->S0 Fluorescence Emission T1 Triplet State (T1) S1->T1 Intersystem Crossing (Promoted by this compound) This compound This compound (Iodine) T1->S0 Non-radiative Decay Excitation Excitation Fluorescence Fluorescence Quenching Quenching

Caption: Heavy-atom effect of iodine in this compound promoting non-emissive triplet state.

Troubleshooting Workflow for Weak Fluorescence Signal

G start Weak Fluorescence Signal Observed q1 Was the tissue exposed to this compound? start->q1 wash Implement this compound Washout Protocol q1->wash Yes check_controls Review Staining Controls (No Primary, Isotype) q1->check_controls No wash->check_controls optimize_ab Titrate Primary and Secondary Antibodies check_controls->optimize_ab antigen_retrieval Perform/Optimize Antigen Retrieval optimize_ab->antigen_retrieval check_microscope Check Microscope Settings (Laser, Filters, Detector) antigen_retrieval->check_microscope end_good Signal Improved check_microscope->end_good Problem Solved end_bad Signal Still Weak check_microscope->end_bad Consult Specialist

Caption: A step-by-step guide to troubleshooting weak fluorescence signals.

Quantitative Data Summary

Condition Expected Relative Fluorescence Intensity Expected Image Quality
Control Tissue (No this compound)100%High signal-to-noise
This compound-Exposed (No Washout)10-40%Low signal, high relative background
This compound-Exposed (With Washout)70-95%Significantly improved signal-to-noise

These are illustrative values. Actual results will vary depending on the tissue type, this compound concentration, fluorophore, and imaging parameters.

Conclusion

This compound-induced artifacts present a significant challenge in fluorescence microscopy, but they are not insurmountable. By understanding the underlying mechanisms of fluorescence quenching and osmotic stress, and by implementing the appropriate troubleshooting and sample preparation protocols, researchers can successfully mitigate these issues. The key takeaway is the critical importance of a thorough washout step to remove residual contrast agent before proceeding with fluorescence staining. With careful planning and execution, you can obtain high-quality, reliable fluorescence data from these valuable clinical and pre-clinical samples.

References

Technical Support Center: Navigating the Effects of Diatrizoate on Protein Stability and Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for researchers encountering challenges with diatrizoate in protein-based assays. This compound, a widely used iodinated contrast agent, is generally considered for its imaging properties. However, its introduction into biological systems can lead to unforeseen interactions that compromise experimental results. This guide is designed to provide you with the foundational knowledge, troubleshooting strategies, and validated protocols to diagnose and mitigate the effects of this compound on your protein stability and enzyme kinetics experiments.

Section 1: Understanding the Fundamental Interactions

This section addresses the core mechanisms by which this compound can influence your experimental outcomes.

Q1: What is this compound and why might it affect my protein experiments?

A: this compound is a high-density, iodine-containing benzoic acid derivative used as a contrast agent for X-ray imaging. While effective for imaging, it is not biochemically inert. Its structure, high concentration in stock solutions, and ionic nature can lead to significant off-target effects in sensitive biochemical and cellular assays. Studies have shown that this compound can exert direct toxic effects on cells by altering metabolic parameters and can interfere with a range of laboratory blood tests, indicating its potential to interact with biological macromolecules like proteins.[1][2][3]

The primary reasons for its interference include:

  • High Osmolarity: this compound solutions are hyperosmolar, which can stress proteins and cells, potentially leading to conformational changes or aggregation.

  • Ionic Interactions: As a salt, this compound dissociates in solution, and its charged components can disrupt the delicate network of electrostatic interactions (salt bridges) that maintain a protein's tertiary and quaternary structure.[4]

  • Non-specific Binding: The aromatic ring structure may participate in non-specific hydrophobic or π-stacking interactions with protein residues, potentially occluding active sites or inducing conformational shifts.[5]

Q2: How does this compound interact with proteins to affect their stability?

A: this compound can destabilize proteins through several mechanisms, ultimately leading to unfolding, aggregation, or precipitation.[6][7] The stability of a protein is a delicate balance of forces, and the introduction of a high concentration of an exogenous small molecule can disrupt this equilibrium.

  • Disruption of the Hydration Shell: Proteins in solution are surrounded by a tightly organized layer of water molecules (the hydration shell) that is critical for their stability. The high osmolarity and ionic strength of this compound solutions can perturb this layer, exposing hydrophobic patches that would normally be buried within the protein's core. This exposure is a primary driver of protein aggregation.

  • Alteration of Electrostatic Interactions: The charged carboxylate group on this compound can compete with or shield the native electrostatic interactions within a protein or between protein subunits, weakening the overall structure.[8] This can be particularly detrimental for proteins whose function relies on specific charge-charge interactions or for maintaining a stable quaternary structure.[4]

  • Direct Binding and Conformational Change: While less common for this type of molecule, direct binding to pockets on the protein surface could induce allosteric changes that lower the energy barrier for unfolding.[6]

The consequence of this destabilization is a reduction in the protein's melting temperature (Tm), which can be experimentally observed using techniques like Thermal Shift Assays.

Q3: What are the common ways this compound impacts enzyme kinetics?

A: this compound can alter enzyme kinetics through two primary pathways: direct inhibition of catalytic activity or indirect effects via protein destabilization.

  • Direct Inhibition: This occurs when this compound interacts directly with the enzyme.[9]

    • Competitive Inhibition: this compound may structurally resemble the enzyme's substrate or a cofactor, allowing it to bind to the active site and compete with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[10][11]

    • Non-competitive Inhibition: this compound might bind to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency.[12][13] This type of inhibition lowers the Vmax but does not affect the Km.[10][14]

  • Activity Loss via Destabilization: Over the course of an experiment, especially one with extended incubation times or elevated temperatures, this compound can gradually cause the enzyme to denature. This reduces the concentration of active enzyme available, leading to a lower overall reaction rate that can be mistaken for inhibition.

The diagram below illustrates the potential pathways of this compound interference.

cluster_0 This compound in Assay Buffer cluster_1 Mechanism of Action cluster_2 Experimental Observation D This compound P_Stab Protein Destabilization D->P_Stab Disrupts hydration shell & electrostatic interactions E_Inhib Direct Enzyme Inhibition D->E_Inhib Binds to active or allosteric site Agg Aggregation/ Precipitation P_Stab->Agg Tm Lowered Melting Temperature (Tm) P_Stab->Tm Rate Reduced Reaction Rate (Vmax) P_Stab->Rate Reduces active enzyme concentration over time E_Inhib->Rate Km_change Altered Substrate Affinity (Km) E_Inhib->Km_change Start Enzyme activity is low in presence of this compound Preincubation Perform pre-incubation experiment (Enzyme + this compound) Start->Preincubation TimeDependent Activity loss is time-dependent? Preincubation->TimeDependent Kinetics Perform full kinetic analysis (vary [Substrate]) Result_Inhib Conclusion: Direct Inhibition Kinetics->Result_Inhib TimeDependent->Kinetics No Result_Destab Conclusion: Protein Destabilization (Time-dependent inactivation) TimeDependent->Result_Destab Yes Result_Comp Competitive Inhibition (Km increased, Vmax same) Result_Inhib->Result_Comp Result_NonComp Non-competitive Inhibition (Km same, Vmax decreased) Result_Inhib->Result_NonComp Result_Other Mixed or Uncompetitive Inhibition Result_Inhib->Result_Other

References

Technical Support Center: Diatrizoate Stability & Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_technical_support_center> <_core_directive_autonomy> <_scientific_integrity_logic_eeat> <_visualization_formatting>

Introduction

Welcome to the technical support guide for diatrizoate. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. Proper handling and storage are paramount to ensure the chemical integrity of this compound, thereby guaranteeing the accuracy and reproducibility of your experimental results. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios related to the long-term stability of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for pure this compound (solid/powder)?

A1: Pure this compound sodium or meglumine should be stored in well-closed containers at controlled room temperature, typically specified as 20-25°C (68-77°F).[1] It is crucial to protect the solid from light.[1] The United States Pharmacopeia (USP) mandates preserving it in "well-closed containers" at room temperature.[2][3]

Q2: How should I store aqueous solutions of this compound?

A2: Aqueous solutions of this compound must be preserved in tight, light-resistant containers.[4] Exposure to light, especially UV radiation, can initiate photodegradation, leading to deiodination and the formation of colored impurities.[5][6] The recommended pH for solutions is typically between 4.5 and 7.6 to minimize acid/base-catalyzed hydrolysis.[1][4]

Q3: I've noticed my this compound solution has turned a pale yellow/brown. What does this mean and can I still use it?

A3: A yellow or brown discoloration is a primary visual indicator of degradation. This color change is often due to the release of free iodine as a result of photolytic or oxidative stress.[7] The presence of color indicates that the compound is no longer pure. It is strongly recommended to discard the solution, as the degradation products can be cytotoxic and may interfere with experimental results.[8][9]

Q4: For how long can I store a prepared this compound solution?

A4: While specific stability data depends on the concentration, buffer, and exact storage conditions, it is best practice to use freshly prepared solutions. For long-term studies, aliquoting and freezing (-20°C or below) in light-protected containers can extend stability. However, repeated freeze-thaw cycles should be avoided. As a general guideline for oral contrast preparations, it is recommended to discard them if they are older than 3 months to avoid risks of chemical degradation and potential bacterial contamination.[10] Always perform a visual inspection for particulates or color change before use.

Q5: Does temperature affect the stability of this compound?

A5: Yes. While USP standards specify room temperature storage for the solid, elevated temperatures accelerate all chemical degradation pathways, including hydrolysis and oxidation.[11][12] Some clinical guidelines for iodinated contrast media (ICM) note that while warming to 37°C can decrease viscosity, warmers should not be used for long-term storage, and any ICM kept in a warmer for over a month should be discarded.[11][13]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter.

Problem 1: My HPLC analysis shows unexpected peaks that are not present in my standard.

  • Question: I am performing an HPLC analysis of a this compound sample that has been stored for several months. I see new peaks eluting near my main this compound peak. What could they be?

  • Answer & Troubleshooting Steps:

    • Identify the Cause: The appearance of new peaks is a strong indicator of chemical degradation. The most common degradation pathways for this compound are hydrolysis (cleavage of the amide bonds) and deiodination (loss of iodine atoms).[8][14]

    • Probable Degradants: The primary acidic and alkaline degradation product is the 3,5-diamino-2,4,6-triiodobenzoic acid metabolite, which is a known cytotoxic compound.[8][9] Other impurities can include partially deiodinated versions of diatrizoic acid.[15][16]

    • Confirm Degradation:

      • Compare with a Stressed Sample: Perform a forced degradation study on a fresh sample of this compound (see Protocol 2 below). Common conditions include mild acid (0.1 N HCl), mild base (0.1 N NaOH), and exposure to UV light.[17][18][19] Compare the chromatogram of your stored sample to these stressed samples. Matching retention times can help identify the degradation pathway.

      • Literature Review: Consult published stability-indicating HPLC methods for this compound, which often report the retention times of known degradants.[8][15]

    • Solution: Discard the degraded stock solution and prepare a fresh one from pure, properly stored solid material. Re-evaluate your long-term storage protocol, ensuring strict adherence to light and temperature protection.

Problem 2: I observe a precipitate or cloudiness in my thawed this compound solution.

  • Question: I stored aliquots of my this compound solution at -20°C. Upon thawing, the solution appears cloudy. What should I do?

  • Answer & Troubleshooting Steps:

    • Identify the Cause: Precipitation upon thawing can be caused by several factors:

      • Low Solubility: The solubility of this compound salts can decrease at lower temperatures, especially if the solution is highly concentrated or if the pH has shifted.

      • Degradation: Some degradation products may have lower solubility than the parent compound.

      • Buffer Incompatibility: If the solution is buffered, the buffer salts themselves may be precipitating at low temperatures.

    • Troubleshooting Steps:

      • Gentle Warming & Agitation: Try gently warming the solution to room temperature or 37°C while mixing. Do not overheat. If the precipitate redissolves, it was likely a solubility issue.

      • Check pH: Measure the pH of the solution. A significant shift from the initial pH could indicate hydrolysis and contribute to precipitation.[20]

      • Filtration & Re-analysis: If the precipitate does not redissolve, it is likely a degradant or an insoluble salt. Do not use the solution. You can attempt to filter a small portion and re-analyze it by HPLC to confirm the presence of impurities.

    • Solution: It is safest to discard the cloudy solution. When preparing solutions for frozen storage, consider using a lower concentration or a cryoprotectant if compatible with your application. Ensure the chosen buffer system is stable at freezing temperatures.

Section 3: Key Degradation Pathways & Prevention

Understanding the mechanisms of degradation is key to preventing them. This compound is primarily susceptible to photolysis and hydrolysis.

Summary of Stress Factors and Prevention
Stress FactorMechanism of DegradationConsequencesPrevention Strategy
Light (UV/Sunlight) Photolysis: UV energy causes cleavage of the carbon-iodine bond, leading to deiodination and formation of radical species.[5][6]Release of free iodine (yellow/brown color), formation of cytotoxic byproducts, loss of compound integrity.[14]Store solid and solutions in amber glass vials or wrap containers in aluminum foil. Avoid direct exposure to sunlight and UV lamps.[1][4][13]
pH (Acidic/Alkaline) Hydrolysis: Cleavage of the two amide (-NHCOCH₃) bonds, particularly under harsh acidic or basic conditions.[8][20]Formation of 3,5-diamino-2,4,6-triiodobenzoic acid, which is cytotoxic and has different chemical properties.[8][9]Maintain solutions within a pH range of 4.5-7.5.[4] Use stable, well-characterized buffer systems.
High Temperature Thermal Degradation: Accelerates both hydrolysis and oxidation rates, increasing the overall speed of decomposition.[11]Faster formation of all degradation products, reduced shelf-life.Store at controlled room temperature (20-25°C) or below. Avoid prolonged storage in warmers or incubators.[2][11]
Oxidation Oxidative Degradation: Reaction with atmospheric oxygen or oxidizing agents, which can be initiated by heat or light.[20]Can contribute to deiodination and the formation of colored impurities.Store in well-closed containers with minimal headspace. For highly sensitive applications, consider purging solutions with an inert gas (e.g., nitrogen, argon).
Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

G cluster_main This compound Stability cluster_products Degradation Products This compound This compound (C11H9I3N2O4) Deiodinated Deiodinated Products (Loss of I) This compound->Deiodinated Photolysis (UV Light) Hydrolyzed 3,5-diamino-2,4,6-triiodobenzoic acid (Cytotoxic Metabolite) This compound->Hydrolyzed Hydrolysis (Acid/Base)

Caption: Primary degradation pathways of this compound.

Section 4: Experimental Protocols

These protocols provide step-by-step guidance for assessing the stability of your this compound samples.

Protocol 1: Visual Inspection and pH Measurement (Routine Check)

This is a self-validating check that should be performed before each use of a stored solution.

  • Prepare Control: Use a freshly prepared solution of this compound at the same concentration as your test sample as a reference control.

  • Visual Inspection: Hold both the test sample and the control against a white background.

    • Color: Look for any yellow or brown tint in the test sample compared to the colorless control.

    • Clarity: Check for any cloudiness, haze, or visible particulate matter.

  • pH Measurement: Calibrate a pH meter according to the manufacturer's instructions.

    • Measure the pH of the control solution.

    • Measure the pH of the test sample.

  • Evaluation:

    • PASS: The test sample is visually identical to the control (colorless, clear) and its pH is within ±0.5 units of the control.

    • FAIL: The test sample shows any discoloration, particulates, or a significant pH shift. The solution should be discarded.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a quantitative method to detect and assess degradation.

  • Instrumentation & Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Methanol and water (e.g., 25:75 v/v), pH adjusted with phosphoric acid.[8]

    • Freshly prepared this compound Standard Solution (Control).

    • Stored this compound Solution (Test Sample).

  • Chromatographic Conditions (Example):

    • Mobile Phase: 25:75 Methanol:Water (pH adjusted to 3.0 with H₃PO₄)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 238 nm[8][21]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the Control solution to determine the retention time (RT) and peak area of pure this compound.

    • Inject the Test Sample.

    • Analyze the chromatogram for any new peaks (degradation products) or a decrease in the main this compound peak area compared to the control.

  • Self-Validation & Interpretation:

    • The control run provides the benchmark for a pure sample.

    • The appearance of additional peaks in the test sample chromatogram confirms degradation.

    • The percentage of degradation can be estimated by comparing the peak area of this compound in the test sample to the control, and by the relative area of the impurity peaks. A common threshold for significant degradation in forced studies is 5-20%.[18]

Workflow for Investigating Suspected Degradation

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Adjusting pH and ionic strength to prevent diatrizoate precipitation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diatrizoate Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound solutions. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who may encounter challenges with this compound precipitation during their experiments. By understanding the physicochemical properties of this compound and the factors influencing its solubility, you can effectively prevent and troubleshoot precipitation issues, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a critical concern?

This compound, also known as amidotrizoate, is an iodine-containing radiocontrast agent widely used in medical imaging techniques like X-rays and computed tomography (CT) scans.[1] It is an organic acid, and its solubility is highly dependent on the pH of the solution.[2] Precipitation of this compound from a solution can lead to several experimental and clinical issues, including:

  • Inaccurate Dosing: If the active agent precipitates, the concentration of the solution will be lower than intended, leading to inaccurate dosing and potentially compromising the quality of diagnostic images.

  • Equipment Blockages: Precipitated material can clog tubing, needles, and other sensitive equipment used in experimental or clinical settings.

  • Safety Concerns: In a clinical context, particulate matter in an injectable solution can pose serious health risks.

Therefore, maintaining this compound in a fully dissolved state is paramount for reliable and safe use.

Q2: What are the primary factors that cause this compound to precipitate?

The precipitation of this compound is primarily influenced by two key factors: pH and ionic strength .

  • pH: Diatrizoic acid is a weak acid.[2] Its solubility in aqueous solutions is significantly affected by the pH. In its acidic, non-ionized form, diatrizoic acid is poorly soluble in water.[2] As the pH of the solution increases (becomes more alkaline), the acid donates a proton to form the this compound anion, which is much more soluble. The relationship between the ionized and non-ionized forms is governed by the Henderson-Hasselbalch equation.[3][4][5]

  • Ionic Strength and the Common Ion Effect: The presence of other ions in the solution can also impact the solubility of this compound salts (e.g., sodium this compound or meglumine this compound). The "common ion effect" describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[6][7][8][9] For instance, adding a high concentration of sodium ions to a sodium this compound solution can shift the equilibrium towards the less soluble, undissociated form, potentially causing precipitation.[6][8]

Understanding and controlling these two parameters are fundamental to preventing this compound precipitation.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This section provides a systematic approach to troubleshooting and preventing this compound precipitation issues.

Issue 1: Precipitation observed upon initial dissolution.
  • Question: I am trying to dissolve diatrizoic acid or its salt (sodium or meglumine this compound), but it is not fully dissolving or is forming a precipitate. What should I do?

  • Answer and Troubleshooting Steps:

    • Verify the pH of your solvent. Diatrizoic acid itself has very low water solubility.[2] To dissolve it, you must use an alkaline solution. Commercial formulations of this compound are typically supplied as salts (sodium or meglumine) and are formulated to a pH between 6.0 and 7.7 to ensure solubility.[10][11][12] If you are preparing a solution from the free acid, you will need to add a base, such as sodium hydroxide or meglumine, to raise the pH and facilitate dissolution.[13][14][15]

    • Check the solvent purity. Ensure you are using high-purity water (e.g., deionized or distilled water) to avoid introducing contaminants that could affect solubility.

    • Consider the temperature. While warming a solution can sometimes help dissolve a compound, it is crucial to let the solution cool to the intended use temperature to confirm its stability. Some compounds may precipitate out as the solution cools.

    • Mechanical Agitation. Ensure adequate mixing or stirring to facilitate the dissolution process. For some high-concentration solutions, sonication may be recommended.[16]

Issue 2: Precipitation occurs after the solution has been prepared.
  • Question: My this compound solution was initially clear, but a precipitate has formed over time or after adding other components. What is the likely cause?

  • Answer and Troubleshooting Steps:

    • pH Shift: The most common reason for delayed precipitation is a change in the solution's pH. If you have added other acidic components to your this compound solution, it may have lowered the pH enough to cause the this compound to convert back to its less soluble acidic form.

      • Action: Measure the pH of your final solution. If it has dropped significantly, you will need to adjust it back to a neutral or slightly alkaline range (typically pH 6.0-7.6 for commercial formulations) using a suitable base.[10][11]

    • Increased Ionic Strength/Common Ion Effect: If you have added other salts to your solution, particularly those containing a common ion (e.g., sodium chloride to a sodium this compound solution), you may have triggered precipitation due to the common ion effect.[6][17]

      • Action: Review the composition of all additives. If possible, substitute components to avoid introducing a common ion. If this is not feasible, you may need to reduce the concentration of either the this compound or the added salt.

    • Temperature Fluctuation: A decrease in temperature can reduce the solubility of this compound. If the solution was prepared at an elevated temperature and then stored at a lower temperature, precipitation may occur.

      • Action: Store the solution at the temperature at which it will be used. If precipitation is observed upon cooling, you may need to reformulate to a lower concentration. Commercial products recommend protecting solutions from light and may suggest redissolving any precipitate by warming before use.[12]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.

Diatrizoate_Troubleshooting start Precipitation Observed check_initial_dissolution Initial Dissolution or After Preparation? start->check_initial_dissolution initial Initial Dissolution check_initial_dissolution->initial Initial after After Preparation check_initial_dissolution->after After check_ph Is the solvent pH alkaline? initial->check_ph measure_final_ph Measure pH of the final solution after->measure_final_ph adjust_ph Adjust pH to > 6.0 with appropriate base (e.g., NaOH, Meglumine) check_ph->adjust_ph No check_agitation Is agitation/mixing sufficient? check_ph->check_agitation Yes adjust_ph->check_agitation increase_agitation Increase mixing/sonicate check_agitation->increase_agitation No dissolved_initial Solution Clear check_agitation->dissolved_initial Yes increase_agitation->dissolved_initial ph_low Is pH < 6.0? measure_final_ph->ph_low adjust_final_ph Adjust pH back to 6.0-7.6 ph_low->adjust_final_ph Yes check_common_ion Were salts with a common ion added? ph_low->check_common_ion No dissolved_after Solution Clear adjust_final_ph->dissolved_after reformulate_common_ion Reformulate to avoid common ion or reduce concentration check_common_ion->reformulate_common_ion Yes check_temp Was the solution stored at a lower temperature? check_common_ion->check_temp No reformulate_common_ion->dissolved_after adjust_temp Store at use temperature or reformulate for stability at storage temp check_temp->adjust_temp Yes check_temp->dissolved_after No, consider other interactions adjust_temp->dissolved_after

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Sodium Solution from Diatrizoic Acid

This protocol describes the preparation of a 50% (w/v) this compound sodium solution from diatrizoic acid.

Materials:

  • Diatrizoic Acid

  • Sodium Hydroxide (NaOH)

  • Purified Water

  • pH meter

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh 50 g of diatrizoic acid and transfer it to a beaker containing approximately 80 mL of purified water.

  • While stirring, slowly add a concentrated solution of sodium hydroxide dropwise. Monitor the pH of the solution continuously.

  • Continue adding sodium hydroxide until the diatrizoic acid is fully dissolved and the pH of the solution is between 6.5 and 7.5.[18]

  • Once the desired pH is reached and the solid is completely dissolved, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of purified water and add the rinsing to the volumetric flask.

  • Bring the final volume to 100 mL with purified water.

  • Verify the final pH and adjust if necessary.

  • Filter the solution through a suitable filter to remove any potential micro-precipitates.

  • Store the solution in a light-resistant container.[19][20]

Protocol 2: Determining the Effect of pH on this compound Solubility

This protocol provides a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound (acid or salt form)

  • A series of buffers with different pH values (e.g., phosphate buffers from pH 5.0 to 8.0)

  • Vials with screw caps

  • Shaking incubator or rotator

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC for concentration analysis

Procedure:

  • Prepare a series of buffer solutions at the desired pH values.

  • Add an excess amount of this compound to vials containing a known volume of each buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant from each vial.

  • Dilute the supernatant samples with a suitable solvent and measure the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength or HPLC).

  • Plot the measured solubility (concentration) against the pH of the buffers to visualize the pH-solubility profile.

Data Presentation

The results from Protocol 2 can be summarized in a table as follows:

pHThis compound Solubility (mg/mL)
5.0[Insert experimental value]
5.5[Insert experimental value]
6.0[Insert experimental value]
6.5[Insert experimental value]
7.0[Insert experimental value]
7.5[Insert experimental value]
8.0[Insert experimental value]

The Science Behind this compound Solubility

The solubility of this compound is fundamentally governed by its chemical structure and the principles of acid-base chemistry.

The Role of pH and pKa

Diatrizoic acid is a weak acid with a specific pKa value. The pKa is the pH at which the concentrations of the acidic (non-ionized) and basic (ionized) forms of the molecule are equal.

The Henderson-Hasselbalch equation quantitatively describes the relationship between pH, pKa, and the ratio of the ionized to non-ionized forms of a weak acid:[3][5]

pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the ionized form (this compound anion)

  • [HA] is the concentration of the non-ionized form (diatrizoic acid)

The non-ionized form, [HA], has very low water solubility, while the ionized form, [A⁻], is highly soluble.[2] This equation demonstrates that as the pH of the solution increases above the pKa, the ratio of [A⁻]/[HA] increases, leading to a significant increase in the overall solubility of this compound.

The following diagram illustrates this relationship:

ph_solubility cluster_ph pH Scale cluster_form Predominant Form of this compound low_ph Low pH (Acidic) pka pH = pKa low_ph->pka non_ionized Non-ionized (HA) Low Solubility high_ph High pH (Alkaline) pka->high_ph equal [HA] = [A⁻] ionized Ionized (A⁻) High Solubility non_ionized->equal equal->ionized

Caption: Relationship between pH and this compound solubility.

References

Troubleshooting guide for inconsistent diatrizoate density gradients

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoate density gradients are a cornerstone for the purification of cells, viruses, and subcellular organelles. The success of these separations hinges on the precise and reproducible formation of the gradient. Inconsistent gradients can lead to poor resolution, low yield, and compromised sample purity, ultimately costing valuable time and resources. This guide provides a structured, question-and-answer approach to troubleshoot and resolve common issues encountered during the preparation and use of this compound density gradients.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my separation bands diffuse and poorly resolved?

Poor resolution is one of the most common challenges and can stem from several factors related to the gradient itself, the sample, or the centrifugation process.

A: Potential Causes & Solutions

  • Improper Gradient Formation: A poorly formed gradient lacks the necessary density interfaces for sharp banding.

    • Inadvertent Mixing: When creating a step gradient, layers must be added slowly and carefully to avoid mixing.[1] Use a pipette held against the side of the tube just above the previous layer's meniscus. For continuous gradients, ensure the gradient maker is functioning correctly without introducing bubbles or erratic flow.

    • Premature Diffusion: Gradients will naturally diffuse over time. It is best practice to use them as soon as possible after preparation.[1] If storage is necessary, it should be at a reduced temperature (e.g., 4°C) to slow diffusion, but allow the gradient to return to the experimental temperature before use.

  • Incorrect Centrifugation Parameters: The centrifuge settings are critical for effective separation.

    • Acceleration/Deceleration Rates: Using a high acceleration or deceleration ramp (i.e., not a "soft" start/stop) can disrupt the delicate gradient layers.[2] For most density gradient applications, the lowest or a very low ramp setting is recommended.

    • Centrifugation Time: Insufficient run time will not allow particles to reach their isopycnic point (their point of equal density within the gradient), resulting in a smear rather than a sharp band. Conversely, excessive centrifugation time can cause particles to pellet, especially in rate-zonal separations.

  • Sample Overload: Exceeding the capacity of the gradient is a frequent cause of poor resolution.

    • Volume & Concentration: The volume of the sample layered on top of the gradient should be minimal, typically less than 10% of the total gradient volume. A highly concentrated or viscous sample can also disrupt the upper layers of the gradient upon loading. Consider diluting the sample if it is excessively viscous.

Q2: My target particles/cells are in the wrong fraction or pelleted unexpectedly. What went wrong?

This issue strongly suggests a discrepancy between the expected density of your gradient and its actual density.

A: Potential Causes & Solutions

  • Errors in Solution Preparation: The accuracy of your stock solutions is paramount.

    • Incorrect Concentration: Double-check all calculations for the preparation of this compound solutions. Verify the density of your stock solutions using a refractometer or a densitometer.

    • pH and Osmolality: The density of biological materials like cells can be influenced by the osmolality of the surrounding medium.[3] Ensure that the pH and osmolality of your this compound solutions are adjusted to be compatible with your sample. The pH of this compound solutions should typically be maintained between 6.0 and 7.6.[4][5] Altering these parameters can improve the separation between different cell types.[3][6]

  • Temperature Effects: Temperature influences the viscosity and density of the gradient medium.[7][8]

    • Consistency is Key: Prepare your solutions, form your gradient, and run your centrifugation at a consistent, defined temperature. A common standard is 4°C to maintain the stability of biological samples.[7] Fluctuations in temperature can cause unexpected shifts in particle banding.

Q3: I see crystals or precipitate in my this compound solution. Is it still usable?

Precipitation indicates that the this compound is coming out of the solution, rendering it unusable for creating an accurate gradient.

A: Potential Causes & Solutions

  • Improper Storage: this compound solutions should be stored protected from light.[9] The sodium salt form, in particular, should be kept in tight, light-resistant containers.[5]

  • Low Temperature: While refrigeration can slow gradient diffusion, storing highly concentrated stock solutions at low temperatures can cause the solute to crystallize. If this occurs, gently warm the solution to room temperature to see if the precipitate redissolves. The product is soluble in water (350 mg/ml).[9]

  • Incorrect pH: The pH of a 50% sodium this compound solution should be between 7.0 and 7.5.[9] A significant deviation from the recommended pH range can affect solubility.

Q4: My cells show low viability or functional impairment after separation. Is the this compound to blame?

While effective for separation, this compound solutions can be hypertonic and may have cytotoxic effects if not used correctly.

A: Potential Causes & Solutions

  • Hyperosmotic Stress: this compound solutions are inherently high in osmolality. Prolonged exposure can cause cells to lose water and shrink, potentially leading to apoptosis. Minimize the time cells are in contact with the concentrated this compound solution.

  • Washing Procedure: It is critical to wash the collected cell fractions immediately and thoroughly with a suitable isotonic buffer (e.g., PBS or cell culture medium) to remove the this compound and return the cells to a physiological environment. Perform at least two to three washing steps.[10]

  • Chemical Toxicity: While generally used for in-vivo diagnostics, this compound can induce concentration-dependent cell death in some cell types.[9] If toxicity is suspected, consider reducing the concentration of the gradient or the duration of the centrifugation if the protocol allows.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving issues with inconsistent this compound gradients.

TroubleshootingWorkflow start Start: Inconsistent Gradient Results q1 What is the primary issue? start->q1 issue_resolution Poor Resolution / Diffuse Bands q1->issue_resolution Bands are diffuse issue_position Incorrect Band Position / Pelleting q1->issue_position Bands are in the wrong place issue_viability Low Cell Viability q1->issue_viability Cells are damaged/dead cause_resolution Potential Causes issue_resolution->cause_resolution sol_mixing Action: Review Gradient Loading Technique (Slow overlay, avoid mixing) cause_resolution->sol_mixing Improper Formation sol_diffusion Action: Use Gradient Immediately After Preparation cause_resolution->sol_diffusion Premature Diffusion sol_centrifuge Action: Use Low Accel/Decel Ramps cause_resolution->sol_centrifuge Incorrect Centrifugation sol_overload Action: Reduce Sample Volume/Concentration cause_resolution->sol_overload Sample Overload cause_position Potential Causes issue_position->cause_position sol_density Action: Verify Stock Solution Density (Refractometer) cause_position->sol_density Incorrect Solution Density sol_osmolality Action: Check/Adjust pH & Osmolality cause_position->sol_osmolality Suboptimal Osmolality/pH sol_temp Action: Ensure Consistent Temperature (Preparation & Centrifugation) cause_position->sol_temp Temperature Effects cause_viability Potential Causes issue_viability->cause_viability sol_wash Action: Ensure Thorough & Immediate Washing Post-Separation cause_viability->sol_wash Residual this compound sol_time Action: Minimize Exposure Time to Gradient cause_viability->sol_time Hyperosmotic Stress

Caption: A flowchart for troubleshooting common problems in this compound density gradient centrifugation.

Key Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh the required amount of sodium this compound powder in a sterile container.

  • Add deionized water or a suitable buffer to approximately 80% of the final volume.

  • Gently heat the solution (if necessary) and stir with a magnetic stirrer until the powder is completely dissolved. Do not boil.

  • Cool the solution to room temperature.

  • Adjust the pH to the desired range (e.g., 7.0-7.4) using NaOH or HCl.

  • Bring the solution to the final volume with deionized water/buffer in a volumetric flask.

  • Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.[9]

  • Store in a sterile, light-protected container at the recommended temperature.

Protocol 2: Verification of Gradient Density

It is crucial to verify the density of your solutions to ensure reproducibility. A refractometer is a common and effective tool for this purpose.

  • Create a standard curve by measuring the refractive index of a series of known this compound concentrations/densities.

  • Plot the refractive index versus density (g/mL). The relationship should be linear.

  • Before each experiment, measure the refractive index of your prepared "light" and "heavy" solutions.

  • Use the standard curve to confirm that their densities match the expected values for your protocol.

  • After centrifugation, fractions can be collected, and their density can be measured via their refractive index to confirm the gradient profile.[1]

Summary of Key Parameters

ParameterRecommendationRationale
Solution Storage Store protected from light.[9] Check solubility at storage temperature.Prevents photodegradation and precipitation of the this compound salt.
pH Maintain between 6.0 - 7.6.[4][5]Ensures solute stability and is critical for maintaining cell integrity.
Osmolality Adjust to be compatible with the sample.Can alter the density of cells and tissues, affecting their banding position.[3]
Temperature Keep consistent during preparation and centrifugation.[7][8]Temperature affects solution density and viscosity, which are critical for separation.
Centrifuge Ramps Use low/soft acceleration and deceleration settings.[2]Prevents physical disruption of the pre-formed gradient layers.
Post-Separation Wash cells immediately and thoroughly with isotonic buffer.[10]Removes hypertonic this compound to prevent cell damage.

References

Technical Support Center: Troubleshooting Diatrizoate Interference in PCR and qPCR Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for PCR and qPCR assays where interference from the iodinated contrast agent, diatrizoate, is suspected. While direct studies on this compound's specific inhibitory effects on PCR are limited, this guide synthesizes field-proven insights on general PCR inhibition and applies them to the unique chemical properties of this compound-based contrast media.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why might it interfere with my PCR/qPCR assay?

This compound is a high-density, iodinated organic compound used as a radiocontrast agent for medical imaging (e.g., CT scans, angiography).[1][2][3] It is typically formulated as a high-concentration solution of meglumine or sodium salts.[3][4] Clinical samples, such as blood, plasma, or tissue biopsies taken from patients shortly after an imaging procedure, may contain residual this compound.

Its interference in PCR is likely due to two main properties:

  • High Ionic Strength: this compound solutions are hypertonic.[3][4] The introduction of excess salts into a PCR reaction can disrupt the optimal ionic environment, interfering with primer annealing and DNA polymerase function.[5][6]

  • Chemical Composition: As a complex organic molecule, this compound could directly interact with the DNA polymerase, hindering its enzymatic activity. Furthermore, commercial formulations may contain additives like edetate disodium (EDTA), a known PCR inhibitor that works by chelating magnesium ions (Mg²⁺), an essential cofactor for DNA polymerase.[3][7]

Q2: How can I tell if this compound or another inhibitor is affecting my results?

PCR inhibition manifests in several characteristic ways in your data. Look for these key symptoms:

  • In qPCR:

    • A significant delay in the quantification cycle (Cq), or a complete failure to amplify (no Cq value).

    • Reduced amplification efficiency, which can be observed in the slope of the amplification curve.[8]

    • A "flattened" or abnormal shape of the amplification curve.

  • In endpoint PCR:

    • Weak or absent bands on an agarose gel, despite confirming the presence of sufficient template DNA.

    • Smearing or non-specific products, as suboptimal conditions can lead to mispriming.[9]

The most definitive way to diagnose inhibition is by using an Internal Amplification Control (IAC) .[10][11][12][13] If your target fails to amplify but the IAC also fails or is significantly delayed, it strongly indicates the presence of an inhibitor in the sample.[11][13]

Q3: Can I just dilute my sample to overcome the inhibition?

Yes, dilution is often the simplest and quickest first step.[14][15] By diluting the template, you also dilute the inhibitor to a concentration that may no longer interfere with the reaction. However, this strategy comes with a significant trade-off: you also reduce the concentration of your target nucleic acid, which can lead to a loss of sensitivity, especially for low-copy targets.

Recommendation: Perform a serial dilution of your template (e.g., 1:5, 1:10, 1:50). If you observe a decrease in Cq value upon dilution (indicating faster amplification), it's a strong sign of inhibition. The optimal dilution will be the one that gives the earliest Cq value before further dilution leads to a Cq increase due to template scarcity.

Section 2: In-Depth Troubleshooting & Mitigation Strategies

Problem: My qPCR signal is absent for samples from patients who recently underwent contrast-enhanced CT scans. How do I proceed?

This scenario strongly suggests the presence of a potent inhibitor. A systematic approach is required to confirm inhibition and rescue the experiment.

The first step is to prove that the reaction itself is being inhibited. An IAC is a known quantity of non-target DNA or RNA added to the master mix, which is amplified by its own set of primers and probe.[11][12][16]

  • Expected Outcome:

    • No Inhibition: Target fails, but IAC amplifies correctly. This means your target is truly absent or below the limit of detection.

    • Inhibition Present: Both the target and the IAC fail to amplify or show significantly delayed Cq values. This confirms an inhibitor is present.

If inhibition is confirmed, the most robust solution is to remove the inhibitor. Since this compound is a salt-based organic compound, standard DNA/RNA purification methods are often effective.

  • Recommended Methods:

    • Silica-Based Spin Columns/Magnetic Beads: Most commercial kits use a high-salt buffer to bind nucleic acids to a silica membrane or magnetic beads. This is followed by wash steps (typically with ethanol-based buffers) that effectively remove salts and other contaminants.[17] Ensure the final wash step is performed correctly to remove all residual wash buffer, as ethanol is also a potent PCR inhibitor.[17]

    • Phenol-Chloroform Extraction Followed by Ethanol Precipitation: This is a classic, highly effective method for removing proteins and other organic contaminants. The subsequent ethanol precipitation is excellent for desalting the nucleic acid pellet.

Purification MethodProsCons
Silica-Based Kits Fast, high-throughput, reliable.Can be less effective with very high inhibitor concentrations.
Phenol-Chloroform Highly effective at removing a broad range of inhibitors.Time-consuming, uses hazardous materials, potential for sample loss.

If re-purification is insufficient or not feasible, you can make the reaction itself more resilient to inhibitors.

  • Use an Inhibitor-Tolerant DNA Polymerase: Several commercially available DNA polymerases are engineered or blended with supporting proteins to be more robust in the presence of common inhibitors found in clinical samples like blood or plasma.[7][10]

  • Add PCR Facilitators/Additives:

    • Bovine Serum Albumin (BSA): BSA is known to bind to a variety of organic inhibitors, preventing them from interacting with the DNA polymerase.[15][17][18] A final concentration of 0.4-1.0 mg/mL is a common starting point.[15]

    • Betaine or DMSO: These additives can help to destabilize secondary structures in DNA and may help overcome inhibition by altering the reaction environment.

Section 3: Protocols and Methodologies

Protocol 1: Diagnosing PCR Inhibition Using a Spiked Control

This protocol allows you to confirm if an inhibitor in your purified sample is the cause of reaction failure without requiring a dedicated IAC duplexed in your assay.

  • Prepare a Control Reaction: Set up a standard PCR/qPCR reaction using a known, clean template that has previously amplified successfully with your primers.

  • Prepare Test Reactions: Set up identical reactions to the control, but "spike in" a small volume (e.g., 1-2 µL) of your suspect purified nucleic acid sample.

  • Prepare a Sample-Only Reaction: Run your suspect sample as you normally would.

  • Run the Assay: Execute the PCR/qPCR run with all reactions.

  • Analyze the Results:

    • If the Control Reaction works but the Spiked Reaction and Sample-Only Reaction fail or are inhibited, this confirms the presence of an inhibitor in your sample.

    • If the Control Reaction and Spiked Reaction work but the Sample-Only Reaction fails, the issue is likely the absence of your target, not inhibition.

Experimental Workflow for Troubleshooting Inhibition

Here is a logical workflow to diagnose and resolve suspected PCR inhibition from contrast media.

Inhibition_Workflow start PCR/qPCR Failure (High Cq / No Signal) check_dna Step 1: Verify DNA/RNA Quantity & Quality (e.g., NanoDrop, Qubit) start->check_dna dna_ok Is concentration sufficient and purity acceptable? check_dna->dna_ok confirm_inhibition Step 2: Test for Inhibition (Use IAC or Spiking Protocol) dna_ok->confirm_inhibition Yes failure Persistent Failure: Re-evaluate Purification and Assay Design dna_ok->failure No inhibition_present Is inhibition confirmed? confirm_inhibition->inhibition_present strategy Step 3: Select Mitigation Strategy inhibition_present->strategy Yes inhibition_present->failure No (Target may be absent) dilute Option A: Serial Dilution strategy->dilute repurify Option B: Re-purify Sample strategy->repurify modify Option C: Modify PCR Mix strategy->modify evaluate Step 4: Re-run Assay and Evaluate Results dilute->evaluate repurify->evaluate modify->evaluate success Successful Amplification evaluate->success Problem Solved evaluate->failure Problem Persists

Caption: A decision-making workflow for troubleshooting PCR/qPCR inhibition.

Section 4: Mechanistic Deep Dive

How Might this compound Inhibit DNA Polymerase?

While not empirically proven for this compound itself, we can infer its inhibitory mechanism based on the general principles of PCR inhibition and its chemical structure.

  • Direct Polymerase Interaction: this compound is a large organic molecule (MW > 600 g/mol ).[1] It is plausible that at high concentrations, it could sterically hinder or non-specifically bind to the DNA polymerase, blocking the active site or preventing it from binding to the DNA template. Many organic compounds are known to inhibit PCR this way.[19]

  • Disruption of Optimal Ionic Conditions: PCR is highly sensitive to the concentration of monovalent and divalent cations. This compound is administered as a high-molarity salt solution.[3][4] The introduction of these excess ions from sample carryover can significantly increase the ionic strength of the PCR buffer, which can inhibit the reaction by:

    • Preventing complete denaturation of the DNA template.

    • Interfering with primer annealing to the template.[20]

    • Reducing the activity of the DNA polymerase.

  • Cofactor Chelation: Commercial this compound formulations often contain edetate disodium (EDTA) as a stabilizing agent.[3][4] EDTA is a well-known chelating agent that strongly binds divalent cations, including Mg²⁺. DNA polymerase requires Mg²⁺ as a critical cofactor for its catalytic activity.[7] If sufficient EDTA is carried over into the PCR, it will sequester the available Mg²⁺, effectively shutting down the polymerase and halting amplification.[14]

Mechanism_Diagram cluster_reaction PCR Reaction Components cluster_inhibitor This compound Contamination polymerase DNA Polymerase dna DNA Template polymerase->dna Binds to mg Mg²⁺ Cofactor mg->polymerase Activates This compound This compound Molecule (Organic Salt) This compound->polymerase Inhibits (Direct Binding) This compound->dna Inhibits Annealing (High Ionic Strength) edta EDTA (Additive) edta->mg Chelates (Sequesters)

Caption: Plausible mechanisms of PCR inhibition by this compound contamination.

References

Validation & Comparative

Introduction: The Critical Role of Contrast in Preclinical X-ray Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Selecting an Iodinated Contrast Agent: Diatrizoate vs. Iohexol for Preclinical Imaging

In the landscape of preclinical research, in vivo imaging is an indispensable tool for visualizing anatomy, tracking disease progression, and assessing therapeutic response in longitudinal studies. X-ray-based modalities, particularly computed tomography (CT), offer exceptional spatial resolution for anatomical and pathological assessment. However, the inherent low contrast of soft tissues necessitates the use of contrast agents to delineate structures of interest.

Iodinated contrast media (ICM) are the cornerstone of X-ray imaging enhancement. Their efficacy hinges on the high atomic number of iodine, which effectively attenuates X-rays, increasing the radiographic density of the tissues in which they distribute.[1][2] This guide focuses on two seminal ICMs: this compound, a first-generation ionic agent, and iohexol, a second-generation non-ionic agent. As a Senior Application Scientist, my goal is to move beyond a simple feature list and delve into the fundamental physicochemical differences that dictate their performance and safety in vivo, empowering you to make an informed, evidence-based selection for your preclinical studies.

The Defining Factor: Ionicity and its Impact on Osmolality

The primary distinction between this compound and iohexol lies in their chemical structure and behavior in solution, a difference that has profound physiological consequences.

  • This compound: This agent is an ionic monomer .[3] In solution, each molecule of this compound, a tri-iodinated benzoic acid derivative, dissociates into two particles: a radiopaque anion (the this compound molecule) and a cation (sodium or meglumine).[4][5] This dissociation effectively doubles the number of molecules in solution for every three iodine atoms, resulting in a high-osmolality contrast medium (HOCM) .[4] The osmolality of this compound solutions can be five to seven times that of blood plasma.[4]

  • Iohexol: This agent is a non-ionic monomer .[6] Its structure incorporates hydrophilic side chains that render the molecule water-soluble without the need for ionization.[7] Therefore, when dissolved, each tri-iodinated iohexol molecule remains as a single, uncharged particle.[2] This results in a low-osmolality contrast medium (LOCM) , with an osmolality approximately one to three times that of blood plasma, a significant reduction compared to this compound.[8][9]

This fundamental difference in osmolality is the primary driver for the performance and safety disparities observed between the two agents.

Head-to-Head Comparison: Key Physicochemical and Pharmacokinetic Properties

PropertyThis compoundIohexolCausality and In Vivo Implication
Chemical Class Ionic Monomer (HOCM)[3][4]Non-ionic Monomer (LOCM)[6][7]Ionicity dictates osmolality. this compound dissociates into ions, drastically increasing osmolality and the risk of adverse physiological effects.
Osmolality (mOsm/kg) ~1500 - 2000+[4]~322 - 844[9]High osmolality draws fluid from the extravascular space into the vasculature (IV use) or bowel lumen (oral use), leading to potential dehydration and hemodynamic shifts.[4]
Mechanism of Action X-ray attenuation by three iodine atoms per molecule.[3][5]X-ray attenuation by three iodine atoms per molecule.[2][7]The core mechanism is identical; both provide contrast based on their iodine content.
Administration Routes Intravascular, Oral, Rectal, Intracavitary[4]Intravascular, Intrathecal, Oral, Rectal, Intracavitary[8][9]Iohexol's lower neurotoxicity makes it suitable for intrathecal (spinal) administration, a route contraindicated for this compound.
Metabolism Not significantly metabolized.[1][10]Not significantly metabolized.[7][9]Both are stable compounds, ensuring their contrast properties remain consistent throughout the imaging window.
Excretion Primarily renal via glomerular filtration.[1]Primarily renal via glomerular filtration.[7][9]Both agents are cleared relatively quickly in subjects with normal renal function, with a half-life of approximately 2 hours.[7]

Performance and Safety in Preclinical Models: A Data-Driven Analysis

While both agents are effective at providing radiographic contrast, their performance profiles, particularly concerning safety and tolerability, diverge significantly.

Image Quality and Efficacy

Both agents can produce excellent diagnostic images. However, studies have indicated that iohexol may yield superior image quality. A randomized clinical study on intravenous urography found that a significantly higher number of "excellent" studies were obtained with iohexol compared to this compound.[11] In a preclinical study in cats, iohexol was found to produce urograms of better quality than amidotrizoate (this compound).[12] For oral administration, while overall bowel opacification is often comparable, some studies show iohexol provides better opacification of the ileum.[13] Ultimately, for either agent, the quality of contrast enhancement is heavily dependent on optimizing the experimental protocol, including the dose and rate of administration.[14]

Safety and Tolerability: The Low-Osmolality Advantage

This is where iohexol demonstrates its most significant superiority, a critical consideration in preclinical research where animal welfare and the integrity of physiological data are paramount.

  • Hemodynamic Effects: The high osmolality of intravenously administered this compound creates a rapid osmotic load, drawing fluid into the vascular space. This can lead to vasodilation, a drop in blood pressure, and an increase in pulmonary arterial pressure.[15][16] In contrast, iohexol induces significantly smaller hemodynamic changes, making it a much safer agent, especially in animals with compromised cardiovascular function.[12][15][16]

  • Adverse Reactions: this compound is associated with a higher incidence of adverse effects, including sensations of pain and intense heat upon injection, nausea, and vomiting.[17][18] Iohexol is significantly better tolerated.[8][18] A large prospective study comparing the two agents for body CT found that 63% of patients receiving this compound experienced an adverse reaction, compared to only 39% for iohexol.[17]

  • Renal Effects: While both are cleared by the kidneys, the hyperosmolar nature of this compound can pose a greater risk. One preclinical study in rats under specific conditions (low sodium diet and indomethacin administration) found that this compound had a greater effect on glomerular permeability (increasing albuminuria), whereas iohexol had a greater effect on tubular cells.[19] However, the overall improved safety profile of low-osmolar agents like iohexol generally makes them the preferred choice in models with potential renal compromise.[8]

  • Oral Tolerance: For gastrointestinal studies, the hyperosmolarity of this compound can cause significant fluid influx into the bowel, potentially leading to diarrhea and dehydration.[4][20] In human studies, patients consistently express a strong preference for the taste of dilute iohexol over this compound for oral contrast.[13][21][22]

Decision Framework: Selecting the Right Agent for Your Study

The choice of contrast agent should be a deliberate decision based on the specific requirements of your preclinical study. The following flowchart provides a logical framework for this selection process.

ContrastAgentSelection Start Start: Select Contrast Agent for Preclinical X-ray Study AnimalModel Assess Animal Model Health (e.g., renal/cardiac function, age) Start->AnimalModel Route Determine Route of Administration AnimalModel->Route Healthy, robust model Iohexol1 Strongly Recommend Iohexol (Low-Osmolar, Non-Ionic) AnimalModel->Iohexol1 Compromised or sensitive model Iohexol2 Recommend Iohexol (Improved Safety & Tolerability) Route->Iohexol2 Intravascular / Intrathecal Considerthis compound This compound may be considered (High-Osmolar, Ionic) Monitor hydration closely. Route->Considerthis compound Oral / Rectal in healthy model End Final Agent Selection Iohexol1->End Iohexol2->End Considerthis compound->End

Caption: Decision flowchart for selecting between this compound and iohexol.

Experimental Protocols

The following are foundational protocols that should be adapted to specific experimental needs, animal models, and institutional guidelines (IACUC).

Protocol 1: Intravenous Contrast-Enhanced Micro-CT Angiography (Mouse)

This protocol aims to visualize the vasculature. The superior safety profile of iohexol makes it the agent of choice.

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., inhaled isoflurane). Maintain anesthesia throughout the procedure.

    • Place the animal on a heated stage to maintain body temperature (37°C).

    • Secure a tail-vein catheter for intravenous injection. Ensure catheter patency with a small flush of sterile saline.

    • Position the animal in the micro-CT scanner. Monitor vital signs (e.g., respiration rate).

  • Contrast Agent & Administration:

    • Use a sterile solution of Iohexol (e.g., Omnipaque™ 300-350 mgI/mL).[23]

    • Gently warm the contrast agent to 37°C to reduce its viscosity and facilitate a smooth injection.

    • Calculate the dose. A typical dose for vascular imaging is 400-600 mg Iodine/kg body weight.[12] For a 25g mouse, this equates to approximately 0.03-0.04 mL of a 350 mgI/mL solution.

    • Using a syringe pump for controlled infusion, inject the contrast agent as a bolus over 5-10 seconds.

  • Imaging:

    • Initiate the CT scan immediately upon completion of the injection to capture the arterial phase with peak vascular enhancement.

    • Acquire images using appropriate scanner settings (e.g., voltage, current, exposure time, resolution) optimized for your system and research question.

    • Subsequent scans can be performed to visualize venous and equilibrium phases if required.

  • Post-Procedure:

    • Remove the animal from the scanner and discontinue anesthesia.

    • Monitor the animal during recovery until it is fully ambulatory.

    • Provide easy access to hydration (water or hydrogel) to facilitate clearance of the contrast agent.

Protocol 2: Oral Contrast for Gastrointestinal Tract Imaging (Rat)

This protocol is for visualizing the GI tract. While this compound can be used, iohexol is often preferred for better tolerance and to minimize physiological disruption.

  • Animal Preparation:

    • Fast the rat for 4-6 hours prior to administration to ensure an empty stomach. Allow free access to water.

    • Briefly anesthetize the animal with isoflurane for the gavage procedure to minimize stress and ensure accurate delivery.

  • Contrast Agent & Administration:

    • Use a solution of Iohexol (e.g., Omnipaque™) or this compound Meglumine/Sodium (e.g., Gastrografin™).

    • For GI studies, the contrast is often diluted. A common dilution is 1 part contrast to 2-3 parts sterile water.

    • The typical volume for oral gavage in a rat is 5-10 mL/kg. For a 300g rat, this is 1.5-3.0 mL.

    • Administer the solution slowly and carefully via oral gavage using a proper-sized, soft-tipped gavage needle.

  • Imaging Schedule:

    • The timing of scans is critical to visualize different segments of the GI tract. The following is a general guideline and should be optimized:

      • 5-15 minutes post-gavage: Stomach and duodenum.

      • 30-60 minutes post-gavage: Jejunum and ileum.

      • 2-4 hours post-gavage: Colon.

    • Position the animal in the CT scanner at each time point, using anesthesia as required.

  • Post-Procedure:

    • Return the animal to its home cage with immediate access to food and water.

    • Crucially, if using this compound, closely monitor the animal for signs of dehydration or diarrhea due to the osmotic effects of the agent. Ensure ample access to water.

Conclusion and Recommendation

This compound is an effective, high-osmolality ionic contrast agent that played a pivotal role in the development of contrast-enhanced imaging. However, its use in modern preclinical research, where animal welfare and physiological stability are paramount, is often superseded by the advantages of low-osmolality, non-ionic agents like iohexol.

Iohexol provides comparable, if not superior, image quality with a vastly improved safety and tolerability profile.[11][12][17] Its non-ionic nature and lower osmolality minimize hemodynamic disturbances, reduce the incidence of adverse reactions, and are better tolerated, making it the scientifically preferred agent for most in vivo preclinical applications, particularly for intravascular studies.[8][15] While this compound may be considered for specific oral GI studies in healthy animals where cost is a major constraint, the potential for osmotic-induced side effects must be carefully managed. For reproducible, high-quality, and ethically sound preclinical imaging, the evidence strongly supports the selection of iohexol.

References

A Researcher's Guide to Glomerular Filtration Rate Measurement: Inulin vs. Diatrizoate in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in nephrology, pharmacology, and drug development, the accurate assessment of glomerular filtration rate (GFR) in animal models is a cornerstone of preclinical research. GFR serves as a critical indicator of renal function and is indispensable for evaluating the efficacy and nephrotoxicity of novel therapeutic agents. The choice of the GFR marker is a pivotal decision in experimental design, with implications for the accuracy, feasibility, and cost of the study.

This comprehensive guide provides an in-depth comparison of two exogenous markers for GFR measurement: the gold-standard polysaccharide inulin and the iodinated contrast agent diatrizoate. We will delve into the theoretical underpinnings, practical considerations, and experimental protocols for each, empowering you to make an informed decision for your specific research needs.

The Gold Standard: Inulin and its Enduring Legacy

Inulin, a fructose polymer, has long been revered as the gold standard for GFR measurement.[1] Its status is attributed to its physiological properties: it is freely filtered by the glomerulus, is not secreted or reabsorbed by the renal tubules, and is not metabolized.[1] Consequently, its clearance from the plasma is equivalent to the GFR.

Methods of Inulin-Based GFR Measurement

Two primary methods are employed for determining GFR using inulin: the constant infusion method and the single bolus injection method.

  • Constant Infusion: This technique involves a continuous intravenous infusion of inulin to achieve a steady-state plasma concentration. Once equilibrium is reached, timed urine and plasma samples are collected to calculate clearance. While considered highly accurate, this method is surgically intensive, requires anesthesia, and is not well-suited for high-throughput screening.

  • Single Bolus Injection: A more practical approach involves a single intravenous injection of inulin, followed by the collection of serial blood samples over time. The GFR is then calculated from the plasma clearance of inulin, typically using a two-compartment pharmacokinetic model. This method is less invasive and can be performed in conscious animals, making it suitable for longitudinal studies.[2]

To circumvent the challenges associated with the chemical assay for inulin, a fluorescently labeled version, FITC-inulin, is widely used.[1] This allows for a simpler and more sensitive measurement of plasma concentrations using a fluorometer.

This compound: An Alternative with Caveats

This compound is a high-osmolar, iodinated contrast agent historically used in radiology. Its properties as a small, water-soluble molecule that is primarily excreted by the kidneys have led to its investigation as a potential GFR marker. The primary appeal of this compound lies in its potential for simpler analytical detection, particularly when radiolabeled (e.g., with 125I) or measured via High-Performance Liquid Chromatography (HPLC).

However, the use of this compound for accurate GFR measurement is not without its controversies. While some studies suggest it is exclusively eliminated by glomerular filtration, others have reported evidence of tubular secretion or reabsorption, particularly at higher doses.[3] Furthermore, this compound's high osmolality can induce hemodynamic changes in the kidney, potentially altering the very GFR it is intended to measure.[3][4]

Head-to-Head Comparison: Inulin vs. This compound

FeatureInulinThis compound
Accuracy Gold standard, high accuracy.[1]Variable; potential for confounding effects on GFR and tubular handling.[3][4]
Invasiveness Can be high with constant infusion; moderate with single bolus.Moderate with single bolus injection.
Throughput Low for constant infusion; moderate for single bolus.Moderate.
Cost Can be expensive, especially FITC-inulin.Potentially lower cost for the compound itself.
Analytical Method Enzymatic assay, HPLC, or fluorescence for FITC-inulin.[1]Radioisotope counting or HPLC.
Physiological Impact Generally considered inert.Can cause osmotic diuresis and alter renal hemodynamics.[3][4]
Validation Extensively validated in numerous animal models.Less direct validation against inulin in recent animal studies.

Experimental Workflows: A Visual Guide

To better illustrate the practical aspects of GFR measurement with these two agents, the following diagrams outline the key steps in each experimental workflow.

GFR_Workflow_Inulin cluster_prep Animal Preparation cluster_injection Inulin Administration cluster_sampling Blood Sampling cluster_analysis Sample Analysis & Calculation Animal_Prep Acclimatize and weigh animal Catheter Place intravenous catheter (e.g., tail vein) Animal_Prep->Catheter Injection Administer single bolus of FITC-Inulin Catheter->Injection Sampling Collect serial blood samples (e.g., saphenous vein) at timed intervals Injection->Sampling Centrifuge Centrifuge blood to isolate plasma Sampling->Centrifuge Fluorometry Measure FITC-Inulin fluorescence in plasma Centrifuge->Fluorometry Calculation Calculate GFR using a two-compartment model Fluorometry->Calculation

Caption: Experimental workflow for GFR measurement using the single bolus FITC-inulin method.

GFR_Workflow_this compound cluster_prep_d Animal Preparation cluster_injection_d This compound Administration cluster_sampling_d Blood Sampling cluster_analysis_d Sample Analysis & Calculation Animal_Prep_D Acclimatize and weigh animal Catheter_D Place intravenous catheter (e.g., tail vein) Animal_Prep_D->Catheter_D Injection_D Administer single bolus of this compound Catheter_D->Injection_D Sampling_D Collect serial blood samples (e.g., saphenous vein) at timed intervals Injection_D->Sampling_D Centrifuge_D Centrifuge blood to isolate plasma Sampling_D->Centrifuge_D HPLC Measure this compound concentration by HPLC Centrifuge_D->HPLC Calculation_D Calculate GFR using a two-compartment model HPLC->Calculation_D

Caption: Generalized workflow for GFR measurement using a contrast agent like this compound with HPLC analysis.

Experimental Protocols

Protocol 1: GFR Measurement in Conscious Mice using FITC-Inulin Clearance

This protocol is adapted from established single-bolus injection methods.

Materials:

  • FITC-inulin

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Heparinized capillary tubes

  • HEPES buffer (500 mM, pH 7.4)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Animal Preparation: Anesthetize the mouse briefly with isoflurane.

  • FITC-Inulin Injection: Inject a 5% FITC-inulin solution (3.74 µl/g body weight) retro-orbitally.

  • Blood Sampling: At designated time points (e.g., 3, 7, 10, 15, 35, 55, and 75 minutes) post-injection, collect approximately 20 µl of blood from the saphenous vein into a heparinized capillary tube.

  • Plasma Isolation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation for Fluorometry: Mix 10 µl of plasma with 40 µl of HEPES buffer in a 96-well plate.

  • Fluorescence Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • GFR Calculation: Calculate the GFR using a two-compartment model of plasma clearance. The GFR is determined by the equation: GFR = I / (A/α + B/β), where I is the injected amount of FITC-inulin, and A, B, α, and β are parameters derived from the curve fitting of the plasma concentration-time data.

Protocol 2: Generalized Protocol for GFR Measurement using a Non-Radiolabeled Contrast Agent (e.g., this compound)

Note: This is a generalized protocol based on methods for other contrast agents like iohexol and requires validation for this compound.

Materials:

  • This compound meglumine

  • Sterile saline

  • Anesthetic (optional, for catheter placement)

  • Blood collection tubes (e.g., EDTA)

  • HPLC system with a UV detector

  • Reagents for HPLC mobile phase and sample preparation (e.g., acetonitrile, perchloric acid)

Procedure:

  • Animal Preparation: Place an intravenous catheter in a suitable vein (e.g., tail vein).

  • This compound Injection: Administer a single intravenous bolus of this compound. The exact dose will need to be optimized and validated.

  • Blood Sampling: Collect blood samples at predetermined time points. The sampling schedule should be designed to capture both the distribution and elimination phases (e.g., 2, 5, 10, 30, 60, 90, and 120 minutes post-injection).

  • Plasma Isolation: Centrifuge the blood samples to obtain plasma.

  • Sample Preparation for HPLC: Perform protein precipitation by adding an acid (e.g., perchloric acid) to the plasma samples, followed by centrifugation.

  • HPLC Analysis: Inject the supernatant onto the HPLC system to quantify the this compound concentration.

  • GFR Calculation: Calculate GFR from the plasma clearance using a two-compartment model, similar to the inulin method.

Summary and Recommendations

The choice between inulin and this compound for GFR measurement in animal models is a trade-off between established accuracy and potential convenience.

  • Inulin remains the undisputed gold standard. For studies where the utmost accuracy is paramount and the experimental throughput is manageable, inulin clearance is the recommended method. The use of FITC-inulin significantly streamlines the analytical process, making the single-bolus method a robust and reliable choice for many research applications.

  • This compound presents a more complex picture. While it offers the allure of a potentially cheaper and readily available compound with a straightforward HPLC-based analysis, its use for precise GFR measurement is hampered by a lack of recent, rigorous validation against inulin in common animal models. Concerns about its direct effects on renal hemodynamics and potential for tubular handling necessitate caution.

For the discerning researcher, the following recommendations are offered:

  • For foundational studies and validation of new disease models or therapies, prioritize the use of inulin or FITC-inulin to ensure the highest degree of accuracy and comparability with the existing literature.

  • For high-throughput screening or when cost is a major limiting factor, consider exploring more extensively validated alternatives to inulin, such as iohexol, which has a larger body of comparative data against the gold standard.

  • If considering this compound, it is imperative to conduct in-house validation studies to compare its clearance directly with inulin in your specific animal model and experimental conditions. This will be crucial for interpreting the data and ensuring its validity.

Ultimately, a thorough understanding of the strengths and limitations of each GFR marker is essential for designing rigorous and reproducible preclinical studies that will meaningfully advance our understanding of renal physiology and disease.

References

A Researcher's Guide to Density Gradient Media: A Comparative Analysis of Diatrizoate, Polysucrose, Silica, and Iodixanol Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isolation of specific cell populations from heterogeneous samples is a foundational and often critical first step. The purity, viability, and functional integrity of the starting cell population can profoundly impact the reliability and reproducibility of downstream applications, from basic research to the development of cell-based therapies. Density gradient centrifugation remains a cornerstone technique for this purpose, valued for its ability to separate cells based on their buoyant density.

The choice of density gradient medium is a critical parameter in any separation protocol. This guide provides an in-depth comparative analysis of diatrizoate-based media and other prevalent formulations, including polysucrose (Ficoll), colloidal silica (Percoll), and iodinated non-ionic media (iodixanol). By understanding the fundamental properties, mechanisms, and practical considerations of each, researchers can make more informed decisions to optimize their cell isolation workflows.

The Principle of Isopycnic Separation

At its core, density gradient centrifugation for cell isolation is an isopycnic separation technique, meaning "same density." Cells suspended in a liquid medium and subjected to centrifugal force will migrate until they reach a point in the gradient where their own density equals that of the surrounding medium. At this point of neutral buoyancy, the cells form distinct bands, effectively separated from cells of different densities and other sample components like red blood cells and debris. The success of this technique hinges on the properties of the medium used to form the gradient.

The Media Matrix: A Head-to-Head Comparison

The ideal density gradient medium should be iso-osmotic to preserve cell size and viability, non-toxic, and metabolically inert to maintain normal cell function.[1][2] It should also possess low viscosity for rapid cell migration and be easily removable from the isolated cells.[3] Let's examine how the most common media types stack up against these criteria.

This compound & Polysucrose Mixtures (e.g., Ficoll-Paque™, Lymphoprep™)

Media combining the synthetic polysucrose polymer Ficoll and the iodinated contrast agent sodium this compound are arguably the most widely used for the isolation of peripheral blood mononuclear cells (PBMCs).[4][5][6] Products like Ficoll-Paque™ and Lymphoprep™ are ready-to-use, sterile solutions adjusted to a specific density, typically 1.077 g/mL, which is ideal for separating mononuclear cells from denser granulocytes and erythrocytes in blood.[4][6][7]

  • Mechanism: this compound is a small, dense, ionic molecule that contributes significantly to the solution's density and osmolality.[5][8][9] Ficoll, a large, hydrophilic polymer of sucrose, increases the viscosity and helps stabilize the gradient.[5][10] This combination creates a high-density, iso-osmotic barrier. During centrifugation, granulocytes and red blood cells, with higher densities, pass through this barrier and pellet at the bottom, while the less dense mononuclear cells (lymphocytes and monocytes) collect at the interface between the plasma and the gradient medium.[11][12]

  • Expert Insights: The success of these media is built on decades of validation. They are cost-effective and highly effective for routine PBMC isolation.[7] However, the ionic nature of this compound can sometimes be a concern for highly sensitive downstream applications, although for most standard immunological assays, its effects are negligible. It's crucial to follow dilution protocols for the blood sample precisely; over- or under-dilution can alter the plasma density and affect separation efficiency. Comparative studies have shown that Ficoll-Paque™ and Lymphoprep™ yield similar results in terms of cell purity, recovery, and viability for PBMC preparations.[11][13][14]

Colloidal Silica Media (e.g., Percoll®)

Percoll consists of colloidal silica particles coated with polyvinylpyrrolidone (PVP) to increase biocompatibility and reduce cellular toxicity.[4][15] Unlike pre-formed gradients like Ficoll-Paque, Percoll is often used to form self-generating gradients.

  • Mechanism: When a solution of Percoll is subjected to high-speed centrifugation, the silica particles begin to sediment, forming a smooth, continuous density gradient in situ.[3][15] Cells mixed with the Percoll solution will band at their isopycnic point within this newly formed gradient. This allows for finer separation of cell populations with subtle density differences. Alternatively, discontinuous (step) gradients can be pre-formed by layering solutions of Percoll at different densities.[16][17]

  • Expert Insights: Percoll's key advantage is its versatility. The ability to form custom, continuous gradients is invaluable for separating cell subsets, organelles, or even viruses.[4][15] Because the stock solution is iso-osmotic, gradients can be formed without introducing osmotic stress across the density range.[3][15] However, there are important considerations. The PVP coating can be toxic to some sensitive cell types, and there have been concerns about potential endotoxin contamination in some preparations.[18] After separation, it is often necessary to wash the cells with multiple low-speed centrifugation steps to remove the silica particles, which can sometimes be challenging and lead to cell loss.[19][20] For applications requiring the highest purity and functional integrity, especially in immunology, potential mitogenic or activating effects of residual silica particles must be considered.[18]

Iodinated Non-Ionic Media (e.g., Iodixanol - OptiPrep™)

Iodixanol is a non-ionic, iodinated density gradient medium that represents a more modern alternative. It was originally developed as an X-ray contrast agent and has been rigorously tested for clinical use, ensuring low toxicity.[1][2]

  • Mechanism: OptiPrep™, a sterile 60% (w/v) solution of iodixanol, is dense (1.32 g/mL), non-ionic, and can be diluted with standard cell culture media or buffers to form gradients of any desired density and shape (continuous or discontinuous).[21][22] Because iodixanol is non-ionic, these solutions can be made iso-osmotic at all densities, a significant advantage over ionic media.[1][2] This minimizes osmotic stress on cells, preserving their morphology and function.

  • Expert Insights: Iodixanol is considered the gentlest of the common media.[21][22] Its non-toxic, metabolically inert nature makes it ideal for isolating sensitive cells, such as senescent cells, stem cells, or cells destined for functional assays where any perturbation must be avoided.[2][23] The high density of the stock solution allows for cell flotation protocols, where cells are mixed into a dense solution and overlaid with lighter media; during centrifugation, cells float up to their isopycnic point rather than pelleting down. This can be a gentler method for delicate cells. The primary drawback is often the higher cost compared to this compound/polysucrose or silica-based media.

Quantitative Performance Metrics: A Summary

The choice of medium directly impacts the outcome of cell isolation. The following table summarizes key performance characteristics based on experimental data and product specifications.

FeatureThis compound/Polysucrose (Ficoll-Paque™, Lymphoprep™)Colloidal Silica (Percoll®)Iodinated Non-Ionic (Iodixanol/OptiPrep™)
Primary Composition Sodium this compound, Polysucrose[6][24]Polyvinylpyrrolidone (PVP)-coated Colloidal Silica[4]Iodixanol[1][21]
Ionic Nature IonicNon-ionicNon-ionic[1][21]
Gradient Formation Pre-formed (Discontinuous Barrier)[12]Self-forming (Continuous) or Pre-formed (Discontinuous)[15][16]Pre-formed (Continuous or Discontinuous)[21][22]
Osmolality Iso-osmotic at working density (e.g., 1.077 g/mL)[25]Can be made iso-osmotic across the gradient[3][15]Can be made iso-osmotic at all densities[1][2]
Toxicity/Cellular Effects Generally low; ionic nature can affect some sensitive cells.Potential for PVP toxicity and endotoxin contamination; silica particles can be phagocytosed or activate cells.[18]Very low; non-toxic and metabolically inert.[2][21]
Typical Application High-yield PBMC isolation from blood.[4][12]Separation of cell subsets, organelles, viruses; removal of dead cells.[4][15]Isolation of sensitive cells, stem cells, organelles; applications requiring high functional integrity.[21][23]
Post-Separation Wash Standard washing steps are sufficient.Multiple washes may be required to remove silica particles.[19]Standard washing steps are sufficient.
Relative Cost Low to ModerateModerateHigh

Note: Performance can vary based on the specific cell type, sample quality, and adherence to protocol.

Experimental Workflow: PBMC Isolation

To illustrate the practical application, here is a generalized workflow for isolating PBMCs from whole blood using a this compound/polysucrose medium. This process highlights the core principles of density gradient separation.

PBMC_Isolation_Workflow cluster_prep Sample Preparation cluster_gradient Density Gradient Centrifugation cluster_harvest Cell Harvesting & Washing Blood 1. Collect Whole Blood (with anticoagulant) Dilute 2. Dilute Blood 1:1 with PBS/Saline Blood->Dilute Ensures proper plasma density Layer 3. Layer Diluted Blood onto this compound Medium Dilute->Layer Careful layering prevents mixing Centrifuge 4. Centrifuge (e.g., 400 x g, 30 min, no brake) Layer->Centrifuge Result 5. Formation of Layers Centrifuge->Result Separation by density Aspirate 6. Aspirate PBMC Layer (buffy coat) Result->Aspirate Collect opaque interface Wash1 7. Wash PBMCs with PBS/Saline Aspirate->Wash1 Removes medium & platelets Centrifuge2 8. Pellet Cells (e.g., 250 x g, 10 min) Wash1->Centrifuge2 Resuspend 9. Resuspend in Assay Medium Centrifuge2->Resuspend

Caption: Standard workflow for PBMC isolation using density gradient centrifugation.

Detailed Protocol: PBMC Isolation with this compound/Polysucrose Medium

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Preparation:

    • Bring density gradient medium (e.g., Ficoll-Paque™, density 1.077 g/mL) and phosphate-buffered saline (PBS) to room temperature.

    • Collect whole blood into a tube containing an anticoagulant (e.g., heparin or EDTA).

  • Blood Dilution:

    • In a conical centrifuge tube, dilute the whole blood 1:1 with sterile PBS. Mix gently by inversion.

    • Causality: Diluting the blood reduces its viscosity and density, which improves the resolution of the separation and prevents red blood cell aggregation from trapping mononuclear cells.

  • Layering:

    • Add the appropriate volume of density gradient medium to a new conical tube (e.g., 15 mL of medium for a 50 mL tube).

    • Carefully layer the diluted blood on top of the medium, minimizing mixing of the two layers. This can be done by tilting the tube and slowly pipetting the blood against the inner wall. A sharp interface is critical for good separation.

  • Centrifugation:

    • Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature. Crucially, ensure the centrifuge brake is turned off.

    • Causality: A slow, brake-off deceleration prevents the re-mixing of the carefully separated layers as the rotor comes to a stop.

  • Harvesting:

    • After centrifugation, four distinct layers will be visible (from top to bottom): plasma, a cloudy "buffy coat" of PBMCs at the interface, the clear density gradient medium, and a red pellet of erythrocytes and granulocytes.

    • Using a sterile pipette, carefully aspirate and collect the buffy coat layer and transfer it to a new conical tube.

  • Washing:

    • Add at least 3 volumes of PBS to the collected PBMCs to dilute the dense medium. Mix gently.

    • Centrifuge at 200-250 x g for 10 minutes to pellet the cells. Discard the supernatant.

    • Causality: This wash step is essential to remove residual gradient medium, plasma proteins, and contaminating platelets, which are less dense and remain in the supernatant at lower centrifugation speeds.

    • Repeat the wash step one or two more times for higher purity.

  • Final Step:

    • Resuspend the final cell pellet in the appropriate buffer or culture medium for downstream analysis (e.g., cell counting, viability assessment, or functional assays).

Making the Right Choice: A Decision Framework

Selecting the optimal medium requires balancing experimental needs with practical constraints like cost and time. This decision tree can guide your selection process.

Decision_Tree Start What is your primary application? App_PBMC Routine PBMC Isolation? Start->App_PBMC App_Sensitive Isolating sensitive cells or for functional assays? Start->App_Sensitive App_Subtle Separating populations with subtle density differences? Start->App_Subtle Cost Is cost a major constraint? App_PBMC->Cost Purity Is highest purity/ viability critical? App_Sensitive->Purity Gradient_Type Need a continuous gradient? App_Subtle->Gradient_Type Result_this compound Use this compound/ Polysucrose Medium Cost->Result_this compound Yes Result_Iodixanol Use Iodixanol (OptiPrep™) Cost->Result_Iodixanol No Purity->Result_this compound No Purity->Result_Iodixanol Yes Gradient_Type->Result_Iodixanol No, can use discontinuous Result_Percoll Use Colloidal Silica (Percoll®) Gradient_Type->Result_Percoll Yes

Caption: A decision tree to guide the selection of a density gradient medium.

Conclusion

The selection of a density gradient medium is a foundational decision in cell isolation that warrants careful consideration.

  • This compound/Polysucrose media (Ficoll-Paque™, Lymphoprep™) are the reliable, cost-effective workhorses for standard applications like PBMC isolation.[4][11]

  • Colloidal Silica (Percoll®) offers unparalleled flexibility for creating custom gradients to resolve complex cell mixtures, though it requires careful handling to mitigate potential toxicity and ensure complete removal.[15][18]

  • Iodinated Non-Ionic media (Iodixanol/OptiPrep™) represent the premium standard for gentleness, ensuring maximal cell viability and functional integrity, making them the superior choice for sensitive cells and demanding downstream applications.[1][2][21]

By aligning the specific properties of the medium with the unique requirements of the cells and the experimental goals, researchers can ensure the highest quality of isolated cells, laying a solid foundation for robust and reproducible scientific outcomes.

References

Correlating diatrizoate permeability assays with transepithelial electrical resistance (TEER) measurements

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in accurately modeling biological barriers, understanding the interplay between different integrity assays is paramount. This guide provides an in-depth comparison of two cornerstone methodologies: Transepithelial Electrical Resistance (TEER) and Diatrizoate Permeability Assays. Moving beyond mere procedural descriptions, we will explore the causality behind experimental choices, ensuring that the data you generate is not only accurate but also contextually meaningful.

The Imperative of Barrier Integrity in Research

Epithelial and endothelial barriers, such as the intestinal epithelium and the blood-brain barrier, are critical gatekeepers regulating the passage of substances into and out of tissues.[1] Their integrity is fundamental to maintaining health, and compromised barriers are implicated in a host of diseases.[1] In drug development, accurately assessing a compound's ability to cross these barriers, or its potential to disrupt them, is a critical step.[2][3] To this end, in vitro models, often utilizing cell monolayers cultured on semipermeable supports, have become indispensable tools.[4][5][6][7]

Transepithelial Electrical Resistance (TEER): The Real-Time Integrity Monitor

TEER measurement is a widely adopted, non-invasive technique for assessing the integrity of cell monolayers.[2][8][9] It offers a real-time, quantitative measure of barrier function, making it ideal for monitoring the establishment of tight junctions and for screening compounds that may modulate barrier properties.[2][8]

The Principle Behind TEER

TEER quantifies the electrical resistance across a cell monolayer.[1][9] A confluent monolayer with well-formed tight junctions will act as a significant barrier to the flow of ions.[1] By applying a small, alternating current across the monolayer using a set of electrodes, we can measure this resistance.[1][8][9][10]

  • High TEER values are indicative of a well-formed barrier with low permeability, as the tight junctions effectively impede ion flow through the paracellular pathway (the space between cells).[1]

  • Low TEER values suggest a compromised or "leaky" barrier, where ions can pass more freely.[1]

The final TEER value is reported in ohms per square centimeter (Ω·cm²), which normalizes the resistance measurement to the surface area of the cell culture insert.[1][10]

Experimental Protocol: TEER Measurement

Objective: To quantitatively assess the integrity of a cell monolayer by measuring its electrical resistance.

Materials:

  • EVOM™ (Epithelial Volt-Ohm Meter) or equivalent voltohmmeter

  • "Chopstick" style electrodes (e.g., STX2)[8][11]

  • Cell monolayers cultured on permeable supports (e.g., Transwell® inserts)

  • Blank inserts without cells

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • 70% Ethanol or Isopropanol for sterilization

Procedure:

  • Sterilization and Preparation:

    • Sterilize the electrode probe by immersing it in 70% ethanol for no more than 15 minutes.[11][12] Allow it to air dry completely in a sterile environment.

    • Wash the sterilized probe with sterile PBS or culture medium to remove any residual ethanol.[11][12]

    • Ensure the cell culture plate and a blank insert (containing medium but no cells) have equilibrated to the temperature at which measurements will be taken, as TEER is temperature-sensitive.[11][13]

  • Measurement:

    • Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the insert.[1][12]

    • Ensure the electrodes are positioned consistently in each well to minimize variability.[11] The longer electrode should gently touch the bottom of the well, and the shorter electrode should be submerged in the apical medium without touching the cell monolayer.[11][12]

    • Allow the reading on the voltohmmeter to stabilize before recording the resistance in ohms (Ω).[12]

  • Calculation:

    • First, measure the resistance of the blank insert with medium alone. This value represents the resistance of the fluid and the membrane.[8][11][12]

    • Subtract the blank resistance from the resistance measured for each cell-covered insert to obtain the net resistance of the cell monolayer.[11][12]

    • Calculate the final TEER value by multiplying the net resistance by the surface area of the insert (in cm²).[10][11]

      • TEER (Ω·cm²) = (Resistance_sample - Resistance_blank) × Area_insert

Causality and Self-Validation in TEER Measurements
  • Why an AC current? A low-frequency alternating current is used to avoid charging the cell membrane and to prevent electrode polarization, which could lead to inaccurate measurements and potential cell damage.[8][10]

  • The Blank Control: The inclusion of a blank insert is a critical self-validating step. It isolates the resistance contributed by the experimental setup (membrane and medium), ensuring that the final calculated value represents the true biological resistance of the cell monolayer.[11]

  • Consistency is Key: Maintaining consistent electrode placement, temperature, and medium volume across all wells is crucial for reproducibility and reliable data comparison.[11]

This compound Permeability Assay: A Direct Measure of Paracellular Flux

While TEER provides an excellent overall assessment of barrier integrity, it is an indirect measure of permeability.[8] Permeability assays using non-metabolized, cell-impermeable molecules provide a direct quantification of the flux of a substance across the barrier through the paracellular pathway.[8] this compound, a small, hydrophilic molecule (Molecular Weight: 613.91 g/mol ), is an ideal probe for this purpose.[14][15]

The Principle Behind this compound Permeability

This assay measures the rate at which this compound crosses the cell monolayer from the apical to the basolateral chamber. A high rate of passage indicates a more permeable or "leaky" barrier, while a low rate signifies a "tight" barrier. The results are typically expressed as the apparent permeability coefficient (Papp), which allows for the comparison of permeability across different experiments and cell types.[16][17][18]

Experimental Protocol: this compound Permeability Assay

Objective: To determine the paracellular permeability of a cell monolayer by quantifying the flux of this compound.

Materials:

  • Cell monolayers cultured on permeable supports (e.g., Caco-2 cells cultured for 21 days)[5][19]

  • This compound sodium salt[20][21][22]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Multi-well plates

  • Analytical instrumentation for this compound quantification (e.g., LC-MS/MS)[4][6][23][24][25][26]

Procedure:

  • Monolayer Preparation:

    • Culture cells on permeable supports until a confluent monolayer with stable TEER values is achieved. For Caco-2 cells, this typically takes 21 days.[5][19]

    • Wash the monolayers gently with pre-warmed transport buffer to remove any residual culture medium.

  • Permeability Assay:

    • Add transport buffer containing a known concentration of this compound to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber. Immediately replenish the basolateral chamber with an equal volume of fresh, pre-warmed transport buffer.

  • Quantification and Calculation:

    • Analyze the concentration of this compound in the basolateral samples using a validated analytical method such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:[16][17]

      • Papp = (dQ/dt) / (A × C₀)

      • Where:

        • dQ/dt is the steady-state flux (the rate of this compound appearance in the receiver chamber, in mol/s or mg/s).[17]

        • A is the surface area of the membrane (in cm²).[17]

        • C₀ is the initial concentration of this compound in the donor chamber (in mol/mL or mg/mL).[17]

Causality and Self-Validation in Permeability Assays
  • Why this compound? this compound is chosen for its properties as a small, hydrophilic, and metabolically stable molecule, ensuring that its passage is primarily through the paracellular pathway and not influenced by active transport or cellular metabolism.

  • Time-Course Sampling: Collecting samples at multiple time points allows for the determination of a steady-state flux. This is a self-validating measure; a linear increase in the cumulative amount of transported this compound over time confirms that the barrier integrity was maintained throughout the experiment.

  • Mass Balance: For a robust assay, it is advisable to also measure the final concentration of this compound in the apical chamber to calculate the overall recovery. This ensures that the compound was not lost due to non-specific binding to the plate or cells.

Correlating the Two Assays: A Comprehensive View of Barrier Function

TEER and this compound permeability assays provide complementary information. A strong inverse correlation is expected: as barrier integrity increases, TEER values should rise, while this compound permeability (Papp) should decrease.[27] This relationship is fundamental to validating the physiological relevance of an in vitro barrier model.

Experimental Data: A Comparative Analysis

The following table presents hypothetical but representative data from an experiment on Caco-2 cell monolayers, illustrating the expected correlation between TEER and this compound permeability under different conditions.

Treatment ConditionMean TEER (Ω·cm²)This compound Papp (x 10⁻⁶ cm/s)Barrier Integrity Interpretation
Control (Untreated) 650 ± 450.5 ± 0.1High
EGTA (Calcium Chelator) 150 ± 205.2 ± 0.8Disrupted
Compound X (Tight Junction Modulator) 850 ± 600.2 ± 0.05Enhanced

This data illustrates that EGTA, known to disrupt tight junctions by chelating calcium, leads to a significant drop in TEER and a corresponding increase in this compound permeability. Conversely, a hypothetical tight junction modulator enhances barrier function, resulting in higher TEER and lower Papp values.

When the Correlation May Diverge

It is crucial to understand that TEER and permeability assays measure different physical phenomena.[8] TEER measures ionic conductance, while the this compound assay measures the flux of a larger, uncharged molecule.[8] Discrepancies can arise. For instance, a compound might affect specific ion channels without altering the physical pores of the tight junctions. In such a scenario, TEER could change significantly with little to no change in this compound permeability. Therefore, employing both assays provides a more nuanced and complete picture of a compound's effect on barrier function.

Visualizing the Methodologies and Their Relationship

To further clarify these concepts, the following diagrams illustrate the experimental workflows and the fundamental correlation between TEER and paracellular permeability.

TEER_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation start Culture Cells on Permeable Support equilibrate Equilibrate Plate to Measurement Temp. start->equilibrate sterilize Sterilize & Wash 'Chopstick' Electrodes equilibrate->sterilize measure_blank Measure Resistance of Blank Insert (Ω) sterilize->measure_blank measure_sample Measure Resistance of Cell Monolayer (Ω) sterilize->measure_sample subtract Subtract Blank from Sample Resistance measure_blank->subtract measure_sample->subtract multiply Multiply by Area (cm²) subtract->multiply end_node Final TEER (Ω·cm²) multiply->end_node

Caption: Workflow for Transepithelial Electrical Resistance (TEER) Measurement.

Permeability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Culture Cells to Confluence (e.g., 21 days) wash Wash Monolayer with Buffer start->wash add_this compound Add this compound to Apical Chamber wash->add_this compound incubate Incubate at 37°C add_this compound->incubate sample Sample Basolateral Chamber Over Time incubate->sample quantify Quantify this compound (e.g., LC-MS/MS) sample->quantify calculate Calculate Flux (dQ/dt) quantify->calculate papp Calculate Papp (cm/s) calculate->papp

Caption: Workflow for the this compound Paracellular Permeability Assay.

Correlation_Diagram integrity Increased Tight Junction Integrity teer Increased TEER (Ω·cm²) (Higher Ionic Resistance) integrity->teer Leads to permeability Decreased Permeability (Papp) (Lower Molecular Flux) integrity->permeability Leads to

Caption: The Inverse Correlation Between TEER and Paracellular Permeability.

Conclusion: An Integrated Approach for Robust Barrier Modeling

Both TEER and this compound permeability assays are powerful tools for evaluating epithelial and endothelial barrier function. TEER offers a dynamic, real-time assessment of overall barrier integrity, ideal for monitoring and high-throughput screening. The this compound permeability assay provides a direct, quantitative measure of paracellular flux, offering crucial data for understanding the passage of specific molecules.

For a comprehensive and robust characterization of a biological barrier, these methods should be used in concert. Establishing a strong inverse correlation between TEER and the permeability of paracellular markers like this compound is a hallmark of a well-validated, physiologically relevant in vitro model. By understanding the principles, protocols, and interplay of these assays, researchers can generate high-quality, reliable data to advance their drug discovery and development programs.

References

A Comparative Guide for Researchers: Diatrizoate vs. Barium Sulfate in Preclinical Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher designing preclinical imaging studies, the choice of contrast agent is a critical decision that extends beyond mere image enhancement. It is a variable that can profoundly influence experimental outcomes, animal welfare, and the translational relevance of the findings. While both diatrizoate and barium sulfate have long-standing roles in clinical radiology, their distinct physicochemical properties present a unique set of advantages and disadvantages in the controlled environment of a research laboratory. This guide provides an in-depth comparison to inform the selection of the optimal agent for your specific research application, grounded in mechanistic principles and supported by experimental data.

Fundamental Physicochemical and Pharmacokinetic Differences

At the heart of the comparison between this compound and barium sulfate are their fundamental differences in solubility and osmolality. These properties dictate their behavior in biological systems and are the primary determinants of their suitability for various research applications.

This compound , an iodinated contrast medium, is characterized by its high water solubility and hyperosmolality.[1][2] It is typically available as a salt of diatrizoic acid, often a mixture of meglumine and sodium salts.[1][3] Its mechanism of action relies on the high atomic number of iodine (Z=53), which effectively absorbs X-rays, thereby increasing the radiodensity of the structure it occupies.[4][5] Being water-soluble, this compound is readily absorbed and excreted by the kidneys when administered intravenously and is not absorbed from the gastrointestinal (GI) tract.[6]

Barium sulfate , in contrast, is a metallic salt that is virtually insoluble in water and biological fluids.[7][8][9] Its efficacy as a contrast agent is due to the high atomic number of barium (Z=56), which provides excellent X-ray attenuation.[7][10] Because it is not absorbed, it passes through the GI tract unchanged.[10][11]

PropertyThis compound (e.g., Gastrografin)Barium SulfateRationale for Research Significance
Solubility in Water High[12]Insoluble[7][8]Determines safety in cases of perforation and influences interaction with the GI mucosa.
Osmolality High (Hypertonic)[1][13]Isotonic (Inert Suspension)High osmolality can induce fluid shifts, impacting physiological studies and animal welfare.
Primary Route of Elimination Renal (if absorbed); Fecal (if oral)[6]Fecal[10][11]Important for long-term studies where residual contrast could interfere with subsequent imaging.
Radiopacity Mechanism Iodine atoms (Z=53)[4]Barium atoms (Z=56)[7]Both are highly effective for X-ray based imaging.
Mucosal Coating Poor[13]Excellent[11]Barium provides superior visualization of fine mucosal details.

Key Research Applications: A Head-to-Head Comparison

The choice between this compound and barium sulfate is highly dependent on the specific research question being addressed. Below, we explore several common research applications and provide guidance on agent selection.

Gastrointestinal Transit and Motility Studies

A primary application of oral contrast agents in preclinical research is the assessment of GI transit time.

This compound's Advantage: Speed and Prokinetic Effect

Due to its hyperosmolar nature, this compound draws fluid into the bowel lumen, which can stimulate peristalsis and accelerate transit.[14][15] This makes it advantageous for studies where a rapid assessment of transit is required. Research in animal models has demonstrated significantly faster transit times with this compound compared to barium sulfate.[16][17] For instance, a study in red-eared slider turtles showed that the mean transit and emptying time of Gastrografin was at least 9 hours faster than barium sulfate.[17] Furthermore, recent research in a zebrafish model of opioid-induced constipation has shown that this compound meglumine has a prokinetic effect, promoting bowel movements.[18]

Barium Sulfate's Advantage: Physiological Inertness

For studies aiming to measure baseline, unperturbed GI motility, barium sulfate is the superior choice. Its insolubility and isotonic nature mean it does not osmotically influence the gut environment, providing a more accurate representation of normal physiological transit.[10][11] In a comparative study in dogs and cats, barium showed a slower progression through the small bowel than this compound, reflecting a less disruptive passage.[16][19]

Experimental Protocol: Murine Gastrointestinal Transit Time
  • Animal Preparation: Fast mice for 4-6 hours with free access to water to ensure an empty stomach.

  • Contrast Administration: Administer a defined volume (e.g., 0.1-0.2 mL) of either this compound oral solution or a 30% w/v barium sulfate suspension via oral gavage.

  • Imaging: Acquire whole-body X-ray or CT images at set time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.

  • Data Analysis:

    • Qualitative: Observe the leading edge of the contrast bolus at each time point.

    • Quantitative: Calculate the geometric center of the contrast distribution along the GI tract to derive a numerical transit index.

Studies Involving Suspected Compromised Gut Integrity

In research models of diseases such as inflammatory bowel disease, colitis, or post-surgical anastomotic leak, the integrity of the GI tract may be compromised.

This compound's Overwhelming Advantage: Safety in Perforation

This is the most critical advantage of this compound. If there is a perforation in the GI tract, the leakage of barium sulfate into the peritoneal cavity can lead to severe granulomatous inflammation and adhesion formation, a condition known as barium peritonitis, which can be fatal.[9][15] In contrast, water-soluble this compound, if it leaks, is absorbed by the peritoneum and excreted by the kidneys, making it the agent of choice when perforation is a risk.[14][15]

Start Suspected GI Perforation in Research Model? This compound Administer this compound (Water-Soluble) Start->this compound Yes Barium Administer Barium Sulfate (Insoluble) Start->Barium No Leak Contrast Leakage into Peritoneum This compound->Leak NoLeak No Leakage This compound->NoLeak Barium->Leak Barium->NoLeak Absorption This compound is absorbed and renally excreted Leak->Absorption If this compound Peritonitis Barium causes severe peritonitis and adhesions Leak->Peritonitis If Barium

Caption: Decision workflow for contrast agent selection in studies with potential GI perforation.

Vascular and Angiographic Research

For studies requiring visualization of the vasculature, iodinated contrast agents like this compound are the standard.

This compound's Advantage: Intravascular Administration

This compound formulations are designed for intravenous or intra-arterial injection to opacify blood vessels for techniques like angiography and contrast-enhanced CT.[3][20] Barium sulfate is strictly for GI use and must never be administered intravascularly.[9] While newer, low-osmolar iodinated agents are often preferred in clinical settings to reduce side effects, high-osmolar agents like this compound are still widely used in preclinical research due to their cost-effectiveness and robust opacification.[21][22]

cluster_this compound This compound (Iodinated) cluster_barium Barium Sulfate D_Admin Intravenous or Intra-arterial Injection D_Circulate Circulates in Vasculature D_Admin->D_Circulate D_Xray Iodine Atoms Absorb X-rays D_Circulate->D_Xray D_Image Vessels Appear Radiopaque D_Xray->D_Image D_Excrete Renal Excretion D_Image->D_Excrete B_Admin Oral or Rectal Administration ONLY B_Transit Transits through GI Tract B_Admin->B_Transit B_Xray Barium Atoms Absorb X-rays B_Transit->B_Xray B_Image GI Tract Appears Radiopaque B_Xray->B_Image B_Excrete Fecal Excretion B_Image->B_Excrete

Caption: Comparison of administration routes and mechanisms for vascular vs. GI imaging.

Potential Pitfalls and Experimental Considerations

The Hyperosmolar Effect of this compound: The primary drawback of this compound is its high osmolality.[1] In the GI tract, this can cause significant fluid shifts from the plasma into the bowel lumen.[15][23] For researchers, this has several implications:

  • Dehydration: Small animals are particularly susceptible to dehydration, which can become a confounding variable in the study and a critical animal welfare issue.[13]

  • Dilution: The influx of fluid can dilute the contrast agent as it moves distally, potentially reducing image quality in the lower GI tract.[17]

  • Physiological Disruption: In studies of gut permeability, drug absorption, or metabolic function, the osmotic effects of this compound can alter the physiological state, leading to non-representative data.

Incomplete Evacuation and Artifacts with Barium Sulfate: While inert, barium sulfate's insolubility can present challenges:

  • Residual Contrast: Barium can adhere to the mucosal lining and may not be completely cleared for an extended period. This can interfere with subsequent imaging modalities or histological analysis.

  • Obstruction: In cases of pre-existing partial obstruction, barium can become inspissated and convert a partial into a complete and intractable obstruction.[15][23]

  • CT Artifacts: At high concentrations, barium can cause significant streak artifacts on CT scans, more so than iodinated agents, which can obscure the visualization of adjacent structures.[14][24]

Conclusion: A Guideline for Informed Selection

The choice between this compound and barium sulfate is not a matter of one being universally superior to the other, but rather a case of selecting the right tool for the specific research application.

  • Choose this compound when:

    • There is any suspicion of gastrointestinal perforation.

    • A rapid transit time is desired, or a prokinetic effect is being investigated.

    • Intravascular or intracavitary (non-GI) administration is required.

    • Complete and rapid clearance of the contrast agent is necessary before subsequent procedures.

  • Choose Barium Sulfate when:

    • The goal is to measure baseline, physiological GI transit time without osmotic interference.

    • Detailed visualization of the mucosal architecture is critical.

    • The animal is well-hydrated, and there is no suspicion of significant obstruction or perforation.

By understanding the fundamental properties of these two agents and considering the potential impact on the experimental design and animal physiology, researchers can make an informed decision that enhances the scientific integrity and validity of their preclinical imaging studies.

References

A Researcher's Guide to the In Vitro Biocompatibility Assessment of Diatrizoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Iodinated Contrast Media

Diatrizoate, a tri-iodinated benzoic acid derivative, has been a cornerstone of radiographic imaging for decades. Its ability to attenuate X-rays has made it an invaluable tool in visualizing vascular structures and organs. However, the ionic and hyperosmolar nature of this compound is associated with a higher incidence of adverse effects, including discomfort upon injection and a greater risk of contrast-induced nephrotoxicity (CIN), particularly in patients with pre-existing renal impairment.[1][2] This has driven the development of non-ionic, lower-osmolarity contrast agents.

The exploration of this compound derivatives continues to be a fertile ground for research. By modifying the chemical structure of the parent molecule, researchers aim to develop novel contrast agents with improved safety profiles, enhanced imaging properties, and potentially new therapeutic applications. A critical aspect of this development pipeline is the rigorous evaluation of biocompatibility. This guide provides a comprehensive framework for the in vitro assessment of this compound derivatives, focusing on key cytotoxicity assays and the underlying mechanistic pathways.

The Imperative of In Vitro Biocompatibility Testing

Before any new compound can be considered for preclinical and clinical evaluation, a thorough in vitro assessment of its biological effects is mandatory.[3] In vitro testing serves as a crucial first step to screen for potential toxicity, reduce reliance on animal models, and gain insights into the molecular mechanisms of action.[3] For this compound derivatives, the primary concern is cytotoxicity, particularly towards the vascular endothelium and renal tubular cells, the two main tissues that come into direct contact with the contrast agent at high concentrations.

This guide will focus on a panel of essential in vitro assays designed to provide a comprehensive biocompatibility profile of novel this compound derivatives, comparing their performance against the parent compound, this compound, and other relevant benchmarks.

Key In Vitro Assays for Biocompatibility Evaluation

A multi-parametric approach is essential for a thorough evaluation of cytotoxicity. No single assay can provide a complete picture of a compound's biological effects. The following assays are recommended as a foundational panel for assessing the biocompatibility of this compound derivatives.

Cell Viability Assays: Gauging Metabolic Health

Cell viability assays are fundamental to determining the concentration-dependent effects of a compound on cell populations. The MTT assay is a widely used and reliable method for this purpose.

  • Principle of the MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

    MTT_Principle MTT MTT (Yellow, Water-Soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Reduction Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenase->Formazan

    MTT assay principle.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) or renal tubular epithelial cells (e.g., HK-2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the parent this compound compound in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds) and an untreated control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cytotoxicity Assays: Assessing Membrane Integrity

While viability assays measure metabolic activity, cytotoxicity assays directly quantify cell death, often by measuring the leakage of intracellular components into the culture medium. The Lactate Dehydrogenase (LDH) assay is a classic and robust method for this purpose.

  • Principle of the LDH Assay: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5] The LDH assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.[5]

    LDH_Principle Intact_Cell Intact Cell (LDH inside) Damaged_Cell Damaged Cell (LDH released) Intact_Cell->Damaged_Cell Cell Membrane Damage LDH_Assay LDH Assay (Measures LDH activity in supernatant) Damaged_Cell->LDH_Assay LDH Release

    LDH assay principle.

Experimental Protocol: LDH Assay

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (containing a substrate and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in a positive control (cells lysed with a detergent to achieve maximum LDH release).

Comparative Data Presentation

To facilitate a clear comparison between this compound and its derivatives, all quantitative data should be summarized in a tabular format. This allows for a quick and objective assessment of the relative biocompatibility of the novel compounds.

CompoundCell LineAssayIncubation Time (hours)IC50 (µM) [Mean ± SD]% Cytotoxicity at [X] µM [Mean ± SD]
This compoundHUVECMTT24Data to be generatedData to be generated
Derivative AHUVECMTT24Data to be generatedData to be generated
Derivative BHUVECMTT24Data to be generatedData to be generated
This compoundHK-2LDH48Data to be generatedData to be generated
Derivative AHK-2LDH48Data to be generatedData to be generated
Derivative BHK-2LDH48Data to be generatedData to be generated

Note: The data in this table is illustrative. Researchers should populate it with their experimental findings.

Delving Deeper: Mechanistic Insights into Cytotoxicity

Understanding the molecular pathways leading to cell death is crucial for rational drug design and for predicting potential in vivo toxicity. For iodinated contrast media, a primary mechanism of cytotoxicity is the induction of oxidative stress, which can subsequently trigger apoptosis.

Oxidative Stress and Apoptosis Signaling

High concentrations of iodinated contrast agents can lead to an overproduction of reactive oxygen species (ROS) in endothelial and renal tubular cells.[6][7] This oxidative stress can damage cellular components and activate signaling cascades that culminate in programmed cell death, or apoptosis.

Key signaling pathways implicated in contrast-induced apoptosis include:

  • Mitochondrial Pathway: ROS can damage mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs), such as p38 and JNK, are stress-activated kinases that can be triggered by ROS. Activation of these pathways can lead to the expression of pro-apoptotic proteins.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_apoptosis_execution Apoptosis Execution Diatrizoate_Derivative This compound Derivative ROS Increased ROS (Oxidative Stress) Diatrizoate_Derivative->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria MAPK MAPK Activation (p38, JNK) ROS->MAPK Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified signaling pathway of contrast-induced apoptosis.

Structure-Toxicity Relationship: A Key Consideration

The ultimate goal of synthesizing this compound derivatives is to improve upon the parent molecule's properties. A key aspect of this is understanding the structure-activity relationship (SAR) and, in this context, the structure-toxicity relationship. By systematically modifying the functional groups on the tri-iodinated benzoic acid scaffold, researchers can correlate specific chemical changes with alterations in biocompatibility.[8]

For example, modifications to the side chains at the 3 and 5 positions of the benzoic acid ring can influence the molecule's overall charge, lipophilicity, and ability to interact with cellular components. These changes can, in turn, affect the compound's propensity to induce oxidative stress and apoptosis. A thorough in vitro evaluation of a library of derivatives can provide valuable insights into the structural features that contribute to improved biocompatibility.

Conclusion: A Roadmap for Safer Contrast Agents

The development of safer and more effective iodinated contrast agents is an ongoing endeavor. The in vitro biocompatibility assessment of novel this compound derivatives is a critical step in this process. By employing a multi-parametric approach that includes robust assays for cell viability and cytotoxicity, and by investigating the underlying mechanisms of any observed toxicity, researchers can make informed decisions about which candidate compounds warrant further development. This systematic approach, grounded in sound scientific principles, will ultimately pave the way for the next generation of contrast media with enhanced patient safety and diagnostic efficacy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diatrizoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. Diatrizoate, a widely used iodinated contrast agent, requires meticulous handling not only during application but also at the end of its use. Improper disposal can lead to environmental contamination and regulatory non-compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory standards to ensure safety and environmental stewardship.

Understanding this compound: Properties and Hazards

This compound, and its salts like this compound Meglumine and this compound Sodium, are stable compounds. However, their disposal requires careful consideration due to their potential environmental impact. Safety Data Sheets (SDS) classify this compound sodium as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410).[1] Furthermore, it is expected to have very high mobility in soil and can leach into groundwater.[2] This high mobility and aquatic toxicity are the primary drivers for strict disposal protocols; preventing its entry into sewage systems and waterways is paramount.[3][4]

Hazard Profile: this compound Sodium
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Environmental Notes Water hazard class 1 (Self-assessment): slightly hazardous for water.[3] Expected to have very high mobility in soil.[2]
Primary Disposal Concern Do not allow the product to reach ground water, water courses, or sewage systems.[3] Discharge into the environment must be avoided.[2]
The Core Directive: Segregation and Waste Stream Management

The foundational principle for this compound disposal is that it must never be disposed of down the drain or with household garbage.[3] It must be treated as a chemical waste stream, managed by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste processor.

Step 1: Waste Identification and Segregation

  • Aqueous this compound Solutions: Collect all solutions containing this compound, including unused or expired formulations and rinsing solutions, in a dedicated, clearly labeled waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

  • Solid this compound Waste: This includes spills absorbed onto inert material (e.g., sand, vermiculite) and contaminated personal protective equipment (PPE) like gloves or paper towels.[3][5] This solid waste must also be collected separately.

  • Contaminated Labware: Glass or plastic labware (beakers, pipette tips, etc.) that has come into direct contact with this compound should be triple-rinsed. The first two rinsates must be collected as chemical waste. After a thorough cleaning, the labware can often be disposed of as regular hazardous glass or plastic waste, but institutional policies should be confirmed.[5]

Step 2: Proper Containerization

  • Liquid Waste: Use a sturdy, leak-proof, and chemically compatible container with a secure, tight-fitting screw cap. The original product container can be used if it is in good condition.[5] Ensure the container is suitable for holding liquids to prevent any leakage.

  • Solid Waste: Collect contaminated solids in a designated container, such as a pail or a sturdy bag within a labeled box, to prevent punctures or tears.[6]

  • General Practice: Containers must be kept closed except when actively adding waste.[6]

Step 3: Accurate and Compliant Labeling Proper labeling is a critical safety and regulatory requirement. Your institution's EHS department will provide specific labels, but they generally require the following information:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound Waste" (include salts if known, e.g., this compound Meglumine)

  • All components in the container, including water or other solvents.

  • The approximate concentration or percentage of each component.

  • Relevant hazard information (e.g., "Acutely Toxic," "Environmental Hazard").

  • The name of the principal investigator and the laboratory location.

Step 4: Safe On-Site Storage

  • Store waste containers in a designated satellite accumulation area within your laboratory.

  • This area should be in a cool, well-ventilated location, away from direct sunlight and sources of ignition.[2][7]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

Step 5: Arranging for Final Disposal

  • Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a licensed chemical waste contractor.[5]

  • The primary and most environmentally sound disposal method for this compound is controlled incineration in a licensed chemical destruction plant, often with flue gas scrubbing to manage combustion byproducts.[2]

Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for handling different forms of this compound waste in a laboratory setting.

G This compound Disposal Decision Workflow start This compound Waste Generated waste_type Identify Waste Form start->waste_type liquid Liquid Waste (Unused solution, rinsate) waste_type->liquid Liquid solid Solid Waste (Contaminated PPE, spill cleanup) waste_type->solid Solid labware Contaminated Labware (Glass, Plastic) waste_type->labware Labware collect_liquid Collect in sealed, leak-proof container liquid->collect_liquid collect_solid Collect in designated solid waste container solid->collect_solid rinse Triple-rinse with appropriate solvent labware->rinse label_waste Label container with 'Hazardous Waste' & contents collect_liquid->label_waste collect_solid->label_waste collect_rinsate Collect first two rinsates as liquid waste rinse->collect_rinsate dispose_labware Dispose of cleaned labware per institutional policy rinse->dispose_labware collect_rinsate->collect_liquid store Store in secondary containment in Satellite Accumulation Area label_waste->store pickup Arrange for pickup by licensed waste contractor store->pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Managing Accidental Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated.[2]

  • Wear Appropriate PPE: At a minimum, this includes safety goggles, a lab coat, and chemical-impermeable gloves.[2]

  • Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomite.[3][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully scoop or sweep the absorbed material into a suitable, sealable container for disposal.[2][3]

  • Decontaminate: Clean the spill area with soap and water or alcohol, collecting the cleaning solution as hazardous waste.[7][8]

  • Dispose: Label the container holding the spill cleanup materials as "this compound Spill Debris" and manage it as hazardous waste for collection by a licensed processor.[1]

Regulatory Framework: Adherence to OSHA and EPA Standards

While this compound is not typically a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its disposal is governed by broader regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9]

  • EPA: The EPA's regulations prohibit the sewering of hazardous pharmaceutical waste and mandate proper management to protect the environment.[10][11] The aquatic toxicity of this compound places its disposal firmly within the EPA's purview of preventing water contamination.

  • OSHA: OSHA's Hazard Communication Standard requires that workers are informed about the hazards of chemicals they handle. Furthermore, OSHA mandates safe work practices, including having emergency response plans and providing appropriate training for handling chemical waste.[12][13][14]

By adhering to the procedures outlined in this guide, laboratories can ensure they are compliant with the principles of both EPA and OSHA regulations, protecting both their personnel and the environment.

References

A Researcher's Guide to Personal Protective Equipment for Handling Diatrizoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the safe handling of all chemical compounds is paramount, regardless of their hazard classification. Diatrizoate, an iodinated contrast agent, while not classified as a hazardous substance, nonetheless requires diligent safety practices to protect researchers from potential irritation and exposure.[1] This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound in its solid (powder) and solution forms. Our approach moves beyond a simple checklist, focusing on a risk-based assessment to ensure your safety protocols are both robust and practical.

The Principle of Prudent Practice: A Risk-Based Approach to this compound Handling

While Safety Data Sheets (SDS) for this compound salts like this compound meglumine and this compound sodium indicate a low overall hazard, they consistently highlight risks of eye, skin, and respiratory irritation.[1][2] Therefore, our core principle is the "as low as reasonably practicable" (ALARP) exposure concept. The selection of PPE is not a one-size-fits-all solution but should be tailored to the specific task and the potential for exposure.

A thorough risk assessment is the foundational step in selecting appropriate PPE.[3] Before handling this compound, consider the following variables:

  • Physical Form: Are you working with the powder form or a pre-mixed solution? Powders have a higher potential for aerosolization and inhalation.

  • Scale of Operation: Are you handling milligrams for an analytical standard or larger quantities for formulation development?

  • Duration of Handling: Will the task be a brief, one-time event or a prolonged, repetitive procedure?

  • Engineering Controls: Are you working in a well-ventilated area, a chemical fume hood, or on an open bench?

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on these considerations.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound task Identify Task: - Weighing Powder - Preparing Solution - Transferring Liquid - Spill Cleanup start->task form Assess Physical Form: - Solid (Powder) - Liquid (Solution) task->form quantity Determine Quantity: - Small (mg) - Large (g/L) form->quantity controls Evaluate Engineering Controls: - Open Bench - Ventilated Enclosure - Fume Hood quantity->controls ppe_low Baseline PPE: - Safety Glasses - Nitrile Gloves - Lab Coat controls->ppe_low Liquid, Small Quantity, Any Control controls->ppe_low Powder, Any Quantity, Fume Hood ppe_moderate Moderate Risk PPE: - Baseline PPE + - N95 Respirator controls->ppe_moderate Powder, Small Quantity, Open Bench/Ventilated Enclosure ppe_high High Risk PPE: - Baseline PPE + - Chemical Goggles - Double Gloves - Elastomeric Respirator - Disposable Gown controls->ppe_high Powder, Large Quantity, Open Bench OR Spill caption Figure 1: Decision workflow for selecting this compound PPE.

Caption: Figure 1: Decision workflow for selecting this compound PPE.

Core PPE for this compound Handling: A Multi-Layered Defense

For any work involving this compound, a baseline level of PPE is non-negotiable. This foundational layer of protection addresses the primary risks of accidental splashes and skin contact.

Eye and Face Protection: Your First Line of Defense

This compound is classified as an eye irritant.[2] Therefore, appropriate eye protection is mandatory in all handling scenarios.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all tasks involving this compound, including handling sealed containers.[4]

  • Elevated Risk: When there is a significant risk of splashing, such as when transferring large volumes of solution or during spill cleanup, chemical splash goggles should be used. A face shield worn over safety glasses provides an additional layer of protection.

Hand Protection: Selecting the Right Gloves

While this compound is considered only a slight skin irritant, gloves are essential to prevent direct contact and potential absorption.[2] The choice of glove material is critical for ensuring adequate protection.

  • Recommended for Incidental Contact: Nitrile gloves are the preferred choice for handling this compound.[4] They offer good resistance to a variety of chemicals, are less likely to cause allergic reactions than latex, and will visibly tear if punctured, providing a clear indication of a breach.[5]

  • Extended Contact or Spills: For situations involving extended contact or significant spills, consider using a more robust glove, such as neoprene, or double-gloving with nitrile gloves.[6]

  • Glove Hygiene: Always inspect gloves for rips or punctures before use. Remove and replace gloves immediately if they become contaminated. Never wash or reuse disposable gloves. It is crucial to remove gloves before touching common objects like doorknobs, phones, or keyboards to prevent cross-contamination.[5]

Protective Clothing: Shielding Against Contamination

A standard laboratory coat should be worn at all times when handling this compound to protect your skin and personal clothing from contamination. For tasks with a higher risk of splashes or spills, consider a disposable gown made of a liquid-resistant material.

Task-Specific PPE Recommendations

Building upon the core PPE requirements, the following table outlines recommended PPE for specific tasks involving this compound, categorized by the level of risk.

TaskRisk LevelRecommended PPERationale
Handling Sealed Containers Low• Lab Coat• Safety Glasses with Side Shields• Nitrile GlovesProtects against potential surface contamination and minor leaks.
Preparing Solutions from Powder (in a fume hood) Low• Lab Coat• Safety Glasses with Side Shields• Nitrile GlovesThe fume hood provides primary respiratory protection from dust.[7]
Weighing Powder (on an open bench) Moderate• Lab Coat• Safety Glasses with Side Shields• Nitrile Gloves• NIOSH-approved N95 Respirator Addresses the risk of inhaling aerosolized powder. An N95 respirator is effective against particulate matter.[8]
Handling Solutions (small quantities) Low• Lab Coat• Safety Glasses with Side Shields• Nitrile GlovesStandard protection against incidental splashes and skin contact.
Handling Solutions (large quantities) Moderate• Lab Coat or Disposable Gown• Chemical Splash Goggles • Nitrile GlovesIncreased protection against a larger volume of potential splashes.
Spill Cleanup (Powder) High• Disposable Gown• Chemical Splash Goggles• Double Nitrile or Neoprene GlovesNIOSH-approved Elastomeric Half-Mask Respirator with P100 filters Provides a higher level of respiratory and skin protection for managing a significant release of powder.
Spill Cleanup (Liquid) Moderate• Disposable Gown• Chemical Splash Goggles• Double Nitrile or Neoprene GlovesFocuses on enhanced skin and eye protection from widespread liquid contamination.

Respiratory Protection: When and Why

The primary inhalation risk with this compound is from its powder form. While engineering controls like a chemical fume hood are the preferred method for mitigating this risk, there are situations where respiratory protection is necessary.[4]

  • For Fine Powders: When handling this compound powder outside of a fume hood, a NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine particulates.[9][10]

  • For Large Spills: In the event of a large powder spill, a higher level of respiratory protection, such as an elastomeric half-mask respirator with P100 (HEPA) filters, should be used by personnel involved in the cleanup.[11]

All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA regulations.[12][13]

Disposal of Contaminated PPE and this compound Waste

Proper disposal is a critical final step in the safe handling of any chemical.

  • PPE Disposal: Used gloves, disposable gowns, and any other contaminated PPE should be placed in a designated chemical waste container. Do not dispose of this material in the regular trash.

  • Chemical Waste: All this compound waste, whether in solid or solution form, must be disposed of in accordance with local, state, and federal regulations.[14] Never pour this compound solutions down the drain unless specifically permitted by your institution's environmental health and safety office.[15]

By adhering to this risk-based, multi-layered approach to personal protective equipment, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diatrizoate
Reactant of Route 2
Reactant of Route 2
Diatrizoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.